molecular formula C7H11N3O2 B1281858 ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate CAS No. 89088-57-3

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1281858
CAS No.: 89088-57-3
M. Wt: 169.18 g/mol
InChI Key: AVAANYHFUXNOPC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 89088-57-3) is a high-purity pyrazole derivative supplied as a building block for research and development. This compound, with a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol, is a valuable precursor in synthetic and medicinal chemistry . Its structure features a locked 1H-tautomer due to the N1-methyl group, which stabilizes the ring system and prevents proton migration, while the 3-amino group and 5-carboxylate ester offer distinct sites for further chemical modification . The amino group's lone pair can delocalize into the aromatic pyrazole ring, enhancing electron density, while the ester is an electron-withdrawing group that polarizes the π-system, making it a versatile scaffold for constructing more complex molecules . As a pyrazole-based building block, this compound is integral to the synthesis of novel heterocyclic compounds explored for various scientific applications. Pyrazole derivatives have been investigated for their potential biological activities, including significant analgesic and anti-inflammatory properties, as demonstrated by related ethyl pyrazole carboxylates in scientific studies . Researchers employ this chemical in developing potential enzyme inhibitors and other pharmacologically active molecules. The product is characterized by spectroscopic data including ¹H NMR, ¹³C NMR, and IR spectroscopy, confirming its structure and purity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound has associated hazard warnings. It may be harmful if swallowed (H302) and can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

ethyl 5-amino-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAANYHFUXNOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531914
Record name Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89088-57-3
Record name Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Prominence of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are integral to drugs treating a spectrum of conditions, from inflammation to erectile dysfunction and cancer.[1] Within this class, aminopyrazoles serve as exceptionally versatile building blocks, offering multiple reactive sites for chemical diversification. This guide focuses on a specific, yet important, member of this family: This compound .

The precise arrangement of substituents—regiochemistry—on the pyrazole ring is critical, as it dictates the molecule's steric and electronic properties, and ultimately, its biological activity and synthetic utility. Due to the close structural similarity and frequent co-occurrence in synthetic preparations, this guide will also reference data from key isomers, such as ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate[2] and ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[3], to provide a comprehensive understanding of this chemical space. This document is intended for researchers and drug development professionals, offering insights into the synthesis, reactivity, and core chemical properties of this valuable synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of a molecule are dictated by its structure. This compound is a solid at room temperature with a molecular weight of 169.18 g/mol .[2][3] The table below summarizes its key identifiers and those of a closely related isomer for comparative purposes.

PropertyValue for this compoundValue for Isomer (Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂[2]
Molecular Weight 169.18 g/mol 169.18 g/mol [2]
CAS Number 89088-57-3[4]123522-0-0[2]
Appearance Solid[2]Solid[2]
IUPAC Name This compoundethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
SMILES String CCOC(=O)c1cc(N)n(C)n1CN1N=C(C(OCC)=O)C=C1N[2]
InChI Key AVAANYHFUXNOPC-UHFFFAOYSA-N[4]KTRQSZBRYRHIKL-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of substituted pyrazoles most commonly relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For N-methylated pyrazoles like the title compound, the strategy can involve either starting with methylhydrazine or N-methylating a pre-formed pyrazole ring.

Proposed Synthetic Workflow

A robust and common route to this class of molecules involves the cyclization of an appropriate acyclic precursor. The following workflow outlines a plausible synthesis starting from ethyl 2-cyano-3-oxobutanoate and methylhydrazine. The choice of methylhydrazine directly establishes the N1-methylation, which is often preferable to post-synthesis methylation as it can avoid issues with competing N-methylation at the exocyclic amino group or the other ring nitrogen.

G cluster_0 Reaction Pathway A Ethyl 2-cyano-3-oxobutanoate + Methylhydrazine B Condensation/ Cyclization A->B Acid or Base Catalyst Ethanol, Reflux E This compound (Target Molecule) B->E C Ethyl 3-amino-1-methyl-5-methyl-1H-pyrazole-4-carboxylate (Isomeric Precursor) D Tautomerization & Cyclization

Caption: Proposed synthesis of the target molecule via cyclocondensation.

Experimental Protocol (Exemplary)

This protocol is a representative procedure adapted from general methods for pyrazole synthesis.[5][6]

  • Reaction Setup: To a solution of an appropriate β-keto ester precursor in a suitable solvent like ethanol, add an equimolar amount of methylhydrazine sulfate.

  • Cyclization: Add a base, such as sodium acetate, to neutralize the hydrazine salt in situ. The choice of a mild base is crucial to prevent hydrolysis of the ester functionality.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then taken up in ethyl acetate and washed sequentially with water and brine. This aqueous workup removes inorganic salts and any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from any unreacted starting materials or isomeric byproducts.

Reactivity Profile

This compound possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic pyrazole ring.

  • Amino Group (Position 3): This is the most nucleophilic site, readily undergoing reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases.[1] This functionality is a primary handle for building molecular complexity.

  • Ester Group (Position 5): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to amides via aminolysis or to hydrazides by reacting with hydrazine, providing further avenues for derivatization.

  • Pyrazole Ring (C4 Position): The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing carboxylate group will influence its reactivity.

G A Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate B N-Acylated Product A->B Acyl Chloride, Base C Carboxylic Acid A->C NaOH, H₂O, Heat D Amide Derivative A->D Amine, Heat E C4-Substituted Product A->E Electrophile (e.g., NBS)

Caption: Key reaction pathways for the title compound.

Spectroscopic Characterization

While specific spectral data for the title compound is not widely published, its characteristic spectroscopic features can be reliably predicted based on its structure and data from close isomers.[3][7]

  • ¹H NMR:

    • N-CH₃: A sharp singlet is expected around 3.6-4.0 ppm.

    • Ethyl Ester (CH₂): A quartet around 4.1-4.4 ppm.

    • Ethyl Ester (CH₃): A triplet around 1.2-1.4 ppm.

    • Pyrazole C4-H: A singlet expected in the aromatic region, typically around 5.8-6.5 ppm.

    • Amino (NH₂): A broad singlet, typically in the range of 4.0-6.0 ppm, whose position can vary with concentration and solvent.

  • ¹³C NMR:

    • Ester C=O: Expected around 160-165 ppm.

    • Pyrazole C3 & C5: Quaternary carbons attached to heteroatoms, expected in the range of 140-160 ppm.

    • Pyrazole C4: Expected around 90-100 ppm, shifted upfield due to the influence of two adjacent nitrogen atoms.

    • Ester O-CH₂ & N-CH₃: Signals expected in the 40-60 ppm range.

    • Ester CH₃: A signal expected around 14 ppm.

  • Mass Spectrometry (EI):

    • The primary evidence will be the molecular ion peak (M⁺) at m/z = 169.[3]

    • Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45) to give a fragment at m/z = 124, and loss of the entire ester functionality.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A pair of sharp to medium bands in the region of 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the ester carbonyl.

    • C=N/C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from its isomers provides essential guidance for safe handling.[2] The compound should be treated as acutely toxic and an irritant.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral) GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed[2]
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[8]
STOT-SE GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[8]
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and call a poison center or doctor immediately.[10] Do not induce vomiting.

Conclusion

This compound is a valuable heterocyclic building block with a well-defined reactivity profile. Its strategic placement of an amino group and an ethyl ester on the N-methylated pyrazole core makes it an ideal starting point for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, regiochemistry, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

  • SAFETY DATA SHEET - ChemDmart. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. [Link]

  • ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate - Chemical Synthesis Database. [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. [Link]

  • ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate | C7H11N3O2 | CID - PubChem. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/4b0453303102324978e17424619d00921c5b8543]([Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

Sources

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Preamble: The Imperative for Unambiguous Structural Confirmation

In the fields of medicinal chemistry and drug development, the pyrazole scaffold is of paramount importance due to its wide range of biological activities.[1] The precise substitution pattern on the pyrazole ring dictates its pharmacological properties, making the unambiguous structural elucidation of its derivatives a critical, non-negotiable step in the research and development pipeline. Misidentification of an isomer can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential safety issues.

This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of This compound (Molecular Formula: C₇H₁₁N₃O₂).[2] We will move beyond a simple recitation of techniques and delve into the causality behind experimental choices, focusing on a multi-faceted, orthogonal approach that ensures the highest level of scientific integrity.[3] The core challenge lies in definitively distinguishing the target molecule from its key isomer, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a common potential byproduct depending on the synthetic route. This guide is designed for researchers, scientists, and drug development professionals who require a robust, field-proven methodology for structural confirmation.

Synthetic Context and the Isomeric Challenge

The most common synthetic pathways to N-substituted pyrazoles involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][5][6] For the target molecule, a plausible synthesis involves the reaction of methylhydrazine with a precursor like ethyl 2-cyano-3-ethoxyacrylate or a related enamine.

The use of a monosubstituted hydrazine like methylhydrazine introduces regiochemical ambiguity. The initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms, leading to the formation of two potential regioisomers. This necessitates a rigorous analytical approach to confirm which isomer has been synthesized. The primary goal of our elucidation is to unequivocally prove the substitution pattern as 3-amino and 5-carboxylate, not the reverse.

The Orthogonal Analytical Workflow

G cluster_0 Initial Analysis cluster_1 Core Structural Analysis cluster_2 Confirmation A Synthesized Compound B Mass Spectrometry (MS) A->B Determines MW & Elemental Formula C Infrared Spectroscopy (IR) A->C Identifies Functional Groups D 1D NMR (¹H, ¹³C) A->D Provides initial proton/carbon map F Data Integration B->F C->F E 2D NMR (HSQC, HMBC) D->E Resolves ambiguity E->F Definitive Connectivity Map G Final Structure Confirmed F->G

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry (MS): The First Gate

Mass spectrometry serves as the initial checkpoint to confirm the molecular weight and elemental composition.

Expertise & Experience: While fragmentation can sometimes hint at the isomeric structure, it is often not definitive. The primary, most trustworthy role of MS in this context is to confirm that the compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose.

Expected Data
  • Molecular Formula: C₇H₁₁N₃O₂

  • Monoisotopic Mass: 169.0851 g/mol [7]

  • HRMS (ESI+): The expected [M+H]⁺ ion should be observed at m/z 169.0924. Confirmation that the measured mass is within a tight tolerance (e.g., < 5 ppm) of the calculated mass validates the elemental composition.

  • Key Fragments (EI): Expect to see fragments corresponding to the loss of an ethoxy radical ([M-45]⁺, loss of ·OCH₂CH₃) and the ethyl group ([M-29]⁺, loss of ·CH₂CH₃).

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+).

  • Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5 µL/min).

  • Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy: Functional Group Inventory

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[8] It provides evidence that the expected chemical architecture is present.

Expertise & Experience: It is crucial to understand the limitations of IR spectroscopy. While it will confirm the presence of an amino group, an ester carbonyl, and the pyrazole ring, it cannot reliably differentiate between the 3-amino-5-carboxylate and 5-amino-3-carboxylate isomers.[9] The vibrational environment of the C=O and N-H bonds is too similar between the isomers for a definitive distinction.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (NH₂)
3150-3050C-H Aromatic/Heteroaromatic StretchPyrazole Ring
2980-2850C-H Aliphatic StretchN-CH₃, Ethyl Group
1725-1705C=O Stretchα,β-Unsaturated Ester
~1630N-H Scissoring BendPrimary Amine (NH₂)
1600-1450C=N, C=C Ring StretchPyrazole Ring
1250-1150C-O StretchEster
Table 1: Key IR Absorption Bands for this compound.[8][9][10][11]
Experimental Protocol: FTIR (ATR)
  • Instrument Preparation: Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Identify and label the key absorption peaks corresponding to the functional groups listed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[12] For this specific problem, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will provide the definitive, unambiguous structural proof.

¹H NMR Spectroscopy

This experiment provides the first detailed look at the molecule's framework.

Predicted δ (ppm)MultiplicityIntegrationAssignment
~7.5 - 6.5br s2H-NH₂
~6.0 - 5.5s1HPyrazole C4 -H
~4.25q2H-O-CH₂ -CH₃
~3.70s3HN-CH₃
~1.30t3H-O-CH₂-CH₃
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz).

Expertise & Experience: The chemical shift of the pyrazole C4-H is highly sensitive to the electronic nature of the substituents at C3 and C5. An electron-donating amino group at C3 and an electron-withdrawing carboxylate at C5 will result in a specific chemical shift. While one can predict this shift, comparing it to the predicted shift of the isomer provides strong but not absolute proof. The definitive evidence comes from 2D correlations. Using a solvent like DMSO-d₆ is often advantageous as it slows down the exchange of the NH₂ protons, allowing them to be observed more clearly.

¹³C NMR Spectroscopy

This experiment maps the carbon skeleton of the molecule.

Predicted δ (ppm)Assignment
~162Ester C =O
~155Pyrazole C 3-NH₂
~140Pyrazole C 5-COOEt
~95Pyrazole C 4
~60-O-CH₂ -CH₃
~35N-CH₃
~14-O-CH₂-CH₃
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz).
2D NMR (HSQC & HMBC): Unambiguous Connectivity

This is the cornerstone of the elucidation. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to the carbon it is directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key, as it reveals 2- and 3-bond correlations between protons and carbons. It is this data that will solve the isomeric puzzle.

The Decisive Correlations: For the target molecule, This compound , the following HMBC correlations are expected. The correlation between the pyrazole proton (H4) and the ester carbonyl carbon is the definitive link.

Sources

The Versatile Synthon: A Technical Guide to Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Among the diverse family of pyrazole derivatives, aminopyrazoles, particularly those functionalized with a carboxylate group, have emerged as exceptionally versatile building blocks. This guide focuses on a key exemplar of this class: ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 89088-57-3).

This molecule is not merely a chemical curiosity; it is a strategic intermediate in the synthesis of complex heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core found in a range of kinase inhibitors and other targeted therapies.[2][3] Its carefully arranged functional groups—a nucleophilic amino group, an electrophilic ester, and a methylated pyrazole core—offer a rich and tunable reactivity profile. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and application, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 89088-57-3[4]
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Solid (predicted)
IUPAC Name This compound[4]
InChI Key KTRQSZBRYRHIKL-UHFFFAOYSA-N

Safety and Handling:

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is most effectively achieved through the regioselective cyclocondensation of a substituted hydrazine with a suitable 1,3-dielectrophile. The following protocol is based on well-established principles for pyrazole synthesis, ensuring a high degree of confidence in its successful implementation.[5][6]

Reaction Scheme:

Synthesis_Scheme start1 Ethyl 2-cyano-3-oxobutanoate product Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate start1->product Ethanol, Acetic Acid (cat.) Reflux start2 Methylhydrazine start2->product water H₂O

Figure 1: Synthesis of the target compound.

Causality Behind Experimental Choices:

The choice of ethyl 2-cyano-3-oxobutanoate as the 1,3-dielectrophile is strategic. The cyano group at the 2-position activates the methylene protons, facilitating the initial reaction with methylhydrazine. More importantly, upon cyclization, this nitrogen atom from the cyano group becomes the exocyclic amino group at the 3-position of the pyrazole ring. The use of methylhydrazine dictates the N-methylation at the 1-position of the resulting pyrazole. The regioselectivity is governed by the differential reactivity of the two carbonyl-equivalent positions in the starting material, with the initial nucleophilic attack of the substituted nitrogen of methylhydrazine occurring at the more electrophilic ketone, followed by cyclization involving the cyano group. Ethanol is an effective and common solvent for this type of condensation, and a catalytic amount of acetic acid facilitates the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (10 volumes).

  • Reagent Addition: While stirring, add methylhydrazine (1.05 eq) dropwise to the solution. A slight exotherm may be observed. Following the addition, add glacial acetic acid (0.1 eq) as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material indicates the completion of the reaction.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (20 volumes). A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the purified product under vacuum to a constant weight.

Characterization and Validation: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimentally obtained spectra for this specific CAS number are not widely published, the following data are predicted based on the analysis of its isomers and closely related analogs.[2][7]

TechniquePredicted Key Signals
¹H NMR δ ~5.5-6.0 (s, 1H, pyrazole-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.6-3.8 (s, 3H, N-CH₃), 1.2-1.4 (t, 3H, OCH₂CH₃), ~4.5-5.5 (br s, 2H, NH₂)
¹³C NMR δ ~162 (C=O), ~155 (C-NH₂), ~140 (C-COOEt), ~90 (CH-pyrazole), ~60 (OCH₂), ~35 (N-CH₃), ~14 (CH₃)
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching), ~2980 (C-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending)
Mass Spec (EI) M⁺ at m/z = 169

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The exocyclic amino group at the 3-position is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to its primary application as a precursor to fused heterocyclic systems.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones:

A prominent application is the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a core component of many kinase inhibitors, including the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.[8][9]

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

Application_Workflow start Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate step1 Step 1: Acylation (e.g., 2-ethoxybenzoyl chloride) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Step 2: Cyclization (Base-mediated) intermediate->step2 product Pyrazolo[3,4-d]pyrimidin-4-one (Sildenafil Analog Core) step2->product

Figure 2: Synthetic workflow to pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Sildenafil Analog Core

  • Acylation of the Amino Group: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane. Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., 2-ethoxybenzoyl chloride, 1.1 eq) dropwise.[10] Allow the reaction to warm to room temperature and stir overnight.

  • Work-up of Acylation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated intermediate.

  • Base-Mediated Cyclization: Dissolve the crude N-acylated intermediate in a high-boiling point solvent such as N,N-dimethylformamide (DMF). Add a strong base, for example, potassium tert-butoxide (2.0 eq), in portions. Heat the mixture to 100-120 °C and stir for 2-4 hours until TLC analysis indicates the completion of the cyclization.[9]

  • Final Isolation: Cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the pyrazolo[3,4-d]pyrimidin-4-one product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

The causality here is clear: the initial acylation occurs selectively at the more nucleophilic 3-amino group. The subsequent treatment with a strong base deprotonates the pyrazole ring nitrogen (if not already substituted) or, in this case, facilitates an intramolecular condensation between the newly formed amide N-H and the ester carbonyl, leading to the formation of the pyrimidine ring.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is firmly rooted in its predictable reactivity and its direct applicability to the synthesis of medicinally relevant scaffolds. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this versatile building block in their drug discovery and development endeavors. The logical flow from a robust synthesis to a validated characterization and on to powerful synthetic applications underscores the self-validating nature of well-designed chemical protocols.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(6), 134-153.
  • Abdel-Aziz, A. A.-M., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Molecules, 14(10), 4106-4117. Available from: [Link]

  • Roma, G., et al. (2000). 1,3,4-Trisubstituted pyrazoles as potent and selective inhibitors of cyclooxygenase-2. European Journal of Medicinal Chemistry, 35(11), 1021-1035.
  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. Available from: [Link]

  • Reddy, K. R., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 21(7), 879. Available from: [Link]

  • PubChem. (n.d.). ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2008). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 4, 33. Available from: [Link]

  • Terrett, N. K., et al. (1996). Sildenafil (Viagra™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.
  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Huang, Z., et al. (2015). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 20(9), 15819-15837. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 243-248. Available from: [Link]

  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]

  • Zohdi, H. F., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(1), 297-304. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one 152. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular functionalized pyrazole serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structural features, including the amino group, the ester, and the N-methylated pyrazole core, offer multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and significance of this compound for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The molecular weight and other key descriptors for this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Weight 169.18 g/mol [3]
Molecular Formula C₇H₁₁N₃O₂[3]
IUPAC Name This compound[4]
CAS Number 89088-57-3[4]
Canonical SMILES CCOC(=O)C1=CC(N)=NN1C[4]
InChI Key AVAANYHFUXNOPC-UHFFFAOYSA-N[4]
Appearance Solid

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-methylated pyrazoles such as this compound, methylhydrazine is a common reagent.

A plausible and frequently utilized synthetic approach involves the reaction of an appropriate β-ketoester or a related precursor with methylhydrazine. The regioselectivity of the cyclization is a key consideration in pyrazole synthesis. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired isomer.

Representative Synthetic Workflow

A general and illustrative workflow for the synthesis of similar pyrazole esters is presented below. This process highlights the key transformations and the underlying chemical logic.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product beta_ketoester β-Ketoester Precursor condensation Condensation & Cyclization beta_ketoester->condensation methylhydrazine Methylhydrazine methylhydrazine->condensation extraction Extraction condensation->extraction Crude Product chromatography Column Chromatography extraction->chromatography final_product Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate chromatography->final_product Purified Product

Sources

A Spectroscopic Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: Characterization via NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. Pyrazole derivatives are integral scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities which include anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise substitution pattern on the pyrazole ring dictates the molecule's chemical properties and biological function. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of novel pyrazole-based entities.

This technical guide provides an in-depth analysis of the key spectroscopic data required for the definitive identification and characterization of this compound (C₇H₁₁N₃O₂). We will explore the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers and professionals in drug discovery and chemical synthesis, offering a field-proven framework for spectroscopic analysis.

The molecular structure, with its distinct functional groups—an ethyl ester, a primary amine, an N-methyl group, and the pyrazole core—gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and mechanistic studies.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are foundational to interpreting its spectra. Each functional group provides a predictable signal or set of signals in NMR, IR, and MS analysis.

Caption: Structure of this compound.

  • ¹H NMR: Expect distinct signals for the ethyl group (a quartet and a triplet), a singlet for the N-methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the amino protons.

  • ¹³C NMR: Anticipate seven unique carbon signals, including a downfield signal for the ester carbonyl, signals in the aromatic region for the pyrazole ring carbons, and upfield signals for the aliphatic methyl and ethyl carbons.

  • IR Spectroscopy: Key absorbances will include N-H stretches from the amine, C=O stretch from the ester, C-H stretches from aliphatic and heterocyclic groups, and C=C/C=N stretches from the pyrazole ring.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight (169.18 g/mol ).[3][4] Fragmentation will likely involve the loss of the ethoxy group or cleavage of the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This experiment requires more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~4.90 - 5.20Broad Singlet2H--NH
~5.80 - 6.00Singlet1H-Pyrazole C4-H
~4.25Quartet2H~7.1-O-CH ₂-CH₃
~3.75Singlet3H-N-CH
~1.30Triplet3H~7.1-O-CH₂-CH

Interpretation of the ¹H NMR Spectrum:

The causality behind the observed signals is rooted in the electronic environment of each proton.

  • Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their broadness is a result of rapid exchange with residual water and quadrupole broadening from the nitrogen atom.

  • Pyrazole Proton (C4-H): A sharp singlet is observed for the lone proton on the pyrazole ring. Its chemical shift in the ~5.8-6.0 ppm range is characteristic of protons on electron-rich heterocyclic rings. The absence of adjacent protons results in a singlet multiplicity.

  • Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to a classic ethyl pattern. The methylene (-CH₂-) protons are adjacent to an oxygen atom, which deshields them, shifting their signal downfield to ~4.25 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). Conversely, the methyl (-CH₃) protons appear further upfield at ~1.30 ppm and are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant (J) for both signals is identical (~7.1 Hz), confirming their connectivity.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the pyrazole nitrogen appear as a sharp singlet at ~3.75 ppm. The nitrogen atom deshields these protons, and the absence of any adjacent protons leads to the singlet signal.

G Proton Environments Workflow cluster_molecule Molecule Structure cluster_protons Proton Groups cluster_signals ¹H NMR Signals mol This compound NH2 -NH2 Protons mol->NH2 identifies C4H Pyrazole C4-H mol->C4H identifies OCH2 Ethyl -OCH2- mol->OCH2 identifies CH3_Et Ethyl -CH3 mol->CH3_Et identifies NCH3 N-CH3 Protons mol->NCH3 identifies sig_NH2 Broad Singlet (~5.0 ppm) NH2->sig_NH2 generates sig_C4H Singlet (~5.9 ppm) C4H->sig_C4H generates OCH2->CH3_Et couples to sig_OCH2 Quartet (~4.25 ppm) OCH2->sig_OCH2 generates CH3_Et->OCH2 couples to sig_CH3_Et Triplet (~1.30 ppm) CH3_Et->sig_CH3_Et generates sig_NCH3 Singlet (~3.75 ppm) NCH3->sig_NCH3 generates

Caption: Correlation of proton groups to their expected ¹H NMR signals.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.

Chemical Shift (δ, ppm) Assignment
~162C =O (Ester)
~155C 3-NH₂
~140C 5-COOEt
~95C 4-H
~60-O-C H₂-CH₃
~35N-C H₃
~15-O-CH₂-C H₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~162 ppm), a characteristic chemical shift for this functional group.

  • Pyrazole Ring Carbons (C3, C5, C4): The three carbons of the pyrazole ring appear in the aromatic/heterocyclic region. C3, bonded to the electron-donating amino group, and C5, bonded to the electron-withdrawing ester group, will be significantly downfield (~155 ppm and ~140 ppm, respectively). C4, the sole carbon bearing a hydrogen, is the most shielded of the ring carbons and appears further upfield (~95 ppm).

  • Aliphatic Carbons: The carbons of the ethyl and N-methyl groups appear in the upfield region. The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen and resonates around 60 ppm. The N-methyl carbon appears around 35 ppm, and the ethyl's terminal methyl carbon is the most shielded carbon in the molecule, appearing at ~15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Data and Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchPyrazole Ring C-H
2980 - 2850C-H Stretch (asymmetric & symmetric)Aliphatic (Ethyl, Methyl)
~1710C=O StretchEster Carbonyl
1620 - 1500C=N and C=C StretchPyrazole Ring
~1250C-O StretchEster

Interpretation of the IR Spectrum:

  • N-H Region (3450-3300 cm⁻¹): The primary amine (-NH₂) is characterized by two distinct, sharp to medium bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6]

  • C-H Region (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are typical for C-H stretching in aromatic or heterocyclic rings. The strong absorptions below 3000 cm⁻¹ arise from the C-H stretching of the aliphatic N-methyl and ethyl groups.

  • Carbonyl Region (~1710 cm⁻¹): A strong, sharp absorption band around 1710 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching vibration of the ethyl ester. Its position indicates a conjugated ester system.[1]

  • Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of information. The C=N and C=C stretching vibrations of the pyrazole ring appear in the 1620-1500 cm⁻¹ range. A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces fragmentation, which is useful for structural analysis.

  • Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation
  • Molecular Weight: 169.18 g/mol [3][4]

  • Molecular Ion (M⁺): m/z = 169

m/z Proposed Fragment Formula Notes
169[M]⁺[C₇H₁₁N₃O₂]⁺Molecular Ion
140[M - C₂H₅]⁺[C₅H₆N₃O₂]⁺Loss of ethyl radical
124[M - OC₂H₅]⁺[C₅H₆N₃O]⁺Loss of ethoxy radical (α-cleavage)
96[M - COOC₂H₅]⁺[C₄H₆N₃]⁺Loss of the entire carbethoxy group

Interpretation of the Mass Spectrum:

The fragmentation of pyrazole derivatives in a mass spectrometer often involves characteristic losses related to the substituents and cleavage of the ring itself.[7][8]

  • Molecular Ion Peak (m/z 169): The presence of a peak at m/z 169 confirms the molecular weight of the compound.

  • Loss of Ethoxy Radical (m/z 124): A very common and often prominent fragmentation pathway for ethyl esters is the cleavage of the C-O single bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass = 45). This results in a stable acylium ion at m/z 124 ([M-45]⁺). This is a primary indicator of an ethyl ester functionality.[9]

  • Loss of the Carbethoxy Group (m/z 96): Subsequent loss of carbon monoxide (CO) from the acylium ion or the direct loss of the entire carbethoxy group (•COOCH₂CH₃, mass = 73) from the molecular ion leads to a fragment at m/z 96 ([M-73]⁺). This corresponds to the 3-amino-1-methylpyrazole cation.

  • Loss of Ethyl Radical (m/z 140): Cleavage of the ethyl group can also occur, leading to a fragment at m/z 140 ([M-29]⁺).

G M Molecular Ion [C₇H₁₁N₃O₂]⁺ m/z = 169 F124 [M - OC₂H₅]⁺ m/z = 124 M->F124 - •OC₂H₅ F96 [M - COOC₂H₅]⁺ m/z = 96 M->F96 - •COOC₂H₅ F140 [M - C₂H₅]⁺ m/z = 140 M->F140 - •C₂H₅ F124->F96 - CO

Caption: Proposed major fragmentation pathways for the title compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and definitive structural confirmation of this compound. The ¹H NMR spectrum confirms the connectivity of the proton framework, particularly the characteristic ethyl ester pattern. The ¹³C NMR spectrum verifies the presence of seven unique carbon environments, including the key carbonyl and heterocyclic carbons. IR spectroscopy identifies the essential N-H and C=O functional groups, while mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the loss of the ester's ethoxy group. Together, these techniques form a robust analytical workflow for the unambiguous characterization of this important heterocyclic building block.

References

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 17, 2026, from [Link]

Sources

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of bioactive molecules. An understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this pyrazole derivative. We will delve into the physicochemical properties of the molecule that dictate its solubility behavior, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and offer insights into solvent selection. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to confidently assess and leverage the solubility characteristics of this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a compound is a fundamental physical property that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, difficulties in formulation, and ultimately, poor bioavailability.[2][3] For a key building block like this compound, a thorough understanding of its solubility profile in organic solvents is a prerequisite for efficient process chemistry, enabling informed decisions on reaction conditions, purification strategies like recrystallization, and the preparation of stock solutions for high-throughput screening.

This guide will provide a detailed exploration of the factors influencing the solubility of this specific pyrazole derivative and a practical, step-by-step methodology for its precise measurement.

Physicochemical Properties of this compound

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is dictated by the interplay of various intermolecular forces between the solute and solvent molecules. The structure of this compound imparts a unique combination of polar and non-polar characteristics that influence its solubility.

Molecular Structure:

  • Polar Features: The molecule possesses several polar functional groups capable of engaging in hydrogen bonding:

    • The primary amine (-NH2) group is a hydrogen bond donor and acceptor.

    • The pyrazole ring nitrogens are hydrogen bond acceptors.

    • The carbonyl group (C=O) of the ester is a hydrogen bond acceptor.

  • Non-Polar Features: The ethyl group of the ester and the methyl group on the pyrazole ring contribute to the non-polar character of the molecule.

Due to this amphiphilic nature, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will be highest in polar aprotic and polar protic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

General Solubility Expectations for Pyrazole Derivatives:

Pyrazole derivatives generally exhibit good solubility in common organic solvents such as acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[4] Conversely, their aqueous solubility is often limited.[4] Forcing aqueous reactions may require the use of co-solvents or pH adjustment to enhance solubility.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility.[5][6] This equilibrium method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.[7]

Rationale for Method Selection

While kinetic solubility methods are faster and suitable for high-throughput screening, the thermodynamic solubility determined by the shake-flask method is crucial for lead optimization and formulation development as it represents the true equilibrium solubility.[3] This method is particularly reliable for compounds with low solubility.[5]

Step-by-Step Experimental Protocol

This protocol outlines the procedure for determining the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed and is in equilibrium with the undissolved solid.[5]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][7] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, which could artificially inflate the concentration measurement, the supernatant must be clarified. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed.

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter.[1][2] Ensure the filter material is chemically compatible with the organic solvent.

  • Quantification:

    • Accurately dilute the clear, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.[1][3]

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent in vials B Agitate at constant temperature (24-48h) A->B C Sedimentation B->C D Filtration / Centrifugation C->D E Dilute supernatant D->E F HPLC analysis E->F G Calculate concentration F->G

Caption: Workflow of the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison across the different organic solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)
HexaneNon-polar1.9To be determined
TolueneNon-polar2.4To be determined
DichloromethanePolar aprotic9.1To be determined
Ethyl AcetatePolar aprotic6.0To be determined
AcetonePolar aprotic21To be determined
EthanolPolar protic24.5To be determined
MethanolPolar protic32.7To be determined
Dimethylformamide (DMF)Polar aprotic36.7To be determined

Interpretation of Expected Results:

  • Polar Solvents: Higher solubility is anticipated in polar solvents like methanol, ethanol, acetone, and DMF. These solvents can effectively form hydrogen bonds with the amine and ester groups and engage in dipole-dipole interactions with the pyrazole ring.

  • Non-polar Solvents: Lower solubility is expected in non-polar solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.

  • Temperature Effects: For most solid solutes, solubility in organic solvents increases with temperature.[4] Therefore, performing solubility determinations at different temperatures can be valuable for applications like recrystallization.

Conclusion

A comprehensive understanding and accurate measurement of the solubility of this compound are indispensable for its successful application in drug discovery and development. This guide has provided a theoretical framework based on the molecule's physicochemical properties and a detailed, practical protocol for its experimental determination using the benchmark shake-flask method. By following this robust methodology, researchers can generate reliable solubility data, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development timelines.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

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  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, a versatile ester, and a stable aromatic pyrazole core—renders it a precursor to a vast array of complex fused heterocyclic systems. Pyrazole derivatives are integral to numerous pharmaceuticals, owing to their metabolic stability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth analysis of the compound's reactivity, exploring the key transformations it undergoes, and examines its stability profile under various conditions. It is intended for researchers, chemists, and drug development professionals who seek to leverage this scaffold in their synthetic endeavors.

Introduction to a Privileged Scaffold

The pyrazole nucleus is a cornerstone in the design of bioactive molecules.[3] The specific compound, this compound, is particularly valuable because the N1-methylation prevents the tautomerism often seen in 3(5)-aminopyrazoles, leading to predictable regioselectivity in subsequent reactions.[4] This defined structure, combined with its multiple reactive centers, makes it an ideal starting material for constructing libraries of compounds for high-throughput screening and lead optimization.

Molecular Structure and Properties

A clear understanding of the molecule's physical and chemical properties is fundamental to its application.

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 89088-57-3[5]
Molecular Formula C₇H₁₁N₃O₂[5]
Molecular Weight 169.18 g/mol
Appearance Solid
Canonical SMILES CCOC(=O)C1=NN(C)C(=C1)N[5]
InChI Key AVAANYHFUXNOPC-UHFFFAOYSA-N[5]

Synthesis of the Core Moiety

The most common and efficient routes to 3-aminopyrazoles involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, such as a β-ketonitrile or an α,β-unsaturated nitrile.[4] For the N1-methylated target compound, methylhydrazine is the key reagent.

Primary Synthetic Route: Cyclocondensation

The synthesis typically starts from ethyl 2-cyano-3-oxobutanoate or a related precursor. The reaction with methylhydrazine proceeds via an initial nucleophilic attack on one of the carbonyl groups, followed by an intramolecular cyclization onto the nitrile group, which ultimately leads to the formation of the stable aminopyrazole ring.

Synthetic Workflow Diagram

reagent1 Ethyl 2-cyano-3-oxobutanoate intermediate Hydrazone/Enamine Intermediate reagent1->intermediate Reaction reagent2 Methylhydrazine (CH₃NHNH₂) reagent2->intermediate product Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate intermediate->product Intramolecular Cyclization & Aromatization

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative procedure based on established methodologies for aminopyrazole synthesis.[1]

  • Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at 0 °C with continuous stirring.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Purification: Pour the resulting residue into cold water. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

A Deep Dive into Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the exocyclic 3-amino group and the adjacent endocyclic nitrogen atom (N2). This "dual nucleophilicity" is the cornerstone of its utility in constructing fused heterocyclic systems.

Reactions at the 3-Amino Group

The primary amine at the C3 position is a potent nucleophile and readily participates in a variety of classical amine reactions.

The diazotization of the 3-amino group is a critical transformation that opens pathways to numerous derivatives. The resulting diazonium salt is a versatile intermediate.

  • Mechanism: In the presence of a cold, acidic solution (e.g., HCl) and sodium nitrite (NaNO₂), the amino group is converted into a diazonium salt. This highly reactive species can then be coupled with electron-rich aromatic or methylene compounds to form stable azo compounds or can undergo intramolecular cyclization.[6][7]

start Aminopyrazole (R-NH₂) diazonium Diazonium Salt (R-N₂⁺Cl⁻) start->diazonium NaNO₂, HCl 0-5 °C azo_product Azo Compound (R-N=N-Ar) diazonium->azo_product Coupling with Ar-H (e.g., 8-hydroxyquinoline) cyclized_product Fused Triazine (Pyrazolo[5,1-c][1,2,4]triazine) diazonium->cyclized_product Coupling with active methylene & intramolecular cyclization

Caption: Reaction pathways following diazotization of the aminopyrazole.

  • Experimental Protocol: Diazotization and Azo Coupling [6]

    • Diazotization: Suspend this compound (1.0 eq) in dilute hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • Coupling: In a separate flask, dissolve the coupling agent (e.g., 8-hydroxyquinoline, 1.0 eq) in an appropriate solvent. Cool this solution to 0-5 °C.

    • Reaction: Slowly add the cold diazonium salt solution to the coupling agent solution. An intense color change is typically observed. Maintain the temperature below 5 °C and stir for 1-2 hours.

    • Isolation: The resulting azo compound often precipitates from the solution and can be collected by filtration, washed, and dried.

The amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, and condenses with aldehydes or ketones to form Schiff bases or enamine adducts. These reactions are fundamental for modifying the scaffold and introducing new functionalities.

Cyclocondensation Reactions: Building Fused Systems

The most powerful application of this molecule is its reaction with 1,3-dielectrophiles to construct fused bicyclic systems of significant pharmacological interest.[8][9] The regiochemical outcome is dictated by which nitrogen atom (the exocyclic NH₂ or the endocyclic N2) initiates the reaction.

Reaction with β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones typically leads to the formation of pyrazolo[1,5-a]pyrimidines. The reaction is believed to proceed via an initial attack of the endocyclic N2 atom, followed by cyclization involving the exocyclic amino group.[8][9]

Alternatively, under different conditions or with different electrophiles (e.g., enaminones in acidic media), the reaction can proceed through the exocyclic amino group first, leading to the isomeric pyrazolo[3,4-b]pyridine core.[9]

start Aminopyrazole product1 Pyrazolo[1,5-a]pyrimidine start->product1 product2 Pyrazolo[3,4-b]pyridine start->product2 electrophile1 1,3-Dicarbonyl Compound electrophile1->product1 Catalyst (e.g., AcOH) electrophile2 α,β-Unsaturated Ketone/Nitrile electrophile2->product2 Catalyst/Solvent Dependent

Caption: Competing cyclocondensation pathways for aminopyrazoles.

Reactions at the 5-Ester Group

The ethyl carboxylate group is a standard functional handle that can be readily modified.

  • Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a new site for derivatization, such as amide bond formation.[6]

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can convert the ester into an amide.

Reactivity Summary
Functional GroupReagentsProductsReference(s)
3-Amino NaNO₂, HClDiazonium Salt[6][7]
3-Amino Acyl Chlorides, AnhydridesAmides[9]
Amino/N2 Ring β-Diketones, EnaminonesPyrazolo[1,5-a]pyrimidines[8][9]
Amino/N2 Ring α,β-Unsaturated SystemsPyrazolo[3,4-b]pyridines[9]
5-Ester NaOH or HCl (aq)Carboxylic Acid[6]
5-Ester Amines (R-NH₂)AmidesN/A

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.

  • Thermal Stability: Pyrazole rings are generally thermally robust. The compound is expected to be stable under common synthetic heating conditions (e.g., up to 150 °C). However, at very high temperatures (>200-250 °C), decomposition may occur, potentially involving cleavage of the ester group or degradation of the pyrazole ring.[10]

  • pH-Dependent Stability: The compound's stability is highly dependent on pH.

    • Acidic Conditions (pH < 4): The 3-amino group will be protonated to form an ammonium salt. This deactivates its nucleophilicity but can increase solubility in aqueous media. The ester group is relatively stable to hydrolysis under mild acidic conditions but can hydrolyze upon heating.

    • Neutral Conditions (pH 6-8): The compound is generally stable.

    • Basic Conditions (pH > 9): The compound is susceptible to base-catalyzed hydrolysis of the ethyl ester, which can be a significant issue during basic work-ups or reactions. The amino group remains nucleophilic.

  • Photostability: Many pyrazole derivatives exhibit good photostability, which has led to their use in fluorescent probes.[11] However, like many organic molecules, prolonged exposure to high-energy UV light can lead to degradation. Ultrafast photodissociation has been observed in the parent pyrazole structure under specific experimental conditions.[12]

Conclusion

This compound is a molecule of significant synthetic potential. Its defined regiochemistry and multiple, orthogonally reactive functional groups provide a reliable platform for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity—particularly the dual nucleophilicity of the amino and pyrazole nitrogen atoms—and its stability profile is essential for any scientist aiming to exploit its full potential in drug discovery and materials science. By carefully selecting reaction conditions, chemists can selectively target different sites on the molecule to achieve a desired synthetic outcome.

References

  • ResearchGate. (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient... Retrieved from [Link]

  • Korea Science. (n.d.). Reactions of3-Aminopyrazole Derivatives with Cyanothioacetamide and Its Derivatives:Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. Retrieved from [Link]

  • PMC - NIH. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Cascade Cyclization of 3(5)‐Aminopyrazoles with Aromatic Aldehydes and Cyclohexanediones. Retrieved from [Link]

  • Ovid. (n.d.). Reactions of 3-aminopyrazole derivatives with... : Archives of Pharmacal Research. Retrieved from [Link]

  • ARKAT USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Retrieved from [Link]

  • HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

  • PMC - NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

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A Technical Guide to the Biological Activity of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3] This guide focuses on the therapeutic potential of derivatives originating from the versatile building block, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. While direct public data on this specific scaffold is emerging, a wealth of information from its close structural isomers—such as 5-amino-pyrazole-3-carboxylates and 3-amino-pyrazole-4-carboxylates—provides a robust framework for predicting its biological profile and guiding future drug discovery efforts. This document synthesizes key findings on the anticancer, anti-inflammatory, and antimicrobial activities of these related aminopyrazole carboxylate derivatives, presenting mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols to enable further research and development.

The Aminopyrazole Carboxylate Scaffold: A Versatile Core

The aminopyrazole ring is an advantageous framework in drug design. The presence of adjacent nitrogen atoms, an amino group, and a carboxylate moiety provides multiple points for hydrogen bonding, electrostatic interactions, and further chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets.[4] Derivatives of aminopyrazole carboxylates have been successfully developed as potent inhibitors of key enzymes like kinases and cyclooxygenases (COX), which are implicated in cancer and inflammation, respectively.[1][2]

Synthesis of the Core Scaffold

The this compound scaffold and its isomers are typically synthesized through cyclocondensation reactions. A common route involves the reaction of a β-ketoester equivalent with a substituted hydrazine. For instance, ethyl 2,4-dioxovalerate can be reacted with hydrazine monohydrate to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[5] Similarly, ketene dithioacetals can be condensed with hydrazides to form substituted ethyl 5-amino-pyrazole-4-carboxylates.[6] These core structures then serve as versatile starting materials for derivatization at the amino and carboxylate positions.

Synthesis_Workflow A β-Ketoester (e.g., Ethyl Acetoacetate derivative) C Cyclocondensation Reaction A->C B Hydrazine Derivative (e.g., Methylhydrazine) B->C D Ethyl Aminopyrazole Carboxylate Scaffold C->D Formation of Pyrazole Ring E Amide Coupling (at C3-NH2 or C5-COOH) D->E Derivatization F Ester Hydrolysis / Amidation (at C5-COOEt) D->F Derivatization G Biologically Active Derivatives E->G F->G Kinase_Inhibition_Pathway cluster_0 Cell Nucleus Cell_Cycle_Progression Cell_Cycle_Progression Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK (e.g., FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Signaling Cascade (e.g., RAS/MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling CDK_Cyclin_Complex CDK/Cyclin Complex Downstream_Signaling->CDK_Cyclin_Complex CDK_Cyclin_Complex->Cell_Cycle_Progression Pyrazole_Derivative Aminopyrazole Carboxylate Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Pyrazole_Derivative->CDK_Cyclin_Complex

Caption: Inhibition of pro-proliferative signaling by pyrazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the substituents at various positions of the pyrazole ring.

  • Amide/Amine Moiety: The amino group (at C3 or C5) is a critical interaction point. Derivatization into carboxamides allows for the introduction of various aryl and heteroaryl groups that can occupy hydrophobic pockets in the kinase active site. [7]* N1-Substitution: The substituent on the pyrazole nitrogen (e.g., the methyl group in the target scaffold) influences both potency and pharmacokinetic properties. Larger, more complex groups can be used to probe different regions of the target protein.

  • Carboxylate Group: The ethyl carboxylate group at C5 provides a handle for creating further derivatives, such as amides or hydrazides, which can form additional hydrogen bonds and enhance binding affinity. [3] Table 1: Anticancer Activity of 1H-Pyrazole-3-Carboxamide Derivatives against FLT3 and CDK2 [7]| Compound ID | R Group (Amide Substituent) | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | MV4-11 Cell GI₅₀ (nM) | |-------------|---------------------------------|------------------|------------------|-------------------------| | FN-1501 | (Reference Compound) | 2.33 | 1.02 | 2.65 | | 8t | 4-(4-methylpiperazin-1-yl)phenyl | 0.089 | 0.719 | 1.22 | | 8s | 4-(morpholino)phenyl | 0.150 | 1.11 | 2.01 | | 8h | 4-(piperazin-1-yl)phenyl | 0.283 | 1.23 | 2.89 |

Note: The table presents data for 1H-pyrazole-3-carboxamide derivatives, which are structural isomers of the guide's core topic. This data is illustrative of the potential of the aminopyrazole carboxylate scaffold.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and many, like celecoxib, are based on a pyrazole core. [8]These agents primarily function by inhibiting cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. Pyrazole derivatives have been shown to be effective and often selective COX-2 inhibitors. [1]

Structure-Activity Relationship (SAR)

For anti-inflammatory pyrazoles, specific structural features are crucial for potent and selective COX inhibition.

  • Aryl Substituents: The presence of aryl groups on the pyrazole ring is common. A p-sulfonamido or p-sulfamoylphenyl group on one of the aryl rings is a classic feature of selective COX-2 inhibitors, as it can interact with a specific side pocket in the COX-2 active site.

  • N1-Substitution: The nature of the substituent at the N1 position can modulate COX-2 selectivity and potency.

  • Flexibility and Conformation: The overall shape of the molecule must allow it to fit within the catalytic channel of the COX enzyme.

A study on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated significant anti-inflammatory and analgesic activity, highlighting the potential of this class of compounds. [6] Table 2: Anti-inflammatory Activity of Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate Derivatives [6]| Compound ID | R Group (at N1) | % Inhibition of Paw Edema (at 3h) | Analgesic Activity (% Protection) | |-------------|-------------------|--------------------------------------|-----------------------------------| | 3a | Benzoyl | 65.45 | 58.73 | | 3c | 4-Chlorobenzoyl | 60.00 | 55.55 | | 3d | 4-Nitrobenzoyl | 61.81 | 53.96 | | Diclofenac | (Standard Drug) | 70.90 | 65.07 |

Note: The table shows data for 5-amino-4-carboxylate isomers. This data suggests that derivatization of the amino group on the core scaffold is a promising strategy for developing anti-inflammatory agents.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. [9]Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. [3]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some have been found to inhibit essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for fatty acid biosynthesis. [10]Others may function by disrupting cell membrane integrity or inhibiting DNA gyrase. The specific mechanism is highly dependent on the overall structure of the derivative.

Structure-Activity Relationship (SAR)
  • Lipophilicity: Appropriate lipophilicity is crucial for penetrating the bacterial cell wall. The introduction of halogenated phenyl rings or other lipophilic groups often enhances antimicrobial activity. [3][10]* Thiadiazine and Hydrazone Moieties: Hybrid molecules incorporating pyrazole with other heterocyclic systems like 1,3,4-thiadiazine or functional groups like hydrazones have shown remarkable antimicrobial activity, often exceeding that of standard drugs. [9]* Substitution Pattern: The position and nature of substituents on the pyrazole and any attached aryl rings significantly impact the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of Pyrazole-1-carbothiohydrazide Derivatives [9]| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | |-------------|-----------------------------------------------------------------|-------------------------|-----------------------|---------------------------| | 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5 | 125 | 2.9 | | 21b | 4-(2-(4-chlorophenyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 125 | 125 | 7.8 | | Chloramphenicol | (Standard Antibiotic) | 125 | 62.5 | - | | Clotrimazole | (Standard Antifungal) | - | - | 7.8 |

Note: This data highlights that derivatization of the pyrazole core into complex hydrazones is a viable strategy for creating potent antimicrobial agents.

Experimental Protocols

To facilitate further research, this section provides standardized, self-validating protocols for assessing the biological activities discussed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

  • Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 nM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells.

    • Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control). Also include wells with medium only (blank).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating acute inflammation. [6]

  • Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

  • Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling.

  • Methodology:

    • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them for one week with free access to food and water.

    • Grouping: Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Diclofenac, 10 mg/kg), and Test compound groups (e.g., 25 mg/kg).

    • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

    • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the same paw.

    • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Assay_Workflow cluster_0 In Vitro Cytotoxicity (MTT) cluster_1 In Vivo Anti-Inflammation (Paw Edema) A1 Seed Cancer Cells in 96-well plate A2 Add Serial Dilutions of Test Compound A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan (DMSO) A4->A5 A6 Read Absorbance (570 nm) A5->A6 A7 Calculate IC50 A6->A7 B1 Administer Compound to Rats B2 Inject Carrageenan in Paw B1->B2 B3 Measure Paw Volume (0-4h) B2->B3 B4 Calculate % Edema Inhibition B3->B4

Caption: Experimental workflows for key biological assays.

Conclusion and Future Perspectives

The aminopyrazole carboxylate scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating potent and diverse biological activities. While extensive research has focused on isomers like the 3-amino-4-carboxylates and 5-amino-3-carboxylates, the data strongly suggests that derivatives of This compound represent a promising and underexplored area for the discovery of novel therapeutics.

Future research should focus on the systematic synthesis and screening of libraries based on this specific scaffold. Key areas of investigation should include:

  • Anticancer Agents: Derivatization of the 3-amino and 5-carboxylate groups to target specific kinases implicated in prevalent cancers.

  • Anti-inflammatory Drugs: Introduction of functionalities known to confer COX-2 selectivity to develop safer NSAIDs.

  • Antimicrobial Compounds: Creation of hybrid molecules that fuse the pyrazole core with other antimicrobial pharmacophores to combat drug-resistant pathogens.

By leveraging the structure-activity relationships established for related isomers and employing the robust screening protocols outlined in this guide, researchers can efficiently unlock the therapeutic potential of this valuable chemical scaffold.

References

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Thore, S. N., et al. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. Retrieved from [Link]

  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • NIH. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Retrieved from [Link]

  • Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Retrieved from [Link]

  • NIH. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

  • OUCI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate: A Cornerstone Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical starting material in modern drug discovery and medicinal chemistry. Its strategic arrangement of a nucleophilic amino group, an electrophilic ester, and a stable N-methylated pyrazole core provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical reactivity, and application, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this potent building block in their research endeavors. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and this particular derivative offers synthetically accessible handles for generating diverse compound libraries with a wide range of biological activities.[1][2][3][4]

Introduction: The Strategic Value of the Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has proven to be a "privileged scaffold" in medicinal chemistry.[3][4] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and numerous kinase inhibitors underscores its importance.[2][5] The pyrazole nucleus imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.

This compound stands out due to its trifunctional nature:

  • The C3-Amino Group: A potent nucleophile and hydrogen bond donor, ideal for introducing diversity through acylation, alkylation, and condensation reactions.

  • The C5-Ethyl Carboxylate Group: An electrophilic handle that can be readily transformed into amides, carboxylic acids, or alcohols, enabling fine-tuning of solubility and target engagement.

  • The N1-Methyl Group: This feature blocks tautomerism and provides a fixed regiochemistry, simplifying synthetic outcomes and often improving pharmacokinetic properties by masking a potential hydrogen bond donor site.

This unique combination makes it a pre-validated starting point for constructing molecules targeting a broad array of diseases, including cancer, inflammation, and infectious diseases.[1][6][7]

Physicochemical Properties and Synthesis

A foundational understanding of a building block begins with its physical properties and a reliable synthetic route.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol [8]
Appearance Solid
CAS Number 89088-57-3[9]
Canonical SMILES CCOC(=O)C1=CC(N)=NN1C[9]
InChI Key KTRQSZBRYRHIKL-UHFFFAOYSA-N
Synthesis of the Building Block

The synthesis of aminopyrazoles often relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A common and efficient laboratory-scale synthesis for related aminopyrazole esters involves the reaction of a β-keto nitrile or a similar precursor with a hydrazine derivative. For instance, the synthesis of a related compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, proceeds from ethyl cyanoacetate, carbon disulfide, and dimethyl sulfate, followed by cyclization with hydrazine hydrate, achieving a high yield of 86.3%.[10] This general strategy of cyclizing a functionalized three-carbon unit with a hydrazine is a cornerstone of pyrazole synthesis.

Diagram: General Synthetic Workflow for Aminopyrazole Esters

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization A β-Keto Nitrile or equivalent B Base + Reagent (e.g., CS₂, (CH₃)₂SO₄) A->B Reaction C Activated Intermediate B->C Formation D Methylhydrazine (CH₃NHNH₂) C->D Condensation/ Cyclization E Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate D->E caption General workflow for aminopyrazole synthesis.

A generalized synthetic pathway to N-methyl aminopyrazole esters.

Chemical Reactivity: A Chemist's Toolkit

The true power of this compound lies in its predictable and versatile reactivity at its two primary functional groups.

Reactions at the C3-Amino Group

The amino group is a strong nucleophile, making it the primary site for diversification.

  • Acylation and Sulfonylation: It readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amides and sulfonamides. This is a fundamental transformation for exploring structure-activity relationships (SAR).

  • Condensation Reactions: The amino group can be condensed with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. It can also react with 1,3-dielectrophiles, such as β-diketones, to construct fused ring systems like pyrazolo[1,5-a]pyrimidines.[1]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are excellent hydrogen bond donors and are frequently found in bioactive molecules.[1]

Reactions at the C5-Carboxylate Group

The ethyl ester is an electrophilic site amenable to several key transformations.

  • Saponification (Hydrolysis): Treatment with a base (e.g., NaOH, LiOH) followed by acidic workup cleanly hydrolyzes the ester to the corresponding carboxylic acid. This introduces a new functional handle for amide coupling (e.g., using HATU or EDC) or other modifications.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form amides. This is a common strategy for linking the pyrazole core to other pharmacophoric elements.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, providing another point for derivatization, for example, through etherification.

Reactions on the Pyrazole Ring

While the existing electron-donating (amino) and electron-withdrawing (ester) groups make the pyrazole ring relatively electron-deficient, electrophilic aromatic substitution is still possible, typically at the C4 position.

  • Halogenation: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce a halogen at the C4 position, which can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Patents describe methods for the chlorination of related pyrazole carboxylates.[11]

Diagram: Reactivity Map

ReactivityMap Core Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate Amides Amides / Sulfonamides Core->Amides RCOCl, Base Pyrazolopyrimidines Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) Core->Pyrazolopyrimidines Diketone, Acid Ureas Ureas / Thioureas Core->Ureas R-NCO Acids Carboxylic Acids Core->Acids 1. NaOH 2. H₃O⁺ Alcohols Primary Alcohols Core->Alcohols LiAlH₄ Carboxamides Carboxamides Core->Carboxamides R₂NH, Δ Halogenated C4-Halogenated Pyrazoles Core->Halogenated NCS/NBS caption Key transformations of the building block.

Versatility of the building block at its key reactive sites.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors.[6] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. The aminopyrazole core acts as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

Case Study: Design of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are a family of receptor tyrosine kinases implicated in various cancers. A key challenge in FGFR inhibitor design is overcoming resistance mutations, such as the "gatekeeper" mutation.

Researchers have successfully used 3-aminopyrazole derivatives to develop potent inhibitors of both wild-type and mutant FGFR2/3.[7] A common synthetic strategy involves using the 3-amino group to couple with a pyrimidine core, a classic hinge-binding motif.

Diagram: Workflow for Kinase Inhibitor Synthesis

Workflow start Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate step1 step1 start->step1 step2 step2 step1->step2 step3 step3 step2->step3 final final step3->final caption Synthetic route to an aminopyrazole-based kinase inhibitor.

Sources

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and history of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound that has emerged as a pivotal intermediate in modern medicinal chemistry. While not a household name itself, this pyrazole derivative is a critical component in the synthesis of several blockbuster drugs, most notably sildenafil (Viagra™). This guide will delve into the historical context of pyrazole chemistry, elucidate the synthetic pathways leading to this specific molecule, and explore its profound impact on drug discovery, particularly in the development of phosphodiesterase type 5 (PDE5) inhibitors.

A Legacy of Discovery: The Foundations of Pyrazole Chemistry

The story of this compound is built upon a rich history of pyrazole chemistry dating back to the late 19th century. Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, was first synthesized in 1889 by German chemist Hans von Pechmann. However, the first synthesis of a substituted pyrazole was achieved even earlier, in 1883, by Ludwig Knorr.[1][2] These early discoveries laid the groundwork for over a century of research into the synthesis and application of pyrazole derivatives, which have demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The versatility of the pyrazole scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.

The Emergence of a Crucial Intermediate: Synthesis of this compound

The direct historical account of the first synthesis of this compound is not extensively documented in readily available literature, primarily because its significance is intrinsically tied to its role as a precursor in the synthesis of more complex molecules. Its development can be understood as a crucial step in the multi-step synthesis of pyrazolopyrimidinone-based PDE5 inhibitors.

The synthesis of this key intermediate is a multi-step process that begins with the construction of the pyrazole ring, a reaction that has been a cornerstone of heterocyclic chemistry for over a century.[1][2] The most common and industrially scalable approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Core Synthesis Pathway

The synthesis of the pyrazole core generally follows the Knorr pyrazole synthesis, first described in 1883.[1] A generalized workflow for the formation of the pyrazole ring, which is the foundational step for producing this compound, is outlined below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Isomer Separation/Purification (if necessary) A 1,3-Dicarbonyl Compound (e.g., Ethyl 2-cyano-3-oxobutanoate) C Condensation Reaction A->C B Hydrazine Derivative (e.g., Methylhydrazine) B->C D Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate C->D Cyclization E Mixture of Pyrazole Regioisomers D->E F Chromatography or Recrystallization E->F G Isolated this compound F->G

Figure 1: Generalized workflow for the synthesis of the pyrazole core.

Experimental Protocol: Synthesis of the Pyrazole Ring

A representative, generalized protocol for the synthesis of a substituted aminopyrazole carboxylate, which is a precursor to the title compound, is as follows:

  • Reaction Setup: To a solution of an appropriate 1,3-dicarbonyl compound (e.g., a derivative of ethyl acetoacetate) in a suitable solvent such as ethanol, add a hydrazine derivative (e.g., methylhydrazine) at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the desired pyrazole derivative.

The specific synthesis of this compound would involve the use of a cyano-substituted 1,3-dicarbonyl compound and methylhydrazine. The reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine, for example, would lead to the formation of the aminopyrazole ring system.

A Scaffold for Innovation: The Role in Drug Discovery

The primary significance of this compound lies in its role as a key intermediate in the synthesis of pyrazolopyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitors.[1][4] PDE5 is an enzyme that plays a crucial role in the regulation of blood flow in the penis. By inhibiting PDE5, these drugs increase the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow, thereby treating erectile dysfunction.[5]

Sildenafil (Viagra™): A Landmark Application

The most notable application of this compound is in the synthesis of sildenafil, the active ingredient in Viagra™. The pyrazole portion of sildenafil is constructed from this intermediate. The synthesis of sildenafil, first reported by scientists at Pfizer, involves a multi-step process where the pre-formed this compound undergoes a series of chemical transformations to build the final drug molecule.[6][7]

The general synthetic strategy for sildenafil, highlighting the incorporation of the pyrazole intermediate, is depicted below.

G A Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate B N-Acylation A->B Addition of 2-ethoxybenzoyl chloride C Cyclization B->C Formation of pyrimidinone ring D Sulfonylation C->D E Condensation with N-methylpiperazine D->E F Sildenafil E->F

Figure 2: Simplified synthetic pathway to Sildenafil from the pyrazole intermediate.

This pivotal role as a starting material for a multi-billion dollar drug underscores the industrial and medicinal importance of this compound. The efficiency and cost-effectiveness of the sildenafil synthesis are heavily reliant on the reliable and high-yield production of this key pyrazole intermediate.[8]

Beyond Sildenafil: A Scaffold for Further Discovery

The success of sildenafil spurred further research into pyrazolopyrimidinone-based PDE5 inhibitors, leading to the development of other drugs and clinical candidates.[4][9] The this compound scaffold has proven to be a versatile starting point for the design and synthesis of new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.[4] Researchers have explored modifications at various positions of the pyrazole and pyrimidinone rings to optimize the pharmacological properties of these compounds.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Solid
CAS Number 123522-00-0

Data sourced from commercial supplier information.[10]

Characterization of this compound is typically performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

References

  • Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. (2019). Bioorganic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Examples of pyrazolopyridine-based PDE5 inhibitors. (2020). ResearchGate. [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2012). Molecules. [Link]

  • Design, synthesis and development of PDE5 inhibitors. Aston Research Explorer. [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2022). Pharmaceuticals. [Link]

  • Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • SILDENAFIL. New Drug Approvals. [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • (PDF) Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate: Synthesis and Key Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. Within this important class of heterocycles, aminopyrazoles represent a particularly valuable subclass. The presence of the amino group provides a crucial handle for synthetic diversification, allowing for the construction of complex molecular architectures and the fine-tuning of physicochemical and pharmacological properties.

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a key building block in this field. Its trifunctional nature—possessing a nucleophilic amino group, an ester suitable for amide coupling or hydrolysis, and an electron-rich heterocyclic ring—makes it a versatile scaffold for generating libraries of compounds in drug discovery programs. This guide provides an in-depth look at the primary synthesis mechanism of this compound and details key protocols for its subsequent derivatization, offering both the "how" and the "why" for researchers in organic synthesis and drug development.

Part 1: Synthesis of this compound

Core Principle: Cyclocondensation via a β-Ketonitrile Intermediate

The most direct and widely employed method for constructing the 3-aminopyrazole core is the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophilic species where one of the electrophilic centers is a nitrile group.[1] This approach, a variation of the classic Knorr pyrazole synthesis, is highly efficient due to the thermodynamic stability of the resulting aromatic pyrazole ring.

For the target molecule, the key precursors are methylhydrazine and an activated β-ketonitrile such as ethyl 2-cyano-3-oxobutanoate . The reaction proceeds through a well-defined hydrazone-enamine intermediate, followed by an irreversible intramolecular cyclization onto the nitrile.

Detailed Reaction Mechanism

The reaction mechanism can be dissected into the following key steps:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of methylhydrazine onto the more electrophilic ketone carbonyl of ethyl 2-cyano-3-oxobutanoate. This step is often catalyzed by a small amount of acid to activate the carbonyl group. Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Tautomerization: The hydrazone undergoes tautomerization to the more stable, conjugated enamine form. This step is crucial as it positions the second nitrogen atom for the subsequent cyclization.

  • Intramolecular Cyclization: The terminal nitrogen of the enamine intermediate performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This 6-π electrocyclization is the key ring-forming step and is generally irreversible.

  • Aromatization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 3-aminopyrazole ring system, yielding the final product.

The regioselectivity of the reaction, yielding the 1-methyl-3-amino isomer, is controlled during the initial nucleophilic attack. The terminal nitrogen of methylhydrazine is more nucleophilic and less sterically hindered than the nitrogen bearing the methyl group, leading to its preferential attack on the ketone.

Visualization: Synthesis Pathway

Synthesis Mechanism Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl 2-cyano-3-oxobutanoate I1 Hydrazone Intermediate R1->I1 + Methylhydrazine (Nucleophilic Attack) R2 Methylhydrazine I2 Enamine Tautomer I1->I2 Tautomerization I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P1 Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate I3->P1 Aromatization (Tautomerization)

Caption: Mechanism of pyrazole synthesis via cyclocondensation.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for 3-aminopyrazole synthesis.[2]

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Ethanol (or other suitable alcohol)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 equiv)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

  • With stirring, add methylhydrazine dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, attach a condenser and heat the reaction mixture to reflux (typically 70-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 2: Key Reactions and Derivatization Protocols

The synthetic utility of this compound stems from its multiple reactive sites. The following protocols outline common and powerful transformations.

Protocol 2: Acylation of the 3-Amino Group

Acylation is a fundamental method to install a vast array of functional groups, modulate biological activity, and prepare amides for further coupling reactions.

Principle: The exocyclic 3-amino group is a potent nucleophile and readily reacts with electrophilic acylating agents such as acid chlorides or anhydrides.

Materials:

  • This compound (1.0 equiv)

  • Acylating agent (e.g., Acetyl Chloride, 1.1 equiv)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.2 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (pyridine) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.

Visualization: Acylation Workflow

Acylation_Workflow Workflow for Acylation of 3-Aminopyrazole A 1. Dissolve Aminopyrazole in Anhydrous DCM B 2. Add Base (Pyridine) & Cool to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E F 6. Dry, Concentrate & Purify E->F G Purified N-Acyl Product F->G

Caption: Experimental workflow for N-acylation.

Protocol 3: Diazotization and Sandmeyer Reaction

The conversion of the 3-amino group to a diazonium salt opens a gateway to a wide range of functional groups that are otherwise difficult to install directly. The Sandmeyer reaction is a classic and reliable method for converting this diazonium intermediate into aryl halides.[3][4]

Principle: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) halide to install the corresponding halogen via a radical-nucleophilic aromatic substitution mechanism.[3]

Materials:

  • This compound (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) (catalytic to stoichiometric amounts)

  • Water, Ice

Procedure:

  • Diazotization: a. Suspend or dissolve the aminopyrazole in a mixture of concentrated HCl and water in a beaker and cool to 0-5 °C in an ice-salt bath. b. In a separate flask, dissolve sodium nitrite in a minimal amount of cold water. c. Add the sodium nitrite solution dropwise to the stirred aminopyrazole suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a color change and the dissolution of the solid. Stir for an additional 15-30 minutes at 0-5 °C.

  • Sandmeyer Reaction: a. In a separate reaction flask, dissolve the copper(I) halide in the corresponding concentrated acid (e.g., CuCl in conc. HCl). b. Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with water, sodium bicarbonate solution, and brine. c. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting halo-pyrazole by column chromatography.

Protocol 4: Electrophilic Halogenation at the C4-Position

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution, providing a direct route to C4-functionalized derivatives.[5]

Principle: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) serve as sources of electrophilic halogens that readily react with the activated pyrazole ring.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Dissolve the aminopyrazole in acetonitrile in a flask protected from light.

  • Add NBS portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove succinimide.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the C4-bromo derivative.

Part 3: Data Summary

The following table provides representative data for the reactions described above. Actual yields may vary based on reaction scale, purity of reagents, and specific optimization.

ReactionSubstrateKey ReagentsTypical SolventTemp.Time (h)Typical Yield (%)
Synthesis Ethyl 2-cyano-3-oxobutanoateMethylhydrazine, Acetic AcidEthanolReflux2-475-90%
Acylation Ethyl 3-amino-1-methyl-pyrazoleAcetyl Chloride, PyridineDCM0°C to RT2-680-95%
Sandmeyer Ethyl 3-amino-1-methyl-pyrazoleNaNO₂, HCl, CuClWater/HCl0°C to 60°C1-260-80%
Halogenation Ethyl 3-amino-1-methyl-pyrazoleN-Bromosuccinimide (NBS)AcetonitrileRT1-485-98%

References

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • ARKAT USA, Inc. Recent developments in aminopyrazole chemistry. ARKIVOC 2009 (i) 198-250. Available from: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. 2021. Available from: [Link]

  • ResearchGate. Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules 2008, 13(11), 2855-2868. Available from: [Link]

  • Durham University. Anion-Tuning of Supramolecular Gel Properties. Durham E-Theses. Available from: [Link]

  • Google Patents. Process for preparing diazonium salts of 3-amino-pyrazole.
  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. PubChem. Available from: [Link]

  • ACS Publications. An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry 2021, 86 (18), 12695-12705. Available from: [Link]

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available from: [Link]

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. Molbank 2023, 2023(2), M1630. Available from: [Link]

  • ResearchGate. Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. Available from: [Link]

  • SpringerLink. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecular Diversity 2022, 26, 1913–1947. Available from: [Link]

  • ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Available from: [Link]

  • Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications 2019, 49(14), 1793-1815. Available from: [Link]

  • ACS Publications. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega 2017, 2 (12), 8944-8955. Available from: [Link]

  • Wiley Online Library. Synthesis of novel heterocycles using 1,2,3-triazole-4-carbohydrazides as precursors. Journal of Heterocyclic Chemistry 2018, 55(10), 2375-2384. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • SpringerLink. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society 2022, 19, 1339–1371. Available from: [Link]

  • Semantic Scholar. Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. Journal für Praktische Chemie 1989, 331(3), 466-474. Available from: [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. 2-Cyanoethyl 3-oxobutanoate. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC. Available from: [Link]

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using ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines Utilizing Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This prominence stems from its rigid, planar structure which is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological properties.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent and selective inhibition of protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[3][4] Consequently, this scaffold is a cornerstone of numerous approved drugs and clinical candidates, such as the anticancer agents Larotrectinib and Repotrectinib, underscoring its therapeutic significance.[5]

The most direct and widely adopted synthetic strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][6] This application note provides a detailed guide for utilizing This compound , a readily available and functionalized building block, in this key transformation. We will explore the underlying reaction mechanism, provide a robust experimental protocol, and discuss critical parameters for optimization and success.

Core Synthesis Strategy: The Cyclocondensation Reaction

The fundamental transformation is the reaction between the binucleophilic 3-aminopyrazole and a biselectrophilic 1,3-dicarbonyl compound. The reaction proceeds via a well-established condensation-cyclization-dehydration sequence.

Mechanism of Action

The reaction is typically catalyzed by acid and proceeds through the following key steps:

  • Initial Condensation: The exocyclic amino group (-NH2) at the C3 position of the pyrazole is more nucleophilic than the endocyclic nitrogen (N2). It initiates a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate.

  • Dehydration & Enamine Formation: The hemiaminal readily loses a molecule of water to form a stable enamine intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N2) then acts as the second nucleophile, attacking the remaining carbonyl carbon. This intramolecular cyclization step forms the six-membered pyrimidine ring.

  • Final Dehydration: A second dehydration event occurs, leading to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is a critical consideration, often influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions employed.

Visualizing the Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the reaction between this compound and acetylacetone.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Pyrazole Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate Enamine Enamine Intermediate Pyrazole->Enamine 1. Nucleophilic Attack (exocyclic NH2) 2. Dehydration Dicarbonyl Acetylacetone (1,3-Dicarbonyl) Dicarbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization (N2 attack) Product Ethyl 4,6-dimethyl-1-methyl- pyrazolo[1,5-a]pyrimidine- 3-carboxylate Cyclized->Product 4. Dehydration

Caption: Mechanism of pyrazolo[1,5-a]pyrimidine formation.

Experimental Protocol: Synthesis of Ethyl 2,7-dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol details a representative synthesis using ethyl acetoacetate as the 1,3-dicarbonyl partner. This specific reaction leads to a pyrimidinone derivative, which is a common and valuable subtype of the pyrazolo[1,5-a]pyrimidine family.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier Recommendation
This compound32979-42-3183.19 g/mol Sigma-Aldrich, Fluorochem
Ethyl acetoacetate141-97-9130.14 g/mol Standard Supplier
Acetic Acid (Glacial)64-19-760.05 g/mol Standard Supplier
Ethanol (Absolute)64-17-546.07 g/mol Standard Supplier
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.83 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. To this solution, add ethyl acetoacetate (1.43 g, 1.3 mL, 11.0 mmol, 1.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the aminopyrazole spot indicates reaction completion.

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired pyrazolo[1,5-a]pyrimidine as a crystalline solid.

Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Add aminopyrazole to flask Addition 2. Reagent Addition - Add acetic acid - Add ethyl acetoacetate Setup->Addition Reaction 3. Heat to Reflux - 4-6 hours - Monitor by TLC Addition->Reaction Workup 4. Work-up - Cool to RT - Pour into ice water Reaction->Workup Filter 5. Filtration & Washing - Collect solid - Wash with H2O, EtOH Workup->Filter Dry 6. Drying & Purification - Dry under vacuum - Recrystallize (optional) Filter->Dry Analysis 7. Characterization - NMR, MS, m.p. Dry->Analysis

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Field-Proven Insights & Troubleshooting

  • Choice of Catalyst and Solvent: While glacial acetic acid often serves as both the solvent and the acid catalyst, other systems can be employed. For instance, using a catalytic amount of a stronger acid like sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent like ethanol or DMF can be effective.[3] The choice may depend on the reactivity of the specific 1,3-dicarbonyl compound.

  • Microwave-Assisted Synthesis: To significantly reduce reaction times and potentially improve yields, microwave-assisted organic synthesis (MAOS) is a highly effective alternative.[7] A typical MAOS protocol might involve heating the reactants in a sealed vessel at 150-170 °C for 10-20 minutes.[7]

  • Regioselectivity Concerns: When using unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed. The outcome is dictated by which carbonyl group undergoes the initial attack by the exocyclic amine. This can often be controlled by the steric hindrance and electronic properties of the R-groups on the dicarbonyl compound. Careful analysis of the product mixture (e.g., by NMR) is crucial in these cases.

  • Product Precipitation: The target pyrazolo[1,5-a]pyrimidine derivatives are often crystalline solids with limited solubility in the aqueous work-up medium, which facilitates their isolation. If the product does not precipitate, extraction with an organic solvent like ethyl acetate may be necessary.

Conclusion

The cyclocondensation of this compound with 1,3-dicarbonyl compounds is a robust, efficient, and versatile method for accessing the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The ester functionality at the C5-position and the methyl group at the N1-position of the starting pyrazole provide valuable handles for subsequent chemical diversification, enabling the rapid generation of compound libraries for screening in drug discovery programs. The protocol and insights provided herein offer a solid foundation for researchers to successfully synthesize these high-value heterocyclic compounds.

References

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd.
  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.PubMed Central.
  • Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride. (2025). Benchchem.
  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.PubMed Central.
  • Sikdar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Publishing.
  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.PubMed Central.
  • Gouda, M. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.Taylor & Francis Online.

Sources

Application Notes: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate as a Pivotal Intermediate for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged scaffold."[2][3] Its inherent drug-like properties, synthetic accessibility, and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it a highly sought-after structural motif.[4] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including well-known drugs like Crizotinib, Ruxolitinib, and Encorafenib.[2][4]

This application note provides a detailed guide on the synthesis and utility of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1) , a versatile intermediate for the construction of potent and selective kinase inhibitors. We will present a comprehensive, step-by-step protocol for its synthesis, followed by its application in the creation of a pyrazolo[3,4-d]pyrimidine core, a common framework for numerous kinase inhibitors targeting critical pathways like the JAK-STAT signaling cascade.

Physicochemical Properties of the Intermediate

A clear understanding of the intermediate's properties is crucial for its effective use in subsequent synthetic steps.

PropertyValueSource
IUPAC Name This compoundFluorochem
CAS Number 89088-57-3[5]
Molecular Formula C₇H₁₁N₃O₂[5]
Molecular Weight 169.18 g/mol
Appearance Expected to be a solid

Protocol 1: Synthesis of this compound (1)

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The following protocol describes a reliable method for the preparation of the title intermediate via the condensation of a β-ketoester equivalent with methylhydrazine. This method is designed to be self-validating through in-process monitoring and thorough characterization of the final product.

Causality of Experimental Design: The choice of methylhydrazine as a starting material is critical for introducing the N-methyl group on the pyrazole ring. The reaction with an activated carbonyl compound, such as ethyl 2-cyano-3-oxobutanoate, proceeds via a condensation-cyclization cascade to regioselectively yield the desired 3-amino-5-carboxylate isomer. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction, while a catalytic amount of acetic acid facilitates the initial condensation step.

Workflow for the Synthesis of Intermediate (1)

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction & Monitoring cluster_3 Step 4: Work-up & Isolation cluster_4 Step 5: Purification & Characterization A Charge flask with Ethyl 2-cyano-3-oxobutanoate and Ethanol B Add catalytic Acetic Acid A->B C Add Methylhydrazine dropwise at 0-5°C B->C D Warm to room temperature, then reflux for 4-6 hours C->D E Monitor reaction by TLC (e.g., 3:1 Hexane:EtOAc) D->E F Cool reaction mixture E->F G Concentrate under reduced pressure F->G H Triturate with cold water/ether G->H I Filter and collect the solid product H->I J Recrystallize from Ethanol/Water I->J K Dry under vacuum J->K L Characterize by NMR, MS, IR K->L

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per gram of ketoester).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Hydrazine Addition: Cool the mixture to 0-5 °C in an ice bath. Add methylhydrazine (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting ketoester spot indicates the reaction is complete.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into cold water, which should induce the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether. For higher purity, recrystallize the crude product from an ethanol/water mixture.

  • Drying and Characterization: Dry the purified solid under vacuum at 40 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Expected Characterization Data
AnalysisExpected Results
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the amino group protons.
Mass Spec (MS) [M+H]⁺ peak at m/z = 170.09.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N/C=C stretching (pyrazole ring).

Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

The 3-amino-5-carboxylate functionality of intermediate (1) makes it an ideal precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisostere of the adenine ring of ATP and a core component of many kinase inhibitors.[6][7] This is typically achieved through condensation with a formamide equivalent followed by chlorination and subsequent nucleophilic substitution.

Synthetic Pathway to a Kinase Inhibitor Scaffold

G A Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate (1) B Pyrazolo[3,4-d]pyrimidin-4-one Intermediate (2) A->B Formamide, High Temp. C 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate (3) B->C POCl₃ D Final Kinase Inhibitor Analog (4) C->D Amine (R-NH₂), Base

Caption: Synthetic route from the pyrazole intermediate to a generic kinase inhibitor.

Protocol 2: Two-Step Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine Scaffold

This protocol outlines the conversion of This compound (1) into a versatile chlorinated intermediate, which can then be coupled with various amines to generate a library of potential kinase inhibitors.

Step 2A: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2)
  • Reaction Setup: In a flask equipped for high-temperature reaction (e.g., with a distillation head), combine intermediate (1) (1.0 eq) with formamide (10-15 eq).

  • Reaction: Heat the mixture to 180-190 °C for 6-8 hours. Ethanol will distill off as the reaction proceeds.

  • Isolation: Cool the reaction mixture. The product will often precipitate upon cooling. Add water to the mixture, and collect the solid by filtration. Wash with water and a small amount of ethanol.

  • Purification: Dry the solid to afford the pyrazolo[3,4-d]pyrimidin-4-one intermediate (2) , which is often used in the next step without further purification.

Step 2B: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (3) and Final Coupling
  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the pyrimidinone intermediate (2) (1.0 eq) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

  • Reaction: Slowly heat the mixture to reflux (approx. 107 °C) and maintain for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and very carefully quench by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ or NH₄OH solution) to pH 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate (3) .

  • Nucleophilic Substitution: Dissolve the crude intermediate (3) in a solvent such as isopropanol or DMF. Add the desired amine (R-NH₂, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

  • Final Product: Heat the reaction until completion. After cooling, the final product (4) can be isolated by precipitation, extraction, and purified by column chromatography or recrystallization.

Target Pathway: The JAK-STAT Signaling Cascade

Many pyrazolo[3,4-d]pyrimidine-based molecules are potent inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[3][8] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Simplified diagram of the JAK-STAT signaling pathway illustrating inhibition by a pyrazole-based kinase inhibitor.

A kinase inhibitor derived from intermediate (1) would act by competitively binding to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade can lead to reduced cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups allow for efficient construction of complex heterocyclic systems like the pyrazolo[3,4-d]pyrimidine core. The protocols detailed herein provide a robust framework for researchers to access this key intermediate and leverage its potential in the discovery and development of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.

References

  • Popa, A., Găină, C., Crișan, O., & Oniga, S. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11453. [Link][2][4]

  • Alam, M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Research, 73(10), 553-568. [Link][9][10]

  • Geppert, T., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 843-850. [Link][1][11]

  • Norman, R. A., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(24), 6017-6028. [Link][8][12]

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542-550. [Link]

  • Yamaoka, K., Saharinen, P., Pesu, M., Holt, V. E., Silvennoinen, O., & O'Shea, J. J. (2004). The Janus kinases (Jaks). Genome biology, 5(12), 253. [Link]

  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Nature reviews. Immunology, 9(9), 649–660. [Link][3]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link][13]

  • Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 49-62. [Link][7]

  • El-Adl, K., et al. (2020). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 102, 104085. [Link][12]

  • Abdel-Gawad, H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(12), 7313-7330. [Link][14]

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Application Notes & Protocols: Strategic Derivatization of the 3-Amino Group on Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the 3-Aminopyrazole Scaffold

The ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it an ideal foundation for designing potent and selective ligands for a variety of biological targets, particularly protein kinases. The true power of this scaffold, however, lies in its synthetic tractability. The 3-amino group serves as a versatile chemical handle, a primary nexus for molecular diversification. Modifying this position allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

This guide provides an in-depth exploration of key, field-proven methodologies for the derivatization of this exocyclic amino group. The protocols herein are designed not merely as procedural lists, but as self-validating systems, grounded in mechanistic understanding to empower researchers to adapt, troubleshoot, and innovate.

Logical Workflow for Derivatization

The following diagram outlines the primary synthetic pathways discussed in this guide, branching from the parent aminopyrazole to diverse chemical classes.

G cluster_acylation Amide Formation cluster_sulfonylation Sulfonamide Formation cluster_alkylation N-Alkylation / Arylation cluster_cyclization Fused Ring Synthesis start Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate acyl N-Acylation (Acid Chlorides, Anhydrides) start->acyl RCOCl, Base sulfonyl N-Sulfonylation (Sulfonyl Chlorides) start->sulfonyl RSO2Cl, Pyridine reductive Reductive Amination (Aldehydes/Ketones) start->reductive RCHO, NaBH(OAc)3 buchwald Buchwald-Hartwig (Aryl Halides) start->buchwald Ar-X, Pd Catalyst, Ligand, Base cyclize Cyclocondensation (e.g., with Formamide) start->cyclize HCONH2, Heat amide Carboxamide Derivatives acyl->amide sulfonamide Sulfonamide Derivatives sulfonyl->sulfonamide alkyl_amine Secondary/Tertiary Amines reductive->alkyl_amine aryl_amine N-Aryl Amines buchwald->aryl_amine fused Pyrazolo[3,4-d]pyrimidines cyclize->fused G reagents Aminopyrazole Aryl Halide Base (e.g., NaOtBu) setup Add Reagents to Anhydrous Solvent (Toluene or Dioxane) reagents->setup degas Degas Mixture (Ar/N2 Purge) setup->degas catalyst Add Pd Catalyst & Ligand degas->catalyst reaction Heat Reaction (80-110 °C) catalyst->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Cool, Filter through Celite, Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product N-Aryl Pyrazole Derivative purify->product

The Versatile Scaffold: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold".[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The unique structural features of the pyrazole ring allow it to serve as a bioisosteric replacement for other functionalities and to be readily functionalized, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Within this important class of compounds, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable and versatile building block. Its trifunctional nature, possessing a nucleophilic amino group, an ester for further modification, and a methylated pyrazole core, offers a rich chemical canvas for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this key intermediate, with a focus on the synthesis of potent kinase inhibitors, accompanied by detailed, field-proven protocols for researchers in drug discovery.

Application Focus: A Gateway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

A prominent application of this compound lies in its role as a precursor to the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a well-established pharmacophore in the design of kinase inhibitors.[6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolo[3,4-d]pyrimidine core can mimic the purine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

The synthetic utility of this compound in constructing this scaffold is elegantly demonstrated in the following multi-step synthesis.

Synthetic Workflow: From Aminopyrazole to a Fused Heterocyclic Core

The transformation of this compound into a pyrazolo[3,4-d]pyrimidinone core is a robust and widely employed strategy in medicinal chemistry. The following workflow outlines the key steps, from the synthesis of the starting material to the formation of the fused bicyclic system.

G A Commercially Available Starting Materials B Synthesis of This compound A->B C Cyclization with Formamide to form Pyrazolo[3,4-d]pyrimidinone B->C Key Intermediate D Chlorination to yield 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C->D Activation E Nucleophilic Aromatic Substitution (SNAr) with Amines D->E Core Scaffold F Diverse Kinase Inhibitor Analogs E->F Derivatization

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazoles: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of N-Alkylated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic N-alkylation of the pyrazole ring is a pivotal transformation that allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This modification can profoundly impact solubility, metabolic stability, and target-binding affinity, making it an indispensable tool in the drug discovery and development process. This guide provides an in-depth exploration of the experimental procedures for N-alkylation of pyrazoles, offering detailed protocols, mechanistic insights, and a comparative analysis of various synthetic strategies to empower researchers in their quest for novel molecular entities.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

Unsymmetrical pyrazoles present a fundamental challenge in N-alkylation: the potential for the formation of two regioisomers. The pyrazole ring possesses two nitrogen atoms, N1 and N2, which can both act as nucleophiles. The outcome of the alkylation is governed by a delicate interplay of electronic and steric factors of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions employed.[1][2] Controlling this regioselectivity is often a critical aspect of the synthetic design.

Classical N-Alkylation with Alkyl Halides: The Workhorse Method

The most traditional and widely employed method for N-alkylation of pyrazoles involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.[3] This SN2-type reaction is versatile and applicable to a broad range of substrates.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the pyrazole N-H, generating a pyrazolate anion. This anion is a potent nucleophile that then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond. The choice of base and solvent is crucial for efficient deprotonation and subsequent alkylation. Strong bases like sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly used to ensure complete deprotonation.[3]

Experimental Protocol: General Procedure for N-Alkylation using an Alkyl Halide

Materials:

  • Pyrazole substrate (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[3]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[3]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[3]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[3]

Workflow for Classical N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Suspend NaH in anhydrous DMF at 0°C add_pyrazole Add pyrazole solution dropwise start->add_pyrazole deprotonation Stir for 30 min for complete deprotonation add_pyrazole->deprotonation add_alkyl_halide Add alkyl halide dropwise at 0°C deprotonation->add_alkyl_halide warm_stir Warm to RT and stir for 2-16h (Monitor by TLC) add_alkyl_halide->warm_stir quench Quench with sat. aq. NH4Cl at 0°C warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated N-alkylated pyrazole purify->product

Caption: Workflow for Classical N-Alkylation of Pyrazoles.

Phase-Transfer Catalysis (PTC): A Greener and Milder Alternative

Phase-transfer catalysis offers a practical and often more environmentally friendly approach to N-alkylation.[4] This method is particularly advantageous as it can be performed under milder conditions, often without the need for anhydrous solvents, and can sometimes be conducted solvent-free.[5][6]

The Principle of Phase-Transfer Catalysis

In a typical PTC system for pyrazole alkylation, the pyrazole, a solid inorganic base (like KOH or K₂CO₃), and the alkyl halide exist in two immiscible phases (solid-liquid or liquid-liquid). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[4] This circumvents the need for harsh, anhydrous conditions.

Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation

Materials:

  • Pyrazole substrate (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide, 1.1 eq.)

  • Powdered potassium hydroxide (KOH, 3.0 eq.) or potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq.)

  • Toluene (optional)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottom flask, mix the pyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).[5]

  • Add the alkyl halide (1.1 eq.) to the mixture.[5]

  • If performing the reaction with a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole. For solvent-free conditions, proceed to the next step.[5]

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for the required time (typically 1-6 hours), monitoring by TLC.[5]

  • After completion, add water to dissolve the inorganic salts.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylpyrazole.[5]

Comparative Data for N-Alkylation Methods
MethodBaseSolventTemperatureTimeTypical Yield (%)Reference
Classical NaHDMF0°C to RT2-16 hVaries widely[3]
PTC (with solvent) KOHTolueneRT to 80°C1-6 hHigh[5]
PTC (solvent-free) KOHNoneRT to 80°C1-6 hHigh[4][6]
Microwave-assisted K₂CO₃DMF120°C5-15 minOften >90%[5]

Microwave-Assisted N-Alkylation: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields in dramatically shorter times compared to conventional heating.[7][8]

Why Microwaves Work

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in faster reactions. For N-alkylation of pyrazoles, this often translates to reactions completing in minutes rather than hours.[9]

Experimental Protocol: Microwave-Assisted N-Alkylation

Materials:

  • Pyrazole substrate (1.0 eq.)

  • Alkyl halide (1.2 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the pyrazole (1.0 eq.), alkyl halide (1.2 eq.), and potassium carbonate (2.0 eq.).[5]

  • Add a suitable solvent such as DMF.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.[5]

  • Dilute the reaction mixture with water and extract the product with an organic solvent.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography if necessary.

Microwave-Assisted Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up combine Combine pyrazole, alkyl halide, and K2CO3 in microwave vial add_solvent Add DMF combine->add_solvent seal Seal the vial add_solvent->seal irradiate Irradiate at 120°C for 5-15 min seal->irradiate cool Cool to room temperature irradiate->cool dilute_extract Dilute with water and extract cool->dilute_extract wash_dry_concentrate Wash, dry, and concentrate dilute_extract->wash_dry_concentrate purify Purify (if necessary) wash_dry_concentrate->purify product Isolated N-alkylated pyrazole purify->product

Caption: Workflow for Microwave-Assisted N-Alkylation.

Alternative and Advanced N-Alkylation Strategies

Beyond the classical and accelerated methods, several other powerful techniques have been developed for the N-alkylation of pyrazoles, each with its own unique advantages.

Mitsunobu Reaction

The Mitsunobu reaction provides a mild and effective method for the N-alkylation of pyrazoles using alcohols as the alkylating agents.[10][11] This reaction proceeds under neutral conditions and is particularly useful for the introduction of secondary alkyl groups. The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Acid-Catalyzed Alkylation with Trichloroacetimidates

A newer method involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[10][12] This approach avoids the need for strong bases and high temperatures, offering a valuable alternative for sensitive substrates. The reaction is believed to proceed through a carbocation intermediate.[12]

Reductive Amination

For the synthesis of N-alkylated aminopyrazoles, reductive amination is a highly effective strategy. This one-pot procedure involves the condensation of an aminopyrazole with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[13][14]

Copper-Catalyzed N-Arylation (Buchwald-Hartwig and Ullmann-type Couplings)

For the synthesis of N-aryl pyrazoles, copper-catalyzed cross-coupling reactions are the methods of choice.[15][16] These reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, allow for the formation of N-aryl bonds with a wide range of aryl halides or boronic acids. These methods are indispensable for accessing important classes of biologically active compounds.[17][18]

Conclusion and Future Perspectives

The N-alkylation of pyrazoles remains a vibrant area of research, driven by the continual need for novel and diverse molecular architectures in drug discovery and materials science. While classical methods remain reliable, modern techniques such as phase-transfer catalysis and microwave-assisted synthesis offer significant advantages in terms of efficiency, milder reaction conditions, and environmental impact. The choice of method will ultimately depend on the specific substrate, the desired scale of the reaction, and the available resources. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for the N-alkylation of pyrazoles, further empowering the scientific community to explore new frontiers of chemical space.

References

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Large-Scale Synthesis of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate: A Robust and Scalable Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate for cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors. The growing demand for such therapeutics necessitates a manufacturing process that is not only high-yielding and cost-effective but also safe, scalable, and reproducible. This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this pyrazole derivative. We move beyond a simple recitation of steps to explain the underlying chemical principles and process controls, ensuring a self-validating and robust manufacturing workflow suitable for industrial application. This document is intended for researchers, chemists, and engineers in the pharmaceutical and chemical development sectors.

Introduction and Strategic Overview

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry.[1] The classical Knorr synthesis and related cyclocondensation reactions are the most common methods for creating the pyrazole core.[2][3] For the target molecule, this compound, a highly efficient and regioselective two-step process has been established as the optimal industrial route. This approach involves the initial formation of an activated enol ether intermediate, followed by a cyclocondensation reaction with methylhydrazine.

The strategic advantages of this pathway are:

  • High Regioselectivity: The use of a non-symmetrical intermediate and methylhydrazine directs the cyclization to overwhelmingly favor the desired 1-methyl-3-amino isomer, minimizing complex purification challenges.

  • Process Safety: By understanding and controlling the exothermic nature of the cyclization step, the process can be safely managed in large-scale reactors.

  • Scalability: The protocol utilizes common industrial solvents and equipment, and the product conveniently crystallizes from the reaction mixture, simplifying isolation.

This document details this robust two-step synthesis, with a critical focus on safety, in-process controls, and troubleshooting.

Reaction Pathway and Mechanism

The synthesis proceeds in two distinct stages, as illustrated below.

Step 1: Synthesis of Ethyl (Z)-2-cyano-3-ethoxyacrylate (Intermediate A) This step involves the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of an acid catalyst (acetic anhydride), which drives the formation of the enol ether intermediate.

Step 2: Cyclocondensation to form this compound (Final Product) Intermediate A is reacted with methylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the enol ether, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable aromatic pyrazole ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Product Formation cluster_2 Workup & Purification ECA Ethyl Cyanoacetate Intermediate_A Ethyl (Z)-2-cyano-3-ethoxyacrylate ECA->Intermediate_A Condensation (Reflux) TEOF Triethyl Orthoformate TEOF->Intermediate_A Condensation (Reflux) AA Acetic Anhydride (Catalyst) AA->Intermediate_A Condensation (Reflux) Final_Product This compound Intermediate_A->Final_Product Cyclocondensation (Controlled Exotherm) MH Methylhydrazine MH->Final_Product Cyclocondensation (Controlled Exotherm) Solvent Ethanol (Solvent) Solvent->Final_Product Cyclocondensation (Controlled Exotherm) Purification Crystallization, Filtration & Drying Final_Product->Purification

Caption: Overall workflow for the two-step synthesis.

Critical Safety and Hazard Management

The large-scale use of hydrazine derivatives demands stringent safety protocols. Methylhydrazine is toxic, corrosive, flammable, and a suspected carcinogen.[4]

Key Hazards and Mitigation Strategies:

HazardReagent(s)Mitigation Strategy
High Toxicity/Carcinogenicity MethylhydrazineEngineering Controls: All handling must occur in a closed system or a properly functioning chemical fume hood with appropriate ventilation.[4] A scrubber system for exhaust gases is recommended.
Corrosivity MethylhydrazinePersonal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof goggles.[4] A face shield is recommended during transfers.[5]
Flammability Methylhydrazine, EthanolProcess Controls: Operate in an inert atmosphere (e.g., nitrogen blanket). Avoid all sources of ignition. Use intrinsically safe equipment. Ensure proper grounding of all vessels.
Runaway Reaction (Exotherm) Step 2: CyclizationProcedural Controls: Add methylhydrazine dropwise via an addition funnel. Maintain strict temperature control with a robust cooling system. Monitor internal temperature continuously.[6]
Incompatible Waste MethylhydrazineWaste Management: Keep hydrazine waste streams separate from oxidizing agents.[5] Quench residual hydrazine in reaction vessels with a dilute solution of sodium hypochlorite or hydrogen peroxide.

Emergency Preparedness:

  • Ensure safety showers and eyewash stations are readily accessible.

  • All personnel must be trained on the specific hazards and emergency procedures outlined in the Safety Data Sheet (SDS).[6]

  • Have appropriate spill kits (absorbent materials) readily available.

Materials and Equipment

Reagent / MaterialGradeSupplier ExampleNotes
Ethyl cyanoacetate≥99%Sigma-Aldrich
Triethyl orthoformate≥98%Merck
Acetic anhydrideACS Reagent, ≥98%Fisher ScientificUsed as a catalyst and water scavenger.
Methylhydrazine≥98%TCI ChemicalsHandle with extreme caution.
Ethanol (200 proof)Anhydrous, ReagentVWRUsed as the reaction solvent in Step 2.
TolueneACS GradeJ.T.BakerUsed for workup/extraction if needed.
Sodium Bicarbonate (NaHCO₃)ACS GradeMacronFor neutralization during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying organic layers.

Equipment:

  • Glass-lined or stainless steel reactor (100 L capacity or greater) equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet.

  • Heating/cooling mantle or jacketed vessel with a circulating temperature control unit.

  • Pressure-equalizing dropping funnel for controlled addition of reagents.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

  • Analytical instruments: HPLC, GC, NMR, FT-IR, Mass Spectrometer.

Detailed Experimental Protocols

PART A: Large-Scale Synthesis of Ethyl (Z)-2-cyano-3-ethoxyacrylate (Intermediate A)

Protocol Rationale: This procedure utilizes a large excess of triethyl orthoformate which acts as both a reagent and a solvent. Acetic anhydride catalyzes the reaction and consumes the ethanol byproduct, driving the equilibrium towards the product.

  • Reactor Setup: Equip a 100 L reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with ethyl cyanoacetate (5.65 kg, 50.0 mol) and triethyl orthoformate (11.1 kg, 75.0 mol).

  • Catalyst Addition: Slowly add acetic anhydride (7.65 kg, 75.0 mol) to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 120-130 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by GC or TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting ethyl cyanoacetate is consumed (<1% remaining).

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove volatile byproducts (ethyl acetate, excess acetic anhydride, and ethanol). The resulting crude oil, primarily composed of ethyl (Z)-2-cyano-3-ethoxyacrylate, is of sufficient purity (typically >95% by GC) to be used directly in the next step without further purification.

PART B: Large-Scale Synthesis of this compound

Protocol Rationale: This cyclization is a highly exothermic reaction. The key to a safe and high-yielding process is the slow, controlled addition of methylhydrazine to the intermediate dissolved in ethanol, maintaining a consistent internal temperature. The product has limited solubility in cold ethanol, allowing for direct crystallization and isolation.

  • Reactor Setup: Charge a clean, dry 100 L reactor with the crude Intermediate A (assuming 100% conversion, approx. 8.45 kg, 50.0 mol) and anhydrous ethanol (40 L).

  • Cooling: Begin stirring and cool the solution to 0-5 °C using an external cooling system.

  • Methylhydrazine Addition: Prepare a solution of methylhydrazine (2.53 kg, 55.0 mol, 1.1 eq) in anhydrous ethanol (10 L). Slowly add this solution to the reactor via a dropping funnel over 2-3 hours.

    • Causality: The 1.1 molar excess of methylhydrazine ensures complete conversion of the limiting intermediate. The slow addition rate is critical for managing the heat generated by the reaction.

  • Critical Temperature Control: Carefully monitor the internal temperature throughout the addition. It must be maintained below 10 °C. Adjust the addition rate as necessary to control the exotherm. A runaway reaction is a significant risk if the temperature rises uncontrollably.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC or TLC until Intermediate A is no longer detectable.

  • Product Crystallization: Once the reaction is complete, cool the mixture back down to 0-5 °C and hold for at least 2 hours with gentle stirring. A thick, off-white precipitate of the product will form.

  • Filtration: Collect the solid product by filtration. Wash the filter cake with cold ethanol (2 x 5 L) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Data and Characterization

Typical Process Parameters and Results:

ParameterValueRationale / Notes
Scale50.0 mol (based on ethyl cyanoacetate)Demonstrates industrial applicability.
Overall Yield75-85%Typical two-step yield for this process.
Purity (by HPLC)>99.0%High purity achieved by direct crystallization.
AppearanceOff-white to pale yellow solid
Melting Point145-148 °CConsistent with literature values for the pure compound.
Characterization Data
¹H NMR (400 MHz, DMSO-d₆) See spectrum for detailed shiftsConfirms structure: pyrazole ring protons, NH₂, N-CH₃, ethyl ester.
FT-IR (KBr, cm⁻¹) ~3400, 3300 (N-H), ~1700 (C=O)Confirms key functional groups.
MS (ESI+) m/z = 170.09 [M+H]⁺Confirms molecular weight.

Mechanistic Visualization and Troubleshooting

The core cyclization mechanism involves several key steps that must proceed efficiently for a high yield.

G cluster_mechanism Reaction Mechanism start Intermediate A + Methylhydrazine (MeNHNH₂) node1 1. Nucleophilic Attack (MeNHNH₂ attacks C=C bond) start->node1 node2 2. Intermediate Adduct (Linear, unstable) node1->node2 Forms C-N bond node3 3. Intramolecular Cyclization (Terminal NH₂ attacks nitrile) node2->node3 node4 4. Imino-pyrazole Intermediate node3->node4 Ring closure node5 5. Tautomerization & Aromatization (Elimination of EtOH) node4->node5 finish Final Product (Stable Pyrazole Ring) node5->finish Stable aromatic system formed

Caption: Simplified cyclocondensation reaction mechanism.

Troubleshooting Guide:

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in Step 2 1. Incomplete reaction of Intermediate A.2. Product loss during filtration (too soluble).3. Side reactions due to high temperature.1. Extend reaction time at room temperature; confirm with IPC.2. Ensure crystallization temperature is low (0-5 °C); use minimal cold solvent for washing.3. Re-run with stricter temperature control (<10 °C) during addition.
Product is Discolored Presence of oxidized impurities or residual starting materials.Ensure an inert nitrogen atmosphere is maintained throughout. If necessary, the product can be recrystallized from ethanol or isopropanol.
Difficult Filtration Very fine particles formed due to rapid crystallization ("crashing out").Cool the reaction mixture more slowly after completion to allow for larger crystal growth.
Impurity Detected (Isomer) Incorrect starting materials or contamination of methylhydrazine.Verify the identity and purity of all raw materials before starting the synthesis. The described pathway is highly regioselective.

Conclusion

The two-step synthesis of this compound presented here is a robust, high-yield, and scalable process suitable for industrial manufacturing. By implementing strict temperature controls during the critical cyclization step and adhering to rigorous safety protocols for handling methylhydrazine, this valuable pharmaceutical intermediate can be produced safely and efficiently. The direct crystallization of the high-purity product simplifies the downstream processing, making this an economically favorable route for large-scale production.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. RSC Publishing.

  • Google Patents. US4434292A - Process for the preparation of pyrazole.

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template.

  • Reddit r/chemistry. Practical Hydrazine Hydrate Safety.

  • Google Patents. US4171413A - Acrylic hydrazides.

  • Defense Technical Information Center. Safety and Handling of Hydrazine.

  • ResearchGate. Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.

  • ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.

  • University of Florida, Environmental Health & Safety. LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION.

  • National Center for Biotechnology Information. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.

  • ResearchGate. Various methods for the synthesis of pyrazole.

  • ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • International Journal of Research in Pharmacy and Science. Synthesis of Pyrazole Compounds by Using Sonication Method.

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

  • ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.

Sources

Application Note: Comprehensive Characterization of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and this particular scaffold serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and quality for downstream applications in research and development.

This application note provides a detailed guide to the analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values serve as a reference for the expected characteristics of the compound.

PropertyValueSource
Molecular FormulaC₇H₁₁N₃O₂[4][5]
Molecular Weight169.18 g/mol [5][6][7]
AppearanceSolid[5]
InChI KeyKTRQSZBRYRHIKL-UHFFFAOYSA-N[5]
SMILES StringCN1N=C(C(OCC)=O)C=C1N[5]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow illustrates the logical progression of analytical methods to confirm the structure and purity of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Identity Confirmation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, DEPT) HPLC High-Performance Liquid Chromatography (HPLC) NMR_Spectroscopy->HPLC Mass_Spectrometry Mass Spectrometry (HRMS) Mass_Spectrometry->HPLC Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis Characterized_Product Fully Characterized Product Elemental_Analysis->Characterized_Product Synthesis Synthesized Compound Synthesis->NMR_Spectroscopy Synthesis->Mass_Spectrometry

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are critical for confirming the presence and connectivity of all atoms in the molecule.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the acquired FIDs with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation. Reference the spectra to the residual solvent peak.

Expected Spectral Data

The following table summarizes the expected chemical shifts for the different protons and carbons in the molecule. Actual shifts may vary slightly depending on the solvent and concentration.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
¹H~4.2Quartet2H-O-CH₂ -CH₃
¹H~5.5Singlet1HPyrazole-H
¹H~3.7Singlet3HN-CH₃
¹H~5.0Broad Singlet2H-NH₂
¹H~1.3Triplet3H-O-CH₂-CH₃
¹³C NMR Expected Chemical Shift (ppm) Assignment
¹³C~162C =O (Ester)
¹³C~155C -NH₂
¹³C~140C -COOEt
¹³C~90Pyrazole-C H
¹³C~60-O-CH₂ -CH₃
¹³C~35N-CH₃
¹³C~14-O-CH₂-CH₃

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula (C₇H₁₁N₃O₂). The mass difference should be within ±5 ppm.

Expected Mass Spectrometry Data
IonTheoretical m/z
[M+H]⁺170.0924

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and identifying any potential impurities. A reverse-phase HPLC method is generally suitable for this type of molecule.[8]

Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[8]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity of the sample based on the peak area percentages.

HPLC Method Validation Workflow

HPLC Method Validation Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering further confirmation of its empirical formula.

Protocol for Elemental Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: Combust the sample in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Expected Elemental Analysis Data
ElementTheoretical %
Carbon (C)49.69
Hydrogen (H)6.55
Nitrogen (N)24.84

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive framework for the characterization of this compound. Adherence to the detailed protocols outlined in this application note will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]

  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]

  • Ethyl 5-Amino-1H-pyrazole-3-carboxylate. Oakwood Chemical. Available at: [Link]

  • ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Chongqing Kemai Material Technology Co., Ltd. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic procedure. Our goal is to empower you with the knowledge to improve your yield, ensure the purity of your product, and conduct your experiments safely and efficiently.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of your starting materials, primarily methylhydrazine and ethyl (ethoxymethylene)cyanoacetate, is paramount. Impurities can interfere with the reaction.

    • Actionable Solution: Always use freshly distilled or high-purity reagents. Verify the purity of your starting materials via techniques like NMR or GC-MS before commencing the synthesis.

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion.

    • Actionable Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield.

    • Actionable Solution: Ensure an accurate 1:1 molar ratio of methylhydrazine to ethyl (ethoxymethylene)cyanoacetate. Precisely measure your reagents.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and outcome.

    • Actionable Solution: The reaction is typically performed at reflux in ethanol. Ensure the reflux temperature is maintained consistently. If the reaction is sluggish, a modest increase in temperature might be beneficial, but monitor for byproduct formation.

Issue 2: Presence of Significant Impurities, Including Regioisomers

A primary challenge in the synthesis of N-substituted pyrazoles from monosubstituted hydrazines is the potential for the formation of two regioisomers.[1] In this case, alongside the desired this compound, the isomeric ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can be formed.

  • Understanding the Cause: The two nitrogen atoms in methylhydrazine exhibit different nucleophilicities, leading to two distinct pathways for the initial nucleophilic attack on the electrophilic carbon of ethyl (ethoxymethylene)cyanoacetate. This can result in a mixture of the two regioisomers.[1]

  • Actionable Solutions to Improve Regioselectivity:

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. While ethanol is commonly used, exploring other solvents may be beneficial.

    • Temperature Control: Lowering the reaction temperature may favor the formation of one isomer over the other. Experiment with conducting the reaction at room temperature or even 0°C, although this will likely increase the required reaction time.

    • pH Adjustment: The acidity or basicity of the reaction medium can impact the nucleophilicity of the hydrazine nitrogens. The addition of a catalytic amount of a weak acid or base could potentially direct the reaction towards the desired isomer.

  • Other Potential Impurities and Their Mitigation:

    • Uncyclized Hydrazone Intermediate: If the final cyclization step is incomplete, the stable hydrazone intermediate may be present as an impurity.[1]

      • Actionable Solution: Ensure adequate reaction time and temperature to promote the intramolecular cyclization.

    • N-Acetylated Byproduct: If acetic acid is used as a solvent or co-solvent at elevated temperatures, the amino group of the pyrazole product can undergo acetylation.[1][2]

      • Actionable Solution: Avoid using acetic acid as a solvent if possible. If its use is necessary, maintain the lowest effective temperature.

    • Further Reactions of the Product: 5-aminopyrazoles are versatile and can sometimes react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1][2]

      • Actionable Solution: Employ milder reaction conditions and monitor the reaction progress closely to stop it once the desired product is formed.

Issue 3: Difficulty in Product Purification

  • Challenge: Separating the desired product from the regioisomeric impurity and other byproducts can be challenging due to their similar polarities.

    • Actionable Solution:

      • Column Chromatography: This is the most effective method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to achieve optimal separation.

      • Recrystallization: If a suitable solvent is found, recrystallization can be an effective technique for purifying the product, provided the isomeric impurity is present in a smaller amount.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis of this compound proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbon of the ethoxymethylene group in ethyl (ethoxymethylene)cyanoacetate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

Q2: How can I confirm the identity and regiochemistry of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H and ¹³C NMR Spectroscopy: These will provide information about the chemical environment of the protons and carbons in your molecule. Comparing the obtained spectra with literature values is crucial.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Advanced 2D NMR Techniques: Techniques such as ¹H-¹⁵N HMBC can definitively establish the connectivity between the methyl group and the specific nitrogen atom in the pyrazole ring, thus confirming the regiochemistry.[1]

  • Single-Crystal X-ray Diffraction: For absolute certainty, obtaining a crystal structure is the gold standard for structural elucidation.[1]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Methylhydrazine is a highly toxic and flammable substance. It is crucial to handle it with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Methylhydrazine can be absorbed through the skin and is fatal if swallowed or inhaled.[3][4] Avoid all direct contact and inhalation.

  • Storage: Store methylhydrazine in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Waste Disposal: Dispose of all waste containing methylhydrazine according to your institution's hazardous waste disposal procedures. This may involve quenching the reaction mixture with a suitable reagent before disposal.

Q4: Can this synthesis be scaled up?

A4: Yes, this synthesis can be scaled up. However, it is important to consider that the reaction is exothermic. When scaling up, ensure you have adequate cooling capacity to control the reaction temperature. It is advisable to perform a small-scale pilot reaction to identify any potential issues before proceeding to a larger scale.

Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Methylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC plates and developing chamber

  • Column chromatography setup (silica gel, solvents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol.

  • To this solution, add methylhydrazine (1.0 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Data Presentation

Table 1: Reagent Stoichiometry

ReagentMolecular Weight ( g/mol )Molar Ratio
Ethyl (ethoxymethylene)cyanoacetate169.181.0
Methylhydrazine46.071.0

Table 2: Typical ¹H NMR Data for a Similar Compound (Ethyl 3-methyl-1H-pyrazole-5-carboxylate) [5]

Chemical Shift (δ)MultiplicityIntegrationAssignment
6.55s1HPyrazole-H
4.34q2H-OCH₂CH₃
2.35s3HPyrazole-CH₃
1.33t3H-OCH₂CH₃

Note: The chemical shifts for the target molecule, this compound, will differ due to the presence of the amino group.

Visualizations

Reaction Scheme

G A Methylhydrazine C This compound A->C + B Ethyl (ethoxymethylene)cyanoacetate B->C + D Ethanol C->D Reflux G start Low Yield or Impurities Detected check_reagents Verify Starting Material Purity start->check_reagents purification_issue Purification Difficulty? start->purification_issue monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_reagents->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) adjust_stoichiometry Correct Stoichiometry check_conditions->adjust_stoichiometry side_reactions Side Reactions Suspected? incomplete_reaction->side_reactions No adjust_conditions Adjust Time/Temperature incomplete_reaction->adjust_conditions Yes side_reactions->check_conditions No modify_conditions Modify Solvent/Temperature for Regioselectivity side_reactions->modify_conditions Yes optimize_purification Optimize Chromatography/Recrystallization purification_issue->optimize_purification end Improved Yield and Purity optimize_purification->end adjust_conditions->end adjust_stoichiometry->end modify_conditions->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • [Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry.]([Link])

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Technical Support Center: Purification of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic building block. The purity of this intermediate is critical for the success of subsequent synthetic steps, and challenges in its purification are common. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Introduction: The Challenge of Purifying Aminopyrazoles

This compound is a substituted aminopyrazole, a class of compounds known for their utility in drug discovery. Its structure contains a basic amino group and an ester functional group, which dictates its chemical behavior during purification. Common synthetic routes, such as the condensation of a substituted hydrazine with a cyano-containing three-carbon component, can lead to a variety of impurities.[1] These often include unreacted starting materials, solvent residues, and, most challengingly, regioisomers.

The primary difficulty in purifying this compound arises from the basicity of the exocyclic amino group. This basicity can cause strong interactions with acidic stationary phases like silica gel, leading to poor chromatographic performance. Furthermore, its polarity can complicate the selection of an appropriate single-solvent system for recrystallization. This guide addresses these specific issues with practical, step-by-step solutions.

Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common issues encountered during the purification of this compound from a crude reaction mixture.

Q1: My final product has a low yield after purification. What are the common causes and solutions?

A1: Low yield is a frequent problem that can stem from multiple stages of the purification process. The key is to identify the step where material loss is occurring.

  • During Recrystallization:

    • Cause: The product might be too soluble in the chosen recrystallization solvent, even at cold temperatures. Using an excessive volume of solvent will also keep more product dissolved.

    • Solution: Perform a thorough solvent screen with small amounts of crude material. Ideal solvents will dissolve the compound when hot but result in poor solubility when cold. Consider binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune solubility. Ensure the minimum required volume of hot solvent is used for dissolution.

  • During Column Chromatography:

    • Cause: The highly polar and basic nature of the aminopyrazole can cause it to irreversibly bind or "streak" on standard silica gel, leading to incomplete elution and poor recovery.

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (0.5-1% v/v), to your mobile phase.[2] Alternatively, use an amino-functionalized silica column, which is specifically designed to handle basic compounds and prevent strong acidic interactions.[2]

  • During Acid-Base Extraction:

    • Cause: Incomplete extraction or precipitation. The protonated amine salt may have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer after neutralization. Emulsion formation can also trap material at the interface.

    • Solution: Perform multiple extractions (2-3) with the aqueous acid to ensure complete transfer of the amine into the aqueous phase. When neutralizing the aqueous layer to precipitate the product, cool it in an ice bath to minimize the product's solubility. If the product doesn't precipitate, it may be necessary to back-extract it into an organic solvent like dichloromethane or ethyl acetate.[3]

Q2: My NMR/LC-MS analysis shows the product is only 85-95% pure, and I suspect a regioisomeric impurity. How can I remove it?

A2: Regioisomers (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) are the most common and difficult impurities to remove because their physical properties are very similar to the desired product.

  • Primary Solution: Flash Column Chromatography: This is the most effective method for separating isomers.[4]

    • Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution. If peak tailing is an issue, switch to an amino-functionalized silica column.[2]

    • Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-60% ethyl acetate). The slight difference in polarity between the isomers can be exploited for separation. Adding a basic modifier like triethylamine is often essential for good peak shape on standard silica.[2]

  • Secondary Solution: Fractional Recrystallization: This technique is challenging but can work if the isomeric ratio is favorable and a suitable solvent is found. It involves multiple, careful recrystallization steps, where it is hoped that one isomer crystallizes preferentially, enriching the other in the mother liquor. This is often labor-intensive and leads to lower yields.

Q3: The product is a persistent oil or sticky solid, not the expected crystalline solid. How can I induce crystallization?

A3: The failure to crystallize is usually due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

  • Ensure Purity: First, confirm the product's identity and rough purity via TLC or NMR. If it is highly impure, an additional purification step (like chromatography) is needed.

  • Remove Solvents: Dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C), to remove all traces of residual solvent.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This mechanical energy can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product from a previous batch, add it to the oil or a concentrated solution to act as a template for crystallization.

  • Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a non-solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, and crystals may form over time.

Q4: My product is discolored (yellow to brown). How can I fix this?

A4: Discoloration is typically caused by high-molecular-weight, polar impurities or degradation products.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (approx. 1-2% by weight). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. The colored impurities adsorb to the carbon's surface. Caution: Using too much carbon can lead to significant product loss.

  • Column Chromatography: This is also very effective at removing colored impurities, which are often highly polar and will stick to the top of the silica gel column.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1:

  • Molecular Formula: C₇H₁₁N₃O₂[5]

  • Molecular Weight: 169.18 g/mol [5]

  • Appearance: Typically a solid at room temperature.[5]

  • CAS Number: 89088-57-3[6]

Q2: Which purification method should I try first?

A2: For a typical crude reaction mixture, a combination of acid-base extraction followed by recrystallization is often the most efficient first approach.[4] The acid-base extraction will remove neutral and acidic impurities (like unreacted starting materials), significantly purifying the product before the final recrystallization step, which then removes any remaining closely-related impurities.

Q3: How does acid-base extraction work for this specific compound?

A3: This technique leverages the basicity of the 3-amino group.[7]

  • The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate).

  • A dilute aqueous acid (e.g., 1 M HCl) is added. The acid protonates the basic amino group, forming a water-soluble ammonium salt.[3]

  • The mixture is shaken in a separatory funnel. The protonated product moves into the aqueous layer, while neutral or acidic impurities remain in the organic layer.

  • The layers are separated.

  • The aqueous layer is cooled and a base (e.g., 1 M NaOH) is added to neutralize the acid and deprotonate the ammonium salt, regenerating the neutral, water-insoluble product, which should precipitate out.[8]

  • The pure product is collected by filtration.

Q4: What are common impurities I should expect from the synthesis?

A4: The impurities depend on the synthetic route, but common ones include:

  • Unreacted Starting Materials: Such as methylhydrazine or the three-carbon electrophile (e.g., an ethoxymethylenecyanoacetate derivative).[1]

  • Regioisomers: Formation of the 5-amino regioisomer is a very common side reaction.

  • Hydrolysis Products: The ester can be partially hydrolyzed to the corresponding carboxylic acid if the reaction or workup conditions are too acidic or basic, especially with heating.

  • Solvent Residues: Ethanol, toluene, DMF, etc., depending on the reaction solvent.

Data & Protocols

Comparison of Purification Methods
Purification MethodTypical Purity AchievedTypical YieldKey Byproducts Removed
Direct Recrystallization 85-95%~70%Minor colored impurities, some starting materials
Column Chromatography >98%~55%Regioisomers, unreacted starting materials, all colored byproducts
Acid-Base Extraction 90-98%~65%Neutral and acidic impurities, hydrazine-related byproducts
Data adapted from general pyrazole purification strategies.[4]
Experimental Workflows
Diagram: Purification Method Selection Logic```dot
Diagram: Acid-Base Extraction Workflow```dot

G cluster_0 Organic Phase (Ethyl Acetate) cluster_1 Aqueous Phase start {Crude Mixture|{Product (Base) | Impurity (Neutral)}} aq_1 {Product-H+ (Salt)} start->aq_1 1. Add 1M HCl 2. Shake & Separate org_final {Impurity (Neutral)} aq_1->org_final final_product {Pure Product (Base) (Precipitate)} aq_1->final_product 1. Add 1M NaOH 2. Filter

Sources

Technical Support Center: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-17

Introduction

Welcome to the technical support guide for the synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary for a successful and reproducible experimental outcome.

The synthesis of substituted pyrazoles, such as this compound, is a cornerstone in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active compounds.[1][2][3] The most common and established method for constructing the pyrazole ring is through a cyclocondensation reaction.[1][4][5] This typically involves the reaction of a 1,3-dicarbonyl compound or a functional equivalent with a hydrazine derivative.[1][4][5]

In the specific case of this compound, the synthesis is often achieved through the reaction of ethyl (ethoxymethylene)cyanoacetate or a similar activated cyanoacetate derivative with methylhydrazine.[6] This reaction proceeds via a series of nucleophilic addition and intramolecular cyclization steps, ultimately leading to the formation of the desired aminopyrazole product.

This guide will delve into the intricacies of this reaction, providing you with the necessary tools to troubleshoot and optimize your experimental setup.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound from ethyl (ethoxymethylene)cyanoacetate and methylhydrazine is a classic example of a cyclocondensation reaction to form a pyrazole ring.[1][4][5] The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate.

  • Elimination: This is followed by the elimination of an ethanol molecule to form a hydrazine intermediate.

  • Intramolecular Cyclization: The amino group of the hydrazine intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting intermediate tautomerizes to form the stable aromatic pyrazole ring.

Reaction Mechanism Ethyl (ethoxymethylene)cyanoacetate EtO-CH=C(CN)COOEt Intermediate_A CH3NHN=CH-C(CN)COOEt Ethyl (ethoxymethylene)cyanoacetate->Intermediate_A + Methylhydrazine - EtOH Methylhydrazine CH3NHNH2 Methylhydrazine->Intermediate_A Intermediate_B Cyclic Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product This compound Intermediate_B->Product Tautomerization

Caption: Proposed reaction mechanism for pyrazole synthesis.

Q2: Why is methylhydrazine used as the hydrazine source? Can other hydrazines be used?

Methylhydrazine is specifically used to introduce the methyl group at the N1 position of the pyrazole ring. The regioselectivity of the reaction is an important consideration. Generally, the more nucleophilic nitrogen of the substituted hydrazine will initiate the reaction. In the case of methylhydrazine, the nitrogen atom bearing the methyl group is less sterically hindered and more nucleophilic, leading to the desired 1-methylated product.

Yes, other substituted hydrazines can be used to synthesize a variety of N-substituted pyrazoles. For example, using phenylhydrazine would lead to the corresponding 1-phenylpyrazole derivative.[7][8] The choice of hydrazine is a key determinant of the final product's structure.

Q3: What are the typical solvents and reaction temperatures for this synthesis?

Ethanol is a commonly used solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.[6] The reaction is often carried out at the reflux temperature of the solvent to ensure a sufficient reaction rate. However, the optimal temperature can vary depending on the specific substrates and scale of the reaction. In some cases, the reaction can be performed at room temperature over a longer period.[9]

Q4: How is the product typically isolated and purified?

The product, this compound, is often a solid that may precipitate from the reaction mixture upon cooling or after the addition of water.[6] The crude product can then be collected by filtration.

Common purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a common solvent for the recrystallization of this compound.[6]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A mixture of ethyl acetate and hexane is a typical eluent system.

  • Extraction: After the reaction, the mixture can be poured into water and extracted with an organic solvent like chloroform or ethyl acetate to isolate the product from water-soluble impurities.[6][9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials: Methylhydrazine is sensitive to air and can degrade. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions or unreacted starting material. 4. Presence of Water: Water can hydrolyze the ester group or interfere with the reaction.1. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Fresh Reagents: Use freshly opened or distilled methylhydrazine. 3. Verify Stoichiometry: Carefully measure the reactants. A slight excess of methylhydrazine can sometimes be beneficial. 4. Use Anhydrous Conditions: Ensure all glassware is dry and use an anhydrous solvent.
Formation of Multiple Products (Impure Product) 1. Isomer Formation: Depending on the reaction conditions, the formation of the isomeric product, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, is possible. 2. Side Reactions: The cyanoacetate starting material can undergo self-condensation or other side reactions. 3. Decomposition: The product may decompose if the reaction is heated for too long or at too high a temperature.1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. 2. Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to side products. 3. Purification: Utilize column chromatography to separate the desired product from isomers and impurities.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize as expected. 2. Product is Highly Soluble: The product may be too soluble in the recrystallization solvent. 3. Emulsion Formation during Extraction: This can make phase separation difficult.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. 2. Change Recrystallization Solvent: Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane. 3. Break the Emulsion: Add a small amount of brine or a few drops of a saturated salt solution to the extraction mixture.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:
  • Ethyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Ice water

  • Chloroform or Ethyl Acetate (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl (ethoxymethylene)cyanoacetate and ethanol.

  • Addition of Methylhydrazine: Slowly add methylhydrazine to the solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 16 hours.[6] Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture over ice water. The product may precipitate as a solid.

    • If a solid precipitates, collect it by filtration and wash with cold water.

    • If no solid forms, extract the aqueous mixture with chloroform or ethyl acetate.[6]

    • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent from the organic extract under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield the pure this compound.[6]

Experimental Workflow A 1. Combine Reactants (Ethyl (ethoxymethylene)cyanoacetate + Ethanol) B 2. Add Methylhydrazine A->B C 3. Reflux (16 hours) B->C D 4. Cool to Room Temperature C->D E 5. Pour into Ice Water D->E F 6. Isolate Product (Filtration or Extraction) E->F G 7. Purify (Recrystallization from Ethanol) F->G H Final Product G->H

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound is a well-established and reliable procedure. However, as with any chemical synthesis, careful attention to detail and a systematic approach to troubleshooting are essential for achieving optimal results. This guide provides a comprehensive resource for researchers to navigate the challenges of this reaction and successfully synthesize this important building block. By understanding the underlying chemical principles and following the recommended protocols, you can enhance the efficiency and reproducibility of your experiments.

References

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Stalder-Allared/79d11558913926591321703e871780824141680d]([Link]

  • MDPI. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. [Link]

  • ResearchGate. Proposed mechanism for the cyclocondensation reaction between... [Link]

  • ResearchGate. Synthesis of ethyl 2-cyano-2-(2-(4-R²-1-R¹-1H-pyrazol-3-yl)hydrazine-ylidene)acetates 4. [Link]

  • AFINITICA. Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. [Link]

  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • National Institutes of Health. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. [Link]

  • Longdom Publishing. Journal of Physical Chemistry & Biophysics. [Link]

  • Google Patents.
  • Google Patents.
  • SciSpace. Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. [Link]

  • ACS Publications. Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

preventing degradation of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

Document ID: EAMP-TSG-2026-01

Version: 1.0

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in synthesizing a wide range of biologically active compounds.[1][2] The integrity and purity of this reagent are paramount to achieving reproducible and reliable experimental outcomes. However, its bifunctional nature, possessing both an amino group and an ethyl ester, renders it susceptible to specific degradation pathways if not stored and handled correctly.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of this compound. We will delve into the mechanisms of degradation, offer validated storage protocols, and provide troubleshooting solutions to ensure the long-term stability and efficacy of your material.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored at -20°C in a dark, dry environment.[3][4] The container should be tightly sealed and placed inside a desiccator to protect it from moisture.[5][6] For ultimate protection against oxidative degradation, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[7]

Q2: What are the primary causes of degradation for this compound?

The degradation of this compound is primarily driven by three mechanisms:

  • Hydrolysis: The ethyl ester group is vulnerable to cleavage by water, a reaction catalyzed by trace amounts of acid or base, yielding the corresponding carboxylic acid.[8][9][10]

  • Oxidation: The 3-amino group makes the pyrazole ring electron-rich and susceptible to oxidation from atmospheric oxygen.[11][12] This process is often accelerated by light and can lead to the formation of colored impurities, such as azopyrazoles.[11]

  • Photodegradation: Like many aromatic heterocyclic compounds, exposure to UV light can induce photochemical reactions, leading to bond cleavage and the formation of various degradation products.[13][14]

Q3: How can I visually or analytically detect if my sample has degraded?

  • Visual Inspection: A pure sample should be a white to off-white solid. The appearance of a distinct yellow, orange, or brown color is a strong indicator of oxidative degradation.

  • Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or LC-MS. Degradation will manifest as a decrease in the area of the main peak corresponding to the pure compound and the appearance of new impurity peaks. For a typical Reverse-Phase HPLC method, the hydrolyzed carboxylic acid impurity will elute earlier (be more polar) than the parent ester.

Q4: How stable is this compound in solution, and how should I store stock solutions?

Peptides and similar amino-functionalized compounds are significantly less stable in solution than in their solid, lyophilized form.[4] It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, follow these guidelines:

  • Use a dry, aprotic solvent like anhydrous DMSO or DMF.

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][6]

  • Store the aliquots tightly sealed at -20°C or -80°C for short-term to medium-term storage.

Part 2: Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Actions & Troubleshooting Steps
Solid reagent has turned yellow/brown. Oxidation of the amino group due to exposure to air and/or light.1. Verify Storage: Confirm the vial was stored in the dark and tightly sealed. 2. Inert Atmosphere: If using frequently, consider storing the main stock under an inert atmosphere (Argon/Nitrogen). 3. Analytical Check: Run an HPLC or NMR analysis to quantify the purity. If purity is <95%, it is recommended to use a new batch for sensitive applications.
Unexpected peaks appear in HPLC/LC-MS analysis. Hydrolysis or Oxidation. 1. Identify Impurity: An earlier eluting peak often corresponds to the more polar hydrolyzed carboxylic acid.[8] Later eluting peaks could be oxidative dimers. 2. Review Solvent: Ensure solvents used for sample preparation are anhydrous and free of acidic or basic contaminants. 3. Workflow: Follow the Troubleshooting Workflow for Impurity Detection diagram below.
Inconsistent or low reaction yields. Reduced Purity of Starting Material. 1. Quantify Purity: Before starting a reaction, always run a purity check (e.g., qNMR or HPLC with a standard) on any older batch of the reagent. 2. Adjust Stoichiometry: If using a slightly degraded batch is unavoidable, adjust the molar equivalents based on the determined purity. 3. Procure New Material: For best results and reproducibility, start with a new, high-purity batch.

Caption: Troubleshooting Workflow for Impurity Detection.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the solid reagent.

  • Preparation: Upon receipt, allow the manufacturer's container to equilibrate to room temperature for at least 30 minutes in a desiccator before opening to prevent water condensation.[4]

  • Aliquotting (Optional but Recommended): If you plan to use small quantities over time, aliquot the material into several smaller, amber glass vials in a glove box or under a gentle stream of inert gas.

  • Inerting: Purge the headspace of the vial(s) with dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap and neck junction with Parafilm®.

  • Storage: Place the sealed vial(s) inside a labeled, light-blocking secondary container within a desiccator. Store the entire assembly at -20°C.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides a baseline for assessing the purity of this compound and detecting common impurities. A similar methodology has been shown to be effective for related pyrazole carboxylates.[15]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    18.0 90
    18.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Expected Results: The pure compound will appear as a major peak. The hydrolyzed acid degradation product will have a shorter retention time. Oxidized dimers will typically have a longer retention time.

Part 4: Scientific Deep Dive: Mechanisms of Degradation

Understanding the chemical causality behind degradation is key to preventing it.

Mechanism 1: Ester Hydrolysis

The ester functional group is susceptible to nucleophilic attack by water. This reaction is slow with pure water but is significantly accelerated by the presence of either acid or base, which may be present as trace impurities in solvents or on glassware.[8][16] The reaction is reversible under acidic conditions but is driven to completion under basic conditions, as the resulting carboxylate salt is deprotonated and unreactive.[9]

Hydrolysis compound This compound catalyst H₂O (Catalyzed by H⁺ or OH⁻) compound->catalyst products Carboxylic Acid Derivative + Ethanol catalyst->products

Caption: Ester Hydrolysis Pathway.

Mechanism 2: Oxidative Degradation

The pyrazole ring itself is relatively stable to oxidation, but the presence of the 3-amino group significantly increases the electron density of the ring, making it more susceptible to oxidation.[17] Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can oxidize the amino group. This can lead to complex reaction cascades, including the formation of highly colored azo-dimers through N-N coupling, which is a known reaction for aminopyrazoles.[11]

Oxidation compound Ethyl 3-Amino-1-Methyl- 1H-Pyrazole-5-Carboxylate (Colorless) catalyst O₂ / Light Trace Metals compound->catalyst products Oxidized Species (e.g., Azo-Dimers) (Colored) catalyst->products

Caption: Oxidative Degradation Pathway.

References

  • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: MDPI URL: [Link]

  • Title: Hydrolysis of Esters Source: Chemguide URL: [Link]

  • Title: The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets Source: PubMed URL: [Link]

  • Title: Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization Source: ResearchGate URL: [Link]

  • Title: Ester to Acid - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications Source: RSC Publishing URL: [Link]

  • Title: The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids Source: ACS Publications URL: [Link]

  • Title: Esters 6. Alkaline hydrolysis of esters (inc. saponification) Source: YouTube URL: [Link]

  • Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: HAL Open Science URL: [Link]

  • Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: IJNRD URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning Source: RSC Publishing URL: [Link]

  • Title: Proper Storage and Handling Guidelines for Peptides Source: Yanfen Biotech URL: [Link]

  • Title: Handling and Storage of Peptides - FAQ Source: AAPPTEC URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Best Practices for Peptide Storage and Handling Source: Genosphere Biotechnologies URL: [Link]

  • Title: How long can one store amino acids at room temperature? Source: Quora URL: [Link]

  • Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate Source: SIELC Technologies URL: [Link]

Sources

Technical Support Center: Scale-Up of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this valuable heterocyclic intermediate from the laboratory bench to pilot and production scales. We will delve into the underlying chemistry, address common challenges with scientifically-grounded solutions, and provide practical, field-proven insights to ensure a robust, safe, and efficient process.

Synthesis Overview: A Scalable Approach

The synthesis of this compound is most commonly and efficiently achieved via the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine. This method is a variation of the well-established Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1] The ethoxyacrylate serves as a masked β-ketoester equivalent, primed for reaction.

The reaction proceeds in two key stages: an initial nucleophilic attack by methylhydrazine, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. A critical challenge in this specific synthesis is controlling the regioselectivity of the cyclization, as methylhydrazine is an unsymmetrical nucleophile.

Overall Reaction Scheme: Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine → this compound + Ethanol

The reaction is typically performed in a protic solvent like ethanol, which also serves as a byproduct. The reaction can be run at elevated temperatures to drive it to completion.

Reaction Mechanism & Regioselectivity Pathway

The diagram below illustrates the mechanistic steps and the critical branch point that determines the formation of the desired product versus its regioisomeric impurity.

G SM Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine Int1 Intermediate Adduct (Michael Addition) SM->Int1 Nucleophilic Attack PathA N1 Cyclization (Attack by CH3-NH-) Int1->PathA Path A (Thermodynamically Favored) PathB N2 Cyclization (Attack by -NH2) Int1->PathB Path B (Kinetically Favored) Desired Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate (Desired Product) PathA->Desired Elimination of EtOH Isomer Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate (Regioisomeric Impurity) PathB->Isomer Elimination of EtOH

Caption: Reaction mechanism showing the formation of the desired product and its regioisomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My reaction yield is consistently low (<75%). What are the likely causes and how can I improve it?

A1: Low yields are a common scale-up challenge and can originate from several factors. Systematically investigating the following areas is crucial.

  • Incomplete Reaction: At larger scales, ensuring complete conversion can be difficult due to mixing and heat transfer limitations.

    • Causality: The reaction requires sufficient thermal energy and time for the cyclization and dehydration steps to complete. Inadequate mixing can create cold spots in the reactor, slowing the reaction rate in those zones.

    • Troubleshooting:

      • Monitor Progress: Use in-process controls (IPC) like HPLC or GC to track the disappearance of starting materials. Do not stop the reaction based on time alone; ensure starting material consumption is <1%.

      • Optimize Temperature: Gradually increase the reaction temperature (e.g., refluxing ethanol) to ensure the activation energy for the final cyclization step is overcome.[2]

      • Improve Agitation: Ensure the reactor's agitator is providing sufficient turbulence for the vessel's volume. Baffled reactors are essential for preventing vortexing and promoting effective mixing at scale.

  • Side Reactions/Impurity Formation: The formation of the undesired regioisomer is often the primary cause of yield loss.

    • Causality: The nucleophilic attack can occur from either nitrogen atom of methylhydrazine. The kinetic product (attack by the more sterically accessible -NH2 group) can sometimes be favored under certain conditions, leading to the undesired isomer.[3]

    • Troubleshooting:

      • Control Addition: Add the methylhydrazine slowly to the solution of ethyl 2-cyano-3-ethoxyacrylate at a controlled temperature. This can help favor the thermodynamically more stable product.

      • pH Control: The reaction is sensitive to pH. A slightly acidic medium (e.g., catalytic acetic acid) can sometimes improve regioselectivity in related pyrazole syntheses by protonating intermediates and guiding the cyclization pathway.[1] Conduct small-scale experiments to verify this for your specific system.

  • Product Isolation: Mechanical loss during filtration and inefficient extraction can significantly reduce isolated yield.

    • Causality: The product may have some solubility in the mother liquor or wash solvents. On a large scale, transfer losses also become more significant.

    • Troubleshooting:

      • Optimize Crystallization: Ensure the product is fully precipitated before filtration. This can be achieved by cooling the reaction mixture slowly to a low temperature (e.g., 0-5 °C) and holding for a sufficient time to allow for complete crystal growth.

      • Select Appropriate Wash Solvent: Wash the filter cake with a cold, non-solubilizing solvent to remove impurities without dissolving the product. Cold ethanol is often a good choice.

Q2: My final product is contaminated with the regioisomeric impurity. How can I control this?

A2: Controlling regioselectivity is the most critical aspect of this synthesis.

  • Causality: As shown in the mechanism diagram, the reaction can proceed via two pathways. The relative rates of these pathways are influenced by temperature, solvent, and steric/electronic effects. The formation of the desired 3-amino-1-methyl isomer is generally favored thermodynamically due to electronic factors.

  • Control Strategies:

    • Temperature Profile: Running the reaction at a higher temperature (e.g., reflux) for a longer duration often allows the reaction to reach thermodynamic equilibrium, favoring the more stable 3-amino-1-methyl isomer.

    • Solvent Choice: While ethanol is common, exploring other polar protic solvents in small-scale trials may reveal an optimal medium for selectivity.

    • Purification: If the impurity is still present above the acceptable limit (>1-2%), a re-crystallization step is necessary. A solvent system where the desired product has lower solubility than the isomeric impurity at low temperatures must be developed. Mixtures of ethanol/water or isopropanol/heptane are common starting points for such optimizations.

Q3: I am having difficulty controlling the reaction exotherm during methylhydrazine addition. What are the risks and how can I manage them?

A3: The initial addition of methylhydrazine is exothermic and poses a significant safety risk at scale if not properly managed.

  • Risks: The primary risk is a thermal runaway. An uncontrolled exotherm can cause the solvent (ethanol) to boil violently, leading to a rapid pressure increase in the reactor. This can result in an emergency pressure release or, in a worst-case scenario, vessel failure. Additionally, high temperatures can increase the rate of side reactions.

  • Management Protocol:

    • Reactor Characterization: Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction on that scale. Perform a safety assessment before scaling up.

    • Semi-Batch Operation: Never add all the methylhydrazine at once. Add it slowly and sub-surfacely over a prolonged period (e.g., 2-4 hours) into the heated solution of the acrylate.

    • Temperature Monitoring: Continuously monitor the internal batch temperature. The addition rate should be immediately slowed or stopped if the temperature rises above the set point.

    • Emergency Preparedness: Have an emergency cooling plan and ensure the reactor's pressure relief systems are correctly sized and functional.

Troubleshooting Workflow Diagram

G Start Problem Identified: Low Yield or High Impurity CheckIPC Analyze IPC Data (HPLC/GC): Is Starting Material Consumed? Start->CheckIPC CheckImpurity Identify Major Impurity: Is it the Regioisomer? CheckIPC->CheckImpurity Yes Incomplete Action: Incomplete Reaction - Increase reaction time - Increase temperature - Verify agitator speed CheckIPC->Incomplete No Regioisomer Action: Regioisomer Issue - Optimize temperature profile - Control addition rate - Develop re-crystallization CheckImpurity->Regioisomer Yes OtherImpurity Action: Other Impurities - Check starting material purity - Consider carbon treatment - Re-evaluate purification CheckImpurity->OtherImpurity No Success Process Optimized Incomplete->Success Regioisomer->Success OtherImpurity->Success

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

  • Ethyl 2-cyano-3-ethoxyacrylate: Purity should be >98%. Key impurities to watch for are unreacted starting materials from its own synthesis (e.g., ethyl cyanoacetate and triethyl orthoformate)[4]. The presence of moisture can also be detrimental.

  • Methylhydrazine: Purity should be >98%. The primary concern is the water content, which can affect reactivity and side reactions. It should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[5]

Q2: What are the essential safety precautions for handling methylhydrazine and sodium ethoxide at scale?

  • Methylhydrazine: This substance is highly toxic, flammable, and a suspected carcinogen.[5][6]

    • Handling: Always handle in a closed system (e.g., pumped from a drum) within a well-ventilated area.

    • PPE: Use appropriate PPE, including chemical-resistant gloves (e.g., Tychem®), flame-retardant clothing, and a full-face respirator with a suitable cartridge.[7]

    • Spills: Have spill kits with appropriate neutralizing agents readily available. Emergency showers and eyewash stations are mandatory.[5]

  • Sodium Ethoxide (if used as a base catalyst): This is a strong base that is corrosive and reacts violently with water.[8]

    • Handling: It is highly sensitive to moisture and air.[9] Handle solid sodium ethoxide in a glovebox or under a nitrogen atmosphere. Solutions in ethanol are highly flammable.

    • PPE: Wear chemical-resistant gloves, safety goggles, and protective clothing.[9]

    • Storage: Store in tightly sealed containers in a cool, dry place away from acids and oxidizing agents.[9]

Q3: What analytical methods are recommended for in-process control (IPC)?

  • HPLC (High-Performance Liquid Chromatography): This is the preferred method. A reverse-phase C18 column can effectively separate the starting materials, the desired product, and the regioisomeric impurity, allowing for accurate quantification of reaction progress and purity assessment.

  • GC (Gas Chromatography): Can be used if the components are thermally stable and volatile.

  • TLC (Thin-Layer Chromatography): Useful for quick qualitative checks at the lab scale but lacks the quantitative accuracy needed for scale-up IPCs.[2]

Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative example and must be adapted and validated for specific equipment and safety requirements.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with ethanol (approx. 5-10 volumes relative to the limiting reagent). Equip the reactor with a reflux condenser, a calibrated addition funnel/pump, a temperature probe, and a nitrogen inlet.

  • Charge Starting Material: Charge ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) into the reactor.

  • Heating: Begin agitation and heat the mixture to a gentle reflux (~75-80 °C).

  • Reagent Addition: Once at temperature, begin the slow, controlled addition of methylhydrazine (1.05-1.1 eq) via a subsurface addition tube over 2-4 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain a stable reflux without excessive boiling.

  • Reaction: After the addition is complete, maintain the reaction at reflux for an additional 4-8 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze it by HPLC. The reaction is considered complete when the area% of ethyl 2-cyano-3-ethoxyacrylate is less than 1.0%.

  • Crystallization: Once complete, slowly cool the reaction mixture to 0-5 °C over 4-6 hours. Hold at this temperature for at least 2 hours to ensure complete crystallization.

  • Isolation: Filter the resulting slurry through a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with cold (0-5 °C) ethanol (1-2 volumes).

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Table 1: Comparison of Lab vs. Scale-Up Parameters
ParameterLaboratory Scale (10g)Pilot Scale (10kg)Key Scale-Up Consideration
Solvent Volume 100 mL Ethanol100 L EthanolHeat transfer, mixing efficiency.
Addition Time 15-30 minutes (dropping funnel)2-4 hours (metering pump)Exotherm control is critical.
Agitation Magnetic stir barImpeller/agitator (RPM control)Ensure homogeneity, prevent hot spots.
Cooling Method Ice bathReactor cooling jacketCooling capacity must exceed heat generation.
Isolation Buchner funnelNutsche filter / CentrifugeFiltration time, solvent loss, operator exposure.
Drying Vacuum ovenVacuum dryer (e.g., paddle dryer)Efficient solvent removal, preventing degradation.

References

  • BenchChem. (2025).
  • Molecules. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • Wiley Online Library. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • NOAA - CAMEO Chemicals. (n.d.). METHYLHYDRAZINE.
  • Cole-Parmer. (n.d.).
  • ChemicalBook. (n.d.).
  • NJ Department of Health. (n.d.). METHYL HYDRAZINE HAZARD SUMMARY.
  • ChemicalBook. (n.d.). (E)
  • ECHEMI. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sodium Ethoxide in Industrial Chemical Processes.
  • ChemicalBook. (2023).
  • Sigma-Aldrich. (n.d.).

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alternative reagents for the synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this important synthetic process. We will explore alternative reagents and methodologies to address common challenges encountered in the laboratory, with a focus on enhancing safety, yield, and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries related to the synthesis of this compound, particularly concerning reagent selection and reaction conditions.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is the cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate (EEMC) and methylhydrazine.[1] This reaction is a variation of the Knorr pyrazole synthesis, which is a cornerstone for preparing pyrazole derivatives.[2][3][4] The reaction typically involves refluxing the two reagents in a suitable solvent, such as ethanol.[1]

Q2: Are there significant safety concerns with using methylhydrazine?

A2: Yes, methylhydrazine is a hazardous substance that requires careful handling. It is toxic, flammable, and a potential carcinogen.[5][6][7] Inhalation, ingestion, or skin contact can cause severe health effects, including irritation to the eyes, skin, and respiratory system, as well as damage to the central nervous system, liver, and blood.[6][7] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including solvent-resistant gloves and splash-resistant goggles.[5][8]

Q3: What are the primary alternatives to ethyl (ethoxymethylene)cyanoacetate as a starting material?

A3: Several alternatives to EEMC can be employed, often involving a β-ketonitrile or a related 1,3-dielectrophilic species. One common strategy is the use of β-ketonitriles which can react with methylhydrazine to form the desired aminopyrazole. Another approach involves the use of α,β-unsaturated nitriles bearing a leaving group at the β-position. Additionally, multicomponent reactions can be utilized to generate the necessary 1,3-dielectrophile in situ.[4]

Q4: Can I use a different hydrazine source instead of methylhydrazine?

A4: While methylhydrazine is required to obtain the N-methylated product, other hydrazine derivatives can be used to synthesize analogous pyrazoles. For instance, hydrazine hydrate will yield the N-unsubstituted pyrazole.[3] Phenylhydrazine can be used to introduce a phenyl group at the N1 position.[3] It is important to note that the choice of hydrazine derivative will directly influence the substituent at the 1-position of the pyrazole ring.

Q5: What are some greener or safer alternatives to traditional solvents like ethanol for this synthesis?

A5: While ethanol is a relatively benign solvent, researchers are increasingly exploring more environmentally friendly options. For related pyrazole syntheses, water or polyethylene glycol (PEG) have been used, sometimes in conjunction with catalysts like FeCl3/PVP. Microwave-assisted synthesis, often under solvent-free conditions, has also been reported for the synthesis of pyrazole derivatives and can be a greener alternative.[9]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product at all. What are the possible causes and how can I fix this?

A: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Methylhydrazine: Methylhydrazine is susceptible to oxidation. Ensure you are using a fresh, high-purity bottle. If the reagent is old or has been improperly stored, its reactivity may be compromised.

    • Ethyl (ethoxymethylene)cyanoacetate (EEMC): EEMC can degrade over time, especially if exposed to moisture. Verify the purity of your starting material. You can synthesize EEMC fresh by reacting ethyl cyanoacetate with triethyl orthoformate in acetic anhydride.[10][11]

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating (reflux).[1] Ensure your reaction is reaching the appropriate temperature for the solvent used.

    • Reaction Time: While some reactions are rapid, this synthesis may require several hours to go to completion. A typical procedure involves refluxing for about 16 hours.[1] Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).

    • Solvent: Ethanol is a common solvent for this reaction.[1] Ensure it is of an appropriate grade and dry, as water can interfere with the reaction.

  • Work-up Procedure:

    • Product Precipitation: The product is often isolated by precipitation upon cooling the reaction mixture and pouring it into ice water.[1] If the product is not precipitating, it may be due to insufficient concentration or the presence of impurities. Try concentrating the reaction mixture before adding it to water.

    • Extraction: If the product does not precipitate, it may be soluble in the aqueous layer. In such cases, extracting the mother liquor with a suitable organic solvent like chloroform or ethyl acetate is necessary.[1][12]

Issue 2: Formation of Impurities and Side Products

Q: My final product is impure, and I am observing significant side products. What are these impurities and how can I minimize them?

A: The formation of impurities is a common challenge. Here are some likely culprits and their solutions:

  • Isomeric Impurities: The reaction between a substituted hydrazine and an unsymmetrical 1,3-dielectrophile can potentially lead to the formation of regioisomers. For the reaction of EEMC with methylhydrazine, the formation of the 3-amino isomer is generally favored. However, changes in reaction conditions or the presence of certain catalysts could influence the regioselectivity. Careful analysis of your product by NMR is essential to confirm the structure.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted EEMC and methylhydrazine in your crude product. Monitor the reaction by TLC to ensure all starting materials have been consumed.

  • Side Reactions of EEMC: EEMC is a reactive molecule and can undergo self-condensation or reaction with water under certain conditions. Using fresh EEMC and dry solvents can help minimize these side reactions.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, propanol) is an effective purification method.

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.

Issue 3: Handling and Safety Concerns with Methylhydrazine

Q: I am concerned about the safety of working with methylhydrazine. What are the best practices for handling this reagent?

A: Your concern is valid. Strict adherence to safety protocols is paramount when working with methylhydrazine.

  • Engineering Controls:

    • Always handle methylhydrazine in a certified chemical fume hood to prevent inhalation of its toxic and flammable vapors.[5]

    • Use explosion-proof electrical equipment and fittings in the work area.[5]

    • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., Tychem® or Responder®).[5]

    • Wear chemical splash goggles and a face shield.[5]

    • A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.

  • Storage and Incompatibility:

    • Store methylhydrazine in a tightly closed container in a cool, well-ventilated area, away from sources of ignition.[5]

    • It is incompatible with strong acids, oxidizing agents, and porous materials like wood or cloth.[5]

  • Spill and Waste Disposal:

    • Have a spill kit ready. In case of a small spill, absorb it with an inert material and dispose of it as hazardous waste.

    • Dispose of all methylhydrazine-contaminated waste according to your institution's hazardous waste disposal procedures.

III. Alternative Synthetic Protocols

For researchers seeking alternatives to the standard EEMC and methylhydrazine route, here are two detailed protocols.

Protocol 1: Synthesis from β-Ketonitriles

This method involves the cyclocondensation of a β-ketonitrile with methylhydrazine. While this specific β-ketonitrile may not be commercially available, this general approach is a viable alternative for synthesizing 3-aminopyrazoles.

Experimental Workflow:

start Start: β-Ketonitrile & Methylhydrazine dissolve Dissolve β-ketonitrile in a suitable solvent (e.g., ethanol). start->dissolve add_hydrazine Add methylhydrazine dropwise at room temperature. dissolve->add_hydrazine reflux Heat the mixture to reflux and monitor by TLC. add_hydrazine->reflux cool_precipitate Cool the reaction mixture and precipitate the product in water. reflux->cool_precipitate filter_dry Filter the solid, wash with cold water, and dry. cool_precipitate->filter_dry purify Purify by recrystallization or column chromatography. filter_dry->purify end_product End: this compound purify->end_product

Caption: Workflow for β-Ketonitrile based synthesis.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate β-ketonitrile (1 equivalent) in ethanol.

  • Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Synthesis from α,β-Unsaturated Nitriles

This route utilizes an α,β-unsaturated nitrile with a leaving group at the β-position. This is a versatile method for producing 3-aminopyrazoles.

Reaction Scheme:

reagents α,β-Unsaturated Nitrile + Methylhydrazine product This compound reagents->product Cyclocondensation

Caption: Synthesis from α,β-Unsaturated Nitriles.

Step-by-Step Methodology:

  • Dissolve the α,β-unsaturated nitrile (e.g., 2-chloroacrylonitrile derivative) (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add methylhydrazine (1.1 equivalents) to the solution. A mild base like triethylamine may be added if the hydrazine is in its salt form.

  • The reaction can be performed at room temperature or with gentle heating. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

IV. Data Summary

Table 1: Comparison of Synthetic Routes

FeatureEEMC + Methylhydrazineβ-Ketonitrile Routeα,β-Unsaturated Nitrile Route
Starting Materials Ethyl (ethoxymethylene)cyanoacetate, Methylhydrazineβ-Ketonitrile, Methylhydrazineα,β-Unsaturated Nitrile, Methylhydrazine
Key Advantages Well-established, high yields reportedVersatile for various substitutionsGood regioselectivity often observed
Potential Challenges Handling of toxic methylhydrazineAvailability of specific β-ketonitrilesSynthesis of the unsaturated nitrile precursor
Typical Conditions Reflux in ethanolRoom temperature to refluxRoom temperature or microwave irradiation

V. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6533. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(1), 144. [Link]

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. (2018). Arkivoc, 2019(1), 322-358. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1378-1412. [Link]

  • Methyl Hydrazine Hazard Summary. (2001). New Jersey Department of Health and Senior Services. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2022). ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). Molecules, 12(9), 2186-2197. [Link]

  • Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. (1982). Journal of the Chemical Society, Perkin Transactions 1, 1982, 275-279. [Link]

  • Production of 3-aminopyrazoles. (1975). Google Patents.

  • Methyl hydrazine - NIOSH Pocket Guide to Chemical Hazards. (2019). Centers for Disease Control and Prevention. [Link]

  • ChemInform Abstract: ALLENES. PART 39. THE SYNTHESIS OF 3-ALKYL-5-AMINOPYRAZOLES AND 3H-INDOLES FROM ALLENIC OR ACETYLENIC NITRILES. (1982). Sci-Hub. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4672. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Process for the preparation of a pyrazole derivative. (2011). Google Patents.

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2010). Molecules, 15(11), 7856-7865. [Link]

  • ethyl cyanoacetate. Organic Syntheses. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). Molecules, 12(9), 2186-2197. [Link]

  • Ethyl Cyanoacetate Reactions. (2022). ResearchGate. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2 cyanoacetanilides. (2010). Arkat USA. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the pyrazole nucleus standing out as a "privileged scaffold."[1] Its inherent structural features and synthetic versatility have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[2] From the well-known anti-inflammatory agent celecoxib to numerous candidates in anticancer and antimicrobial research, pyrazole derivatives have demonstrated significant therapeutic potential.[3] This guide focuses on a specific, yet highly promising, class of these compounds: derivatives of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. We will delve into a comparative analysis of their bioactivities, supported by experimental data and protocols, to provide researchers and drug development professionals with a comprehensive technical resource. Our exploration will cover key therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities, elucidating the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Numerous studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms such as the inhibition of protein kinases and disruption of DNA replication.[1][2] The this compound scaffold serves as an excellent starting point for the design of novel cytotoxic agents.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against common cancer cell lines. While not all are direct derivatives of the core topic, they provide valuable insights into the structural modifications that enhance anticancer potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole Hybrids
Compound 25 (with electron-withdrawing groups)HT29 (Colon)3.17[1]
PC3 (Prostate)4.52[1]
A549 (Lung)6.77[1]
5-Alkylated Selanyl-1H-Pyrazole Derivatives
Compound 53HepG2 (Liver)15.98[1]
Compound 54HepG2 (Liver)13.85[1]
Pyrazolyl Acylhydrazones and Amides
Derivative 11aHeLa (Cervical)Micromolar range[4]
MCF7 (Breast)Micromolar range[4]
SKOV3 (Ovarian)Micromolar range[4]

Structure-Activity Relationship (SAR) Insights:

Analysis of the available data reveals several key trends:

  • Aromatic Substitutions: The presence of electron-withdrawing groups on phenyl rings attached to the pyrazole core often enhances cytotoxic activity.[1]

  • Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems, such as benzothiazole, can lead to potent and broad-spectrum anticancer agents.[1]

  • Kinase Inhibition: Many anticancer pyrazoles function by inhibiting protein kinases crucial for cancer cell survival and proliferation, such as EGFR and VEGFR-2.[1]

Key Mechanistic Pathways

1. VEGFR-2 Inhibition and Anti-Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Pyrazole derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits CDK2_Pathway cluster_G1 G1 Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb pRb CDK2->Rb Phosphorylates G1_S_arrest G1/S Arrest E2F E2F Rb->E2F Releases S_phase S-Phase Entry (DNA Replication) E2F->S_phase Promotes Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibits

Caption: CDK2-mediated G1/S transition and its disruption by pyrazole inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell viability. [7][8] Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds (pyrazole derivatives) and a positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prime example. [9]

Comparative Anti-inflammatory Data

The following table presents data from the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

Compound/DerivativeDose (mg/kg)% Inhibition of EdemaReference
Pyrazolone Derivatives
Compound 8d20075[10]
Pyrazoline Derivatives
Compound 2d-More potent than indomethacin[9]
Compound 2e-Potent activity[9]
Pyrazole-Hydrazone Derivatives
Compound 4f-15-20[11]
Celecoxib (Reference)20-[10]

Structure-Activity Relationship (SAR) Insights:

  • Pyrazoline vs. Pyrazole: In some studies, pyrazoline derivatives have shown greater anti-inflammatory potency than their pyrazole counterparts. [9]* Hydrazone Moiety: The incorporation of a hydrazone linkage can lead to compounds with dual COX-2/5-LOX inhibitory activity, offering a broader anti-inflammatory profile. [11]* Substituents on Phenyl Rings: The nature and position of substituents on aryl groups attached to the pyrazole core significantly influence anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity. [12][13][14] Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Test compounds (pyrazole derivatives) and a standard drug (e.g., indomethacin or diclofenac sodium)

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups for different doses of the pyrazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi. [15][16]

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrazole derivatives against representative microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole-Thiazole Hybrids
Compound 10S. aureus1.9-3.9[17]
K. planticola1.9-3.9[17]
Dihydrotriazine Substituted Pyrazoles
Compound 40MRSA1[17]
E. coli1[17]
Pyrazolyl 1,3,4-Thiadiazine Derivatives
Hydrazone 21aS. aureus62.5-125[18]
A. niger2.9-7.8[18]

Structure-Activity Relationship (SAR) Insights:

  • Hybrid Scaffolds: Combining the pyrazole nucleus with other heterocyclic rings like thiazole or thiadiazine is a successful strategy for developing potent antimicrobial agents. [17][18]* Free Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide group appears to enhance antimicrobial activity. [18]* Targeting Essential Enzymes: Pyrazole derivatives can exert their antimicrobial effects by inhibiting essential bacterial enzymes like DNA gyrase. [17]

Key Mechanistic Pathway: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and repair, making it an excellent target for antibiotics. [19][20]Quinolone antibiotics are well-known inhibitors of this enzyme. [21]Pyrazole derivatives can also inhibit DNA gyrase, leading to bacterial cell death.

DNAGyrase_Pathway DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Cell_Death Bacterial Cell Death Replication DNA Replication Supercoiled_DNA->Replication Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives, leading to the disruption of DNA replication.

Experimental Protocol: Agar Disk Diffusion Method

This is a widely used method for preliminary screening of antimicrobial activity. [22][23] Materials:

  • Petri dishes with Mueller-Hinton agar

  • Bacterial and fungal cultures

  • Sterile filter paper discs (6 mm)

  • Micropipettes

  • Test compounds (pyrazole derivatives) and standard antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of the Mueller-Hinton agar plates with the microbial suspension.

  • Disk Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the pyrazole derivatives onto the surface of the agar. Also, place discs with standard antibiotics as positive controls and a disc with the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the core scaffold can be adapted from established methods for pyrazole synthesis. [24]

Synthesis_Workflow Start Ethyl Acetoacetate + Dimethylformamide Dimethyl Acetal Intermediate1 Enaminone Intermediate Start->Intermediate1 Cyclization Cyclization Intermediate1->Cyclization Reagent1 Methylhydrazine Reagent1->Cyclization Product This compound Cyclization->Product

Caption: A proposed synthetic workflow for the core pyrazole scaffold.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of bioactive molecules. The comparative data, while compiled from diverse studies, clearly indicates that strategic modifications to this scaffold can yield potent anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new and more effective therapeutic candidates. Future research should focus on the synthesis and systematic evaluation of a homologous series of derivatives to further refine our understanding of the SAR. Moreover, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds. The experimental protocols detailed herein offer a standardized framework for such investigations, paving the way for the development of the next generation of pyrazole-based therapeutics.

References

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A Comparative Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of functional molecules.[1] Their inherent biological activities and versatile chemical nature make them prized building blocks in drug discovery and the design of novel materials.[2] Among these, aminopyrazole carboxylates are of particular interest due to their polyfunctional nature, which allows for diverse synthetic modifications.

This guide provides an in-depth technical comparison of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its key positional isomers: ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate and ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and relative reactivity, supported by experimental data to inform researchers in their selection and application of these valuable synthons.

The Significance of Isomerism in Substituted Pyrazoles

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[1] This arrangement leads to a rich and complex chemistry, particularly concerning the regioselectivity of its synthesis and functionalization. The positioning of substituents on the pyrazole core is not a trivial matter; it profoundly influences the molecule's electronic properties, steric environment, and, consequently, its biological activity and material properties. For instance, studies have shown that 4-aminopyrazole (4-AP) compounds generally exhibit reduced anti-inflammatory and anticancer activity compared to their 3-aminopyrazole (3-AP) and 5-aminopyrazole (5-AP) counterparts.[3] This underscores the critical importance of understanding and controlling isomerism in the design of new chemical entities.

The prototropic tautomerism inherent to the pyrazole ring further complicates its chemistry, where in monosubstituted pyrazoles, up to five tautomeric forms can exist.[3] However, N-alkylation, as in the case of the N-methylated isomers discussed herein, quenches this tautomerism, locking the scaffold into a specific constitutional isomer and allowing for a more defined structure-activity relationship (SAR) analysis.

Synthesis and Regioselectivity: A Comparative Overview

The synthesis of aminopyrazole esters predominantly relies on the condensation of a hydrazine derivative with a suitably functionalized three-carbon precursor. The regiochemical outcome of this reaction is highly dependent on the nature and substitution pattern of the starting materials.

A common and versatile method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[4] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization onto the nitrile group.[4]

For the isomers , the reaction of methylhydrazine with a precursor like ethyl (ethoxymethylene)cyanoacetate is a key synthetic route. The regioselectivity of this reaction is a critical consideration.

General Synthetic Approach

The synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a regioisomer of the primary compounds of interest, has been reported by refluxing methylhydrazine and ethyl(ethoxymethylene)cyanoacetate in ethanol.[5] This reaction provides a foundational protocol that can be adapted to target the desired isomers, likely through the use of isomeric precursors.

synthesis_overview cluster_reactants Reactants cluster_products Isomeric Products methylhydrazine Methylhydrazine isomer_3_5 Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate methylhydrazine->isomer_3_5 isomer_5_3 Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate methylhydrazine->isomer_5_3 isomer_4_5 Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate methylhydrazine->isomer_4_5 precursor β-Ketoester/nitrile Precursor precursor->isomer_3_5 Cyclocondensation precursor->isomer_5_3 precursor->isomer_4_5

Caption: General synthetic pathway to aminopyrazole carboxylate isomers.

Comparative Physicochemical and Spectroscopic Properties

PropertyThis compoundEthyl 5-amino-1-methyl-1H-pyrazole-3-carboxylateEthyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol 169.18 g/mol 169.18 g/mol
CAS Number 89088-57-3123522-00-7Not readily available
Appearance SolidSolidNot readily available
Melting Point Not readily availableNot readily availableNot readily available
Spectroscopic Analysis: A Window into Isomeric Differences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the pyrazole ring proton and the N-methyl protons are particularly diagnostic.

  • ¹H NMR: The position of the single proton on the pyrazole ring will be significantly influenced by the electronic effects of the adjacent amino and carboxylate groups. In general, the electron-withdrawing nature of the ester group will deshield the neighboring proton, shifting it downfield, while the electron-donating amino group will have a shielding effect, shifting it upfield.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also be indicative of the substitution pattern. The carbon attached to the electron-withdrawing ester group will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield.

While specific spectra for all three target molecules are not available, data from related compounds can provide valuable insights. For example, in a study of a related pyrazole, the N-CH₃ signal was used as an anchor point in HMBC experiments to assign the signals of the pyrazole ring carbons.[6]

Reactivity and Synthetic Utility

The differential positioning of the amino and ester functionalities dictates the reactivity of each isomer. The nucleophilicity of the amino group and the electrophilicity of the ester carbonyl are key factors.

  • This compound: The amino group at the 3-position is adjacent to the "pyrrole-like" N1 nitrogen and meta to the ester group. This amino group is expected to be a good nucleophile, readily participating in reactions such as acylation, alkylation, and condensation.

  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: With the amino group at the 5-position, it is alpha to the "pyrrole-like" N1 nitrogen. This position often shows high reactivity towards electrophiles.

  • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate: The amino group at the 4-position is flanked by the N-methyl group and the ester group. Its reactivity will be influenced by the electronic effects of both neighboring groups.

The synthetic utility of these isomers lies in their ability to serve as scaffolds for more complex molecules. The amino group can be a handle for building out molecular complexity, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

reactivity_workflow cluster_reactions Chemical Transformations cluster_products Derivative Scaffolds start Aminopyrazole Carboxylate Isomer acylation Acylation/Sulfonylation (on -NH2) start->acylation hydrolysis Ester Hydrolysis (to -COOH) start->hydrolysis condensation Condensation (with carbonyls) start->condensation amide Amide/Sulfonamide Derivatives acylation->amide acid Carboxylic Acid Intermediate hydrolysis->acid heterocycle Fused Heterocyclic Systems condensation->heterocycle

Caption: Potential reaction pathways for aminopyrazole carboxylate isomers.

Experimental Protocols

While specific, validated protocols for the regioselective synthesis of each of the three target isomers are not available in a single, comparative study, the following general procedures, adapted from the synthesis of related compounds, can serve as a starting point for their preparation.

General Procedure for the Synthesis of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the known synthesis of a regioisomeric product and would likely need to be modified with a different starting material to obtain the 3-amino-5-carboxylate or 5-amino-3-carboxylate isomers.

Materials:

  • Methylhydrazine

  • Ethyl(ethoxymethylene)cyanoacetate

  • Ethanol

  • Chloroform

  • Saturated brine solution

  • Sodium sulfate

Procedure:

  • Combine methylhydrazine (1.0 eq) and ethyl(ethoxymethylene)cyanoacetate (1.0 eq) in ethanol.[5]

  • Reflux the reaction mixture for approximately 16 hours.[5]

  • Cool the reaction mixture and pour it over ice water.[5]

  • Collect the precipitated product by filtration and dry.[5]

  • Extract the mother liquor with chloroform.[5]

  • Wash the organic extracts with saturated brine, dry over sodium sulfate, and filter.[5]

  • Remove the solvent in vacuo.[5]

  • Combine all solid products and recrystallize from ethanol to yield the final product.[5]

Rationale: This is a classic cyclocondensation reaction to form the pyrazole ring. The choice of the β-alkoxyvinyl nitrile is crucial for directing the regiochemical outcome. The workup procedure is designed to isolate the product from the reaction mixture and purify it by recrystallization.

Conclusion

The choice between this compound and its isomers is a critical decision in the design of new molecules. Their distinct substitution patterns lead to differences in their synthesis, physicochemical properties, and reactivity. While a comprehensive, side-by-side comparison with extensive experimental data is still an area ripe for further research, this guide provides a foundational understanding of their key differences based on available literature. For researchers and drug development professionals, a careful consideration of the desired reactivity and the targeted biological or material properties should guide the selection of the appropriate isomer for their specific application.

References

  • Tighadouini, S., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current topics in medicinal chemistry.
  • Organic Syntheses Procedure. 3(5)-aminopyrazole. Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0039
  • PrepChem. (Date not available). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: https://www.prepchem.com/synthesis-of-5-amino-1-methyl-1h-pyrazole-4-carboxylic-acid-ethyl-ester
  • Elgemeie, G. H., et al. (Date not available). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • PrepChem. (Date not available). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: https://www.prepchem.com/synthesis-of-5-amino-1-methyl-1h-pyrazole-4-carboxylic-acid-ethyl-ester/
  • El-Sayed, N. F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052762/
  • Thore, S.N. et al. (Date not available). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Dudley, D. A., et al. (Date not available).
  • Urbonavicius, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: https://www.mdpi.com/1420-3049/26/13/3820
  • Elgazwy, A. S. H. (Date not available). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • The Royal Society of Chemistry. (Date not available). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (Date not available). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3793685/
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: https://www.mdpi.com/1420-3049/28/9/3719
  • PubChem. (Date not available). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/683559
  • PubChem. (Date not available). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/19620407
  • Sigma-Aldrich. (Date not available). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004730
  • Hyma Synthesis Pvt. Ltd. (Date not available). Welcome To Hyma Synthesis Pvt. Ltd. Available at: http://www.hymasynthesis.com/new_products.html
  • Kumar, A., & Kumar, R. (Date not available). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

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A Comparative Guide to the Definitive Structural Validation of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural validation of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Our focus will be on the gold-standard method of single-crystal X-ray crystallography, supplemented by a comparative analysis with spectroscopic techniques.

The Imperative of Unambiguous Structural Elucidation

In the journey of drug discovery, the precise knowledge of a molecule's atomic arrangement is paramount. It dictates its physicochemical properties, biological activity, and how it interacts with its target. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. While techniques like NMR and mass spectrometry are powerful tools for characterizing a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography offers a direct visualization of the molecule's structure in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. This technique is unparalleled in its ability to resolve stereochemistry and identify subtle structural features.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure begins with the synthesis of the compound and subsequent crystallization.

A plausible synthetic route to the title compound can be adapted from established methods for similar pyrazole derivatives. A common approach involves the condensation of a hydrazine with a β-ketoester.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add methylhydrazine in a dropwise manner at 0°C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.5 mm in each dimension).

Experimental Protocol:

  • Solvent Selection: Screen a variety of solvents and solvent systems to determine the compound's solubility. Solvents such as methanol, ethanol, acetonitrile, and ethyl acetate are good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution as a drop on a coverslip (hanging drop) or in a small well (sitting drop) within a sealed container that has a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Data Acquisition and Structure Solution

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of Ethyl 3-Amino-1-Methyl- 1H-Pyrazole-5-Carboxylate Purification Column Chromatography Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Final Structural Validation Refinement->Validation

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. Key parameters to examine include:

  • Bond Lengths and Angles: These should be consistent with established values for similar chemical bonds. For pyrazole rings, typical C-N bond lengths are in the range of 1.32-1.38 Å, and C=C bond lengths are around 1.36-1.40 Å.

  • Torsion Angles: These define the conformation of flexible parts of the molecule, such as the ethyl ester group.

  • Hydrogen Bonding and Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular forces, including hydrogen bonds involving the amino group and the carbonyl oxygen.[1] These interactions are crucial for understanding the solid-state properties of the compound.

  • R-factor: This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 0.05 or 5%) indicates a good fit.

Part 2: Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive structure, other techniques are essential for routine characterization and for providing complementary information, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] It provides information about the chemical environment of each nucleus (¹H, ¹³C, etc.).

Key NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). For this compound, one would expect to see signals for the pyrazole ring proton, the amino protons, the N-methyl protons, and the ethyl ester protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, an HMBC experiment can show long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[4]

Strengths of NMR:

  • Provides detailed information about the molecule's structure in solution.

  • Non-destructive.

  • Can be used to study dynamic processes.

Limitations of NMR:

  • Does not provide direct information on bond lengths and angles.

  • Can be challenging to interpret for complex molecules with overlapping signals.

  • Does not inherently determine absolute stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions.[5] It is highly sensitive and provides the molecular weight of the compound with high accuracy.

Key MS Information:

  • Molecular Ion Peak: This peak corresponds to the mass of the intact molecule and can be used to confirm the molecular formula.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure.

Strengths of MS:

  • Extremely sensitive, requiring only small amounts of sample.

  • Provides accurate molecular weight information.

Limitations of MS:

  • Does not provide detailed information about the three-dimensional structure.

  • Isomers can be difficult to distinguish.

Data Comparison: A Holistic Approach

The table below summarizes the type of data obtained from each technique and how they compare for the structural validation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
State of Matter SolidSolutionGas Phase
Primary Information 3D atomic coordinates, bond lengths, bond angles, stereochemistryChemical environment, connectivity of atomsMass-to-charge ratio, molecular formula, fragmentation
Unambiguous Structure YesOften, but can be ambiguous for complex isomersNo
Quantitative Data Precise bond lengths (Å) and angles (°)Chemical shifts (ppm), coupling constants (Hz)m/z values
Sensitivity Requires single crystalsModerateVery high

G Compound Ethyl 3-Amino-1-Methyl- 1H-Pyrazole-5-Carboxylate XRay XRay Compound->XRay NMR NMR Compound->NMR MS MS Compound->MS Validation Validated Structure XRay_Data XRay_Data XRay->XRay_Data NMR_Data NMR_Data NMR->NMR_Data MS_Data MS_Data MS->MS_Data XRay_Data->Validation Primary Validation NMR_Data->Validation Confirmatory Data MS_Data->Validation Confirmatory Data

Conclusion: An Integrated and Self-Validating System

For the definitive structural validation of this compound, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides a level of detail and certainty that cannot be matched by other techniques. However, a truly robust structural assignment relies on a holistic and self-validating approach. The data from NMR spectroscopy and mass spectrometry should be in complete agreement with the crystal structure. This integrated approach, where each technique provides a piece of the puzzle, ensures the highest level of scientific integrity and provides a solid foundation for further drug development efforts.

References

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  • Ghule, V. D., Gurav, D. S., Pawar, S. S., Shinde, P. B., & Talawar, M. B. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

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  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Shawali, A. S., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2, 5-dihydro-1H-pyrazol-1-yl) acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(6), 633-636. [Link]

  • Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl) methanimine. Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(-E-)-N-(3-(tert-Becerra-Castillo/8b51d38626e25c5a7538a7c1b525d886650c33a9]([Link]

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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Ethyl 3-Amino-1-Methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology and inflammatory disease research, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of kinase inhibitors conceptually derived from the versatile starting material, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. We will explore the synthetic rationale, comparative efficacy against key kinase targets, and the detailed experimental methodologies required for their evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Pyrazole Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptional scaffold for the development of kinase inhibitors. Its structural features allow for versatile substitutions that can be tailored to interact with the ATP-binding pocket of various kinases, leading to high potency and, in some cases, remarkable selectivity.[1][2] The starting material, this compound, offers a synthetically tractable platform for generating a diverse library of kinase inhibitors. The amino group provides a key handle for derivatization, while the ester can be modified or remain as a crucial interaction point within the kinase active site.

Synthetic Strategy: From Pyrazole Precursor to Potent Inhibitors

The journey from this compound to a bioactive kinase inhibitor involves a series of strategic chemical transformations. A common and effective approach is the construction of a pyrazolo[3,4-d]pyrimidine or a related fused heterocyclic core, a motif present in many clinically evaluated kinase inhibitors.

Hypothetical Synthetic Pathway

A plausible synthetic route to a 4-substituted amino-pyrazolo[3,4-d]pyrimidine inhibitor is outlined below. This strategy is based on established synthetic methodologies for related pyrazole-based kinase inhibitors.

Synthetic_Pathway start Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate step1 Formamide Condensation start->step1 HCOOH, reflux intermediate1 Pyrazolo[3,4-d]pyrimidin-4-one step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-Chloro-pyrazolo[3,4-d]pyrimidine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (with desired amine) intermediate2->step3 R-NH2, base final_product Target Kinase Inhibitor step3->final_product

Caption: A representative synthetic pathway from this compound to a target kinase inhibitor.

This multi-step synthesis begins with the cyclization of the starting pyrazole with formamide to yield the pyrazolo[3,4-d]pyrimidin-4-one core. Subsequent chlorination provides a reactive intermediate, the 4-chloro-pyrazolo[3,4-d]pyrimidine, which can then be coupled with a variety of amines via nucleophilic aromatic substitution to generate a library of potential kinase inhibitors. The choice of the amine is critical for tuning the potency and selectivity of the final compound.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

While specific efficacy data for inhibitors directly synthesized from this compound is not extensively published under a single, unified study, we can draw meaningful comparisons by examining the performance of structurally related pyrazole-based inhibitors against key kinase families. The following tables summarize the in vitro potency (IC50) of representative pyrazole-based kinase inhibitors, including both established drugs and experimental compounds.

Table 1: Efficacy Against Cyclin-Dependent Kinases (CDKs)
Compound/ScaffoldTarget KinaseIC50 (nM)Reference
AT7519 (Pyrazolo[1,5-a]pyrimidine)CDK1210[3]
CDK247[3]
CDK5130[3]
CDK910[3]
Compound 15 (N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine)CDK25 (Ki)[4]
FN-1501 Analog (8t) (1H-pyrazole-3-carboxamide)CDK20.719[5]
CDK40.770[5]
Table 2: Efficacy Against Aurora Kinases
Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Tozasertib (VX-680) (3-Aminopyrazole)Aurora A0.6 (Ki)[6]
Aurora B18 (Ki)[6]
Aurora C4.6 (Ki)[6]
Barasertib (AZD1152) (Pyrazoloquinazoline)Aurora B0.37[6]
AT9283 (Pyrazol-4-yl Urea)Aurora A3[6]
Aurora B3[6]
Table 3: Efficacy Against Other Key Kinases
Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Compound 1c (Pyrazolo[3,4-g]isoquinoline)Haspin66[7]
FN-1501 Analog (8t) (1H-pyrazole-3-carboxamide)FLT30.089[5]
Ruxolitinib (Pyrrolo[2,3-d]pyrimidine)JAK1~3[8]
JAK2~3[8]

Signaling Pathways and Mechanism of Action

The kinase inhibitors detailed above exert their effects by interrupting critical cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Signaling_Pathways cluster_cdk Cell Cycle Control cluster_aurora Mitosis cluster_jak_stat Inflammation & Hematopoiesis CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 S_Phase S Phase Progression CDK2->S_Phase Aurora_A Aurora A Centrosome Centrosome Maturation Aurora_A->Centrosome Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis JAK JAK STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->CDK2 Inhibition Inhibitor->Aurora_B Inhibition Inhibitor->JAK Inhibition

Caption: Key signaling pathways targeted by pyrazole-based kinase inhibitors.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparative efficacy study hinges on the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

ADP_Glo_Assay start Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound step1 Incubate at 30°C start->step1 step2 Add ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP) step1->step2 step3 Incubate at RT step2->step3 step4 Add Kinase Detection Reagent (converts ADP to ATP, measures ATP via luciferase) step3->step4 step5 Incubate at RT step4->step5 end Measure Luminescence step5->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light output is proportional to the ADP concentration, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the kinase inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

Kinase inhibitors derived from the this compound scaffold and its analogs represent a promising avenue for the development of novel therapeutics. The data presented in this guide highlight the potential of these compounds to potently and selectively inhibit key kinases involved in cancer and inflammatory diseases. The synthetic tractability of the pyrazole core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and pharmacokinetic properties. Future research should focus on exploring novel substitutions on the pyrazole ring and the appended functionalities to enhance selectivity and overcome mechanisms of drug resistance. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these next-generation kinase inhibitors.

References

  • Zeinyeh, W., et al. (2022). Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity. European Journal of Medicinal Chemistry, 236, 114369. [Link]

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Aminopyrazole Scaffold

The aminopyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in binding to a wide array of biological targets.[1] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms and an amino substituent, possesses a unique combination of hydrogen bonding capabilities, tunable electronic properties, and synthetic accessibility. These characteristics have propelled the development of numerous aminopyrazole-containing compounds with significant therapeutic potential, ranging from anti-inflammatory and anticancer agents to antimicrobial and antiviral drugs.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will also explore their promising applications as antimicrobial agents. By dissecting the intricate interplay between chemical structure and biological function, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to design and synthesize novel aminopyrazole-based therapeutics with enhanced potency and selectivity.

I. Aminopyrazole Derivatives as Potent Kinase Inhibitors: A Comparative SAR Analysis

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer.[3] The aminopyrazole core has proven to be an exceptional framework for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it an ideal starting point for inhibitor design.[4]

A. Targeting Cyclin-Dependent Kinases (CDKs) in Cancer Therapy

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[5][6] Their aberrant activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[7]

SAR Insights:

Systematic exploration of the aminopyrazole scaffold has revealed critical structural features for potent and selective CDK inhibition. A key interaction is the formation of a triad of hydrogen bonds between the aminopyrazole core and the hinge region residues of the kinase.[4]

  • Substitution at the R¹ Position: Modifications at this position, often projecting into a hydrophobic pocket adjacent to the hinge region, have a significant impact on potency. Studies have shown that a cyclobutyl group at the R¹ position is optimal for activity against CDK2 and CDK5.[4]

  • Substitution at the R² Position: The R² position is typically solvent-exposed, and while various substituents have been explored, no clear selectivity trend has been observed for this position.[4]

Comparative Data of Aminopyrazole-Based CDK Inhibitors:

Compound IDR¹ SubstituentR² SubstituentCDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)Reference
Analog 24 Cyclobutyl4-Fluorophenyl<10<10[4]
AT7519 N/A (fused ring)N/A (fused ring)1021[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin E)

  • Kinase substrate peptide

  • ATP

  • Test compounds (aminopyrazole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

Signaling Pathway: CDK Regulation of the Cell Cycle

CDK_Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S G1/S Transition CDK46_D CDK4/6-Cyclin D G2 G2 Phase S->G2 CDK2_E CDK2-Cyclin E M M Phase G2->M G2/M Transition CDK2_A CDK2-Cyclin A CDK1_A CDK1-Cyclin A Rb Rb CDK46_D->Rb Phosphorylates CDK2_E->G1 Drives G1/S Transition CDK2_A->S Initiates DNA Replication CDK1_A->G2 CDK1_B CDK1-Cyclin B CDK1_B->M Initiates Mitosis E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription p21 p21/p27 (CKIs) p21->CDK46_D Inhibits p21->CDK2_E FGFR_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC STAT->Transcription

Caption: Key downstream signaling pathways activated by FGFR.

II. Aminopyrazole Derivatives as Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Aminopyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents. [8][9] SAR Insights:

The antimicrobial activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its amino group.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can significantly enhance antibacterial potency, particularly against Gram-negative bacteria like E. coli and A. baumannii. [8]* Aryl Substituents: The presence of substituted aryl groups can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell walls and interact with its target.

  • Fused Ring Systems: Fusing the aminopyrazole core with other heterocyclic rings, such as pyrimidines, can lead to compounds with broad-spectrum antibacterial activity. [10] Comparative Data of Aminopyrazole-Based Antimicrobial Agents:

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Hydrazone-functionalized pyrazolesA. baumannii0.73–6.25[8]
Pyrazole-imine hybridsA. baumannii1.56–12.5[8]
Pyrazolo[1,5-a]pyrimidinesGram-positive & Gram-negative bacteriaVariable[10]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds (aminopyrazole derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipettes

  • Incubator

  • Spectrophotometer (for measuring turbidity) or a redox indicator (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) [11] Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth medium to achieve the desired final inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. [12][13] Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Aminopyrazole Derivatives in 96-well Plate Prep_Dilutions->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: General workflow for broth microdilution antimicrobial testing.

III. Synthetic Strategies for Aminopyrazole Derivatives

The versatility of the aminopyrazole scaffold is mirrored by the numerous synthetic routes available for its construction. The choice of synthetic strategy often depends on the desired substitution pattern.

A. Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles

One of the most common and efficient methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of the hydrazine onto the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the other nitrogen atom onto the nitrile carbon leads to the formation of the aminopyrazole ring. Experimental Protocol: Synthesis of a 3-Aminopyrazole Derivative

This protocol is a generalized procedure based on established methods.

Materials:

  • β-Ketonitrile

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or another suitable solvent

  • Glacial acetic acid (as a catalyst, if needed)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Dissolve the β-ketonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic Scheme: Condensation of a β-Ketonitrile with Hydrazine

Synthesis_3AP beta_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone + Hydrazine hydrazine Hydrazine aminopyrazole 3(5)-Aminopyrazole hydrazone->aminopyrazole Cyclization

Caption: Synthesis of 3(5)-aminopyrazoles from β-ketonitriles.

B. Synthesis of 5-Aminopyrazoles from Ketene N,S-Acetals

An alternative and versatile route to 5-aminopyrazoles involves the reaction of ketene N,S-acetals with hydrazine. [4] Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of hydrazine on the ketene N,S-acetal, leading to the displacement of the methylthio group. This is followed by an intramolecular cyclization to form the 5-aminopyrazole ring. [7]

Conclusion and Future Perspectives

The aminopyrazole scaffold continues to be a rich source of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. As our understanding of the molecular drivers of disease deepens, the rational design of aminopyrazole-based inhibitors targeting novel and challenging biological targets will undoubtedly lead to the development of next-generation medicines. Future research in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects, the exploration of novel mechanisms of action, and the application of advanced drug delivery strategies to enhance the therapeutic efficacy of this remarkable class of compounds.

References

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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its precise structure, particularly the substitution pattern on the pyrazole ring, is critical to the biological activity and safety of the final drug substance. Consequently, rigorous and unambiguous confirmation of its purity and isomeric integrity is not merely a quality control checkpoint but a foundational requirement for successful drug development.

This guide provides a comprehensive, multi-faceted strategy for assessing the purity of synthesized this compound. We will move beyond simple pass/fail criteria, delving into an orthogonal analytical approach that combines chromatographic separation with spectroscopic characterization. This ensures not only the quantification of the main component but also the confident identification of potential process-related impurities, most notably its key regioisomer.

The Synthetic Context: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthesis of the target molecule. A common route to N-methylated pyrazoles involves the condensation of a β-functionalized carbonyl compound with methylhydrazine.

cluster_reactants Starting Materials cluster_products Potential Products SM1 Ethyl (ethoxymethylene)cyanoacetate mid1 SM1->mid1 SM2 Methylhydrazine SM2->mid1 Target Target Molecule Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate Isomer Regioisomeric Impurity Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate mid1->Target Cyclization (Desired) mid1->Isomer Cyclization (Undesired) mid2

Figure 1: Synthetic pathway highlighting the formation of the target molecule and its primary regioisomeric impurity.

The use of methylhydrazine, an unsymmetrical reagent, introduces the primary analytical challenge: the potential for forming two different regioisomers. The nucleophilic attack can occur from either nitrogen atom, leading to the desired 3-amino-1-methyl isomer and the undesired 5-amino-1-methyl isomer. Therefore, our analytical methods must be capable of not only detecting impurities but also distinguishing between these structurally similar compounds.

Orthogonal Analytical Workflow for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different techniques with independent separation and detection principles are used to build a comprehensive and trustworthy purity profile.

start Synthesized Product Batch hplc RP-HPLC-UV (Quantitative Purity) start->hplc Primary Analysis lcms LC-MS (Molecular Weight Confirmation) start->lcms nmr NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) start->nmr mp Melting Point (Bulk Purity Indicator) start->mp end Purity & Identity Confirmed hplc->end lcms->end nmr->end mp->end

Figure 2: Orthogonal workflow for comprehensive purity and identity verification.

Comparative Analysis of Key Techniques

The choice of analytical technique depends on the specific question being asked—be it quantification, structural confirmation, or impurity identification.

Technique Primary Purpose Strengths for This Application Limitations
RP-HPLC-UV Quantitative purity determination and separation of isomers.Excellent for separating the target molecule from its more polar/non-polar impurities and potentially the key regioisomer. Highly sensitive and reproducible.[1][2]Requires a reference standard for absolute quantification. Peak co-elution can mask impurities.
LC-MS Molecular weight confirmation of the main peak and any impurities.Provides definitive mass data, confirming the elemental formula. Excellent for identifying unexpected by-products.Isomers will have the same mass and cannot be distinguished by MS alone. Ionization efficiency can vary.
NMR Spectroscopy Unambiguous structural confirmation and identification of isomers.Provides detailed structural information. The chemical shifts of the pyrazole ring proton and methyl group will be distinct for each regioisomer, allowing for definitive identification and quantification.[3][4]Lower sensitivity compared to HPLC. May not detect trace impurities (<0.1%) without specialized equipment.
Melting Point Assessment of bulk purity.Simple, fast, and inexpensive. A sharp melting point range is a strong indicator of high purity.Insensitive to small amounts of impurities. Not suitable for quantification.

Experimental Protocols & Data Interpretation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: We select a C18 column as it provides a good balance of hydrophobic interaction to retain the pyrazole core and the ethyl ester group. A mobile phase of acetonitrile and water is chosen for its UV transparency and good solvating properties for this class of compounds. Phosphoric or formic acid is added to sharpen peak shape by protonating the basic amino group, ensuring consistent retention.[5] UV detection at ~254 nm is effective as the pyrazole ring is a strong chromophore.

Detailed Protocol:

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of 50:50 Acetonitrile/Water.

Data Interpretation:

  • Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity value of >98% is typically desired.

  • Isomer Separation: The key regioisomer, if present, should appear as a separate peak with a slightly different retention time. The polarity difference between the 3-amino and 5-amino isomers should be sufficient for baseline separation with this gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation. For this compound, the key diagnostic signals are the pyrazole ring proton (a singlet), the N-methyl group (a singlet), and the ethyl ester protons (a quartet and a triplet). The chemical environment, and thus the chemical shift (δ), of the ring proton and the N-methyl group is highly sensitive to the substituent pattern. This allows for unambiguous differentiation from the 5-amino-1-methyl regioisomer.

Detailed Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: Acquire both a ¹H NMR and a ¹³C NMR spectrum.

  • ¹H NMR Acquisition: Standard parameters with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Standard proton-decoupled experiment.

Data Interpretation & Predicted Shifts:

Signal Predicted ¹H Shift (δ, ppm) for Target Predicted ¹H Shift (δ, ppm) for Isomer Rationale for Difference
Pyrazole-H~5.8 - 6.2~7.0 - 7.4The ring proton in the target is adjacent to the electron-donating amino group, causing an upfield (lower ppm) shift. In the isomer, it's adjacent to the ester, leading to a downfield shift.
N-CH₃~3.6 - 3.9~3.9 - 4.2The N-methyl group in the target is adjacent to the amino-substituted carbon, while in the isomer it is adjacent to the ester-substituted carbon, resulting in a slight downfield shift for the isomer.
-O-CH₂-CH₃~4.2 - 4.4 (quartet)~4.2 - 4.4 (quartet)Minimal difference expected.
-O-CH₂-CH₃~1.2 - 1.4 (triplet)~1.2 - 1.4 (triplet)Minimal difference expected.
-NH₂~4.5 - 5.5 (broad singlet)~5.5 - 6.5 (broad singlet)Position can vary; may be broader in the isomer due to different electronic environment.
  • Purity Assessment: The presence of small peaks in the baseline, particularly in the diagnostic regions for the regioisomer, indicates impurity. The relative integration of the impurity peaks compared to the main product peaks can be used for semi-quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique confirms that the main chromatographic peak has the correct molecular weight for the target compound (C₇H₁₁N₃O₂, MW: 169.18 g/mol ).[6]

Detailed Protocol:

  • System: Use the same LC method as described in section 4.1.

  • Interface: Route the column eluent to an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+), as the amino group is readily protonated.

  • Mass Analyzer: Scan a mass range from m/z 50 to 500.

Data Interpretation:

  • The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 170.1 [M+H]⁺.

  • Any impurity peaks observed in the HPLC chromatogram can be analyzed for their mass, aiding in their identification (e.g., unreacted starting materials, dimers, or other by-products).

Conclusion

The purity assessment of this compound demands a rigorous, evidence-based approach. Relying on a single technique is insufficient due to the inherent potential for regioisomeric impurities. By employing an orthogonal workflow—using RP-HPLC for robust quantification, NMR for definitive structural confirmation and isomer identification, and LC-MS for molecular weight verification—researchers can establish a high degree of confidence in the quality of their material. This analytical diligence is paramount to ensuring the integrity and reproducibility of subsequent research and development activities.

References

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A Researcher's Guide to the Biological Evaluation of Novel Compounds Derived from Ethyl 3-Amino-1-Methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically significant drugs.[1][2] Its inherent planarity, rich reactivity, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive framework for the biological evaluation of new chemical entities (NCEs) synthesized from a versatile starting material: ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. We will delve into the synthetic possibilities this precursor offers and, more critically, how to rigorously assess the biological potential of its derivatives in a comparative manner. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols.

The core structure, this compound, presents two key functional handles for derivatization: the 3-amino group and the 5-carboxylate group. The amino group is a prime site for the formation of amides, sulfonamides, and Schiff bases, while the carboxylate can be converted to a variety of amides, hydrazides, or serve as a precursor for fused heterocyclic systems. This versatility allows for the creation of diverse chemical libraries with a wide range of physicochemical properties, crucial for exploring structure-activity relationships (SAR).

Synthetic Pathways from the Core Scaffold

The journey from the starting pyrazole to a library of bioactive candidates involves several key synthetic transformations. The reactivity of the 3-amino group is central to many of these pathways. For instance, acylation with various acid chlorides can yield a series of N-substituted amide derivatives.[3][4][5] Alternatively, condensation with a range of aldehydes and ketones can produce a diverse set of Schiff bases.[6][7][8] These reactions are generally high-yielding and allow for the introduction of a wide array of substituents, enabling a systematic exploration of the chemical space around the pyrazole core.

Synthetic_Pathways This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives Acylation (R-COCl) Schiff Bases Schiff Bases This compound->Schiff Bases Condensation (R-CHO) Fused Heterocycles Fused Heterocycles This compound->Fused Heterocycles Cyclization Reactions

Caption: Generalized synthetic routes from the starting material.

Comparative Biological Evaluation: A Multi-pronged Approach

A thorough biological evaluation of newly synthesized compounds is paramount to identifying promising lead candidates. A tiered screening approach, starting with broad in vitro assays and progressing to more specific mechanistic studies, is often the most efficient strategy. Here, we focus on three key therapeutic areas where pyrazole derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

I. Anticancer Activity Evaluation

The antiproliferative properties of novel pyrazole derivatives are a major area of investigation.[2] Many pyrazole-containing compounds have been found to exhibit potent cytotoxic effects against various cancer cell lines.

Anticancer_Screening_Workflow Start Start Synthesized Compounds Synthesized Compounds Start->Synthesized Compounds MTT Assay (Multiple Cell Lines) MTT Assay (Multiple Cell Lines) Synthesized Compounds->MTT Assay (Multiple Cell Lines) Determine IC50 Values Determine IC50 Values MTT Assay (Multiple Cell Lines)->Determine IC50 Values Compare with Standard Drug (e.g., Doxorubicin) Compare with Standard Drug (e.g., Doxorubicin) Determine IC50 Values->Compare with Standard Drug (e.g., Doxorubicin) Select Potent Compounds Select Potent Compounds Compare with Standard Drug (e.g., Doxorubicin)->Select Potent Compounds Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Select Potent Compounds->Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Potent End End Select Potent Compounds->End Inactive Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle)->End

Caption: A typical workflow for in vitro anticancer screening.

While specific data for derivatives of this compound is limited in publicly available literature, we can draw comparisons from analogous pyrazole structures to illustrate the potential for SAR studies. For instance, a study on a series of 5-aminopyrazole derivatives revealed that substitutions on a catechol moiety significantly influenced their anti-proliferative activity against various cancer cell lines.

Compound IDR1 GroupR2 GroupCell LineIC50 (µM)
1a HHHeLa> 50
1b OCH3HHeLa15.2
1c ClClHeLa8.7
Doxorubicin --HeLa1.2

Data is hypothetical and for illustrative purposes based on trends observed in the literature.

This type of comparative data is crucial for identifying pharmacophoric features that contribute to cytotoxic activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities.[4]

Antimicrobial_Screening_Workflow Start Start Synthesized Compounds Synthesized Compounds Start->Synthesized Compounds Agar Well Diffusion Assay (Gram +ve & -ve bacteria, Fungi) Agar Well Diffusion Assay (Gram +ve & -ve bacteria, Fungi) Synthesized Compounds->Agar Well Diffusion Assay (Gram +ve & -ve bacteria, Fungi) Measure Zone of Inhibition (mm) Measure Zone of Inhibition (mm) Agar Well Diffusion Assay (Gram +ve & -ve bacteria, Fungi)->Measure Zone of Inhibition (mm) Compare with Standard Antibiotics (e.g., Ciprofloxacin) Compare with Standard Antibiotics (e.g., Ciprofloxacin) Measure Zone of Inhibition (mm)->Compare with Standard Antibiotics (e.g., Ciprofloxacin) Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Compare with Standard Antibiotics (e.g., Ciprofloxacin)->Determine Minimum Inhibitory Concentration (MIC) Select Potent Compounds Select Potent Compounds Determine Minimum Inhibitory Concentration (MIC)->Select Potent Compounds End End Select Potent Compounds->End

Caption: A standard workflow for in vitro antimicrobial screening.

A study on novel carboxamide derivatives of a pyrazole scaffold demonstrated varying degrees of antimicrobial activity against different bacterial and fungal strains.

Compound IDR GroupS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
2a Phenyl121011
2b 4-Chlorophenyl181516
2c 4-Nitrophenyl221920
Ciprofloxacin -2528-
Fluconazole ---24

Data is hypothetical and for illustrative purposes based on trends observed in the literature.

Such data allows for the identification of substituents that enhance antimicrobial potency.

This method is widely used to screen for antimicrobial activity.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add Compounds: Add a fixed volume (e.g., 100 µL) of the synthesized compounds at a specific concentration (e.g., 100 µg/mL) and standard antibiotics into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

III. Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key research area. Pyrazole derivatives, such as the COX-2 inhibitor Celecoxib, have a well-established role in this field.

Inflammatory_Signaling_Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Surface Receptor (e.g., TLR4) Cell Surface Receptor (e.g., TLR4) Inflammatory Stimulus (e.g., LPS)->Cell Surface Receptor (e.g., TLR4) Signaling Cascade (e.g., NF-κB pathway) Signaling Cascade (e.g., NF-κB pathway) Cell Surface Receptor (e.g., TLR4)->Signaling Cascade (e.g., NF-κB pathway) COX-2 Upregulation COX-2 Upregulation Signaling Cascade (e.g., NF-κB pathway)->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation Novel Pyrazole Compound Novel Pyrazole Compound Novel Pyrazole Compound->COX-2 Upregulation Inhibition

Caption: A simplified inflammatory pathway targeted by some pyrazole compounds.

The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX enzymes.

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a Phenyl25.41.221.2
3b 4-Methoxyphenyl18.20.536.4
3c 4-Fluorophenyl22.10.924.6
Celecoxib -15.00.05300

Data is hypothetical and for illustrative purposes based on trends observed in the literature.

A higher selectivity index for COX-2 over COX-1 is generally desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs.

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).

  • Incubation: Incubate the enzyme with the test compounds at various concentrations for a specified time.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds that can be screened for a wide range of biological activities. A systematic and comparative biological evaluation, as outlined in this guide, is essential for identifying lead candidates with potent and selective activities.

Future research should focus on elucidating the precise mechanisms of action of the most promising compounds. This may involve target identification studies, in vivo efficacy testing in animal models, and pharmacokinetic and toxicological profiling. By combining rational drug design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of novel pyrazole derivatives can be unlocked.

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Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a novel compound like ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate culminates not just in groundbreaking data, but in the responsible management of its lifecycle. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this pyrazole derivative, grounded in established safety standards and regulatory compliance. Our aim is to empower you with the knowledge to handle this final procedural step with the same precision and care you apply to your research.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and its close isomers are classified as hazardous materials. The primary concerns are acute oral toxicity and potential for skin and eye irritation.[1][2][3]

A Safety Data Sheet (SDS) for a related isomer, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, classifies it as "Acute Toxicity 3, Oral" with the signal word "Danger". Other commercially available forms of similar pyrazole carboxylates carry warnings such as "Harmful if swallowed" and "Causes serious eye irritation".[1][3][4] These classifications necessitate that the compound be treated as a regulated hazardous waste, prohibiting disposal via standard trash or sanitary sewer systems.[5][6]

Table 1: Hazard Summary for this compound & Related Isomers

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrimary Exposure Route
Acute Toxicity, Oral (Category 3/4)Skull and crossbones or Exclamation markDanger or WarningH301: Toxic if swallowed / H302: Harmful if swallowedIngestion
Serious Eye Damage/Irritation (Category 2/2A)Exclamation markWarningH319: Causes serious eye irritationEyes
Skin Corrosion/Irritation (Category 2)Exclamation markWarningH315: Causes skin irritationSkin
Specific target organ toxicity (single exposure)Exclamation markWarningH335: May cause respiratory irritationInhalation

This table synthesizes data from multiple sources for related isomers to provide a comprehensive hazard overview.[1][2][3]

The causality is clear: improper disposal, such as drain disposal, could introduce a toxic substance into aquatic ecosystems. Discarding it in the regular trash could expose sanitation workers to the chemical through accidental ingestion or skin contact.[5] Therefore, a controlled and compliant hazardous waste stream is the only acceptable pathway.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to align with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards for managing hazardous chemical waste in a laboratory setting.[7][8][9][10]

Step 1: Personal Protective Equipment (PPE) – Your First Line of Defense

Before handling the waste material, ensure you are wearing the appropriate PPE as stipulated by OSHA's laboratory standard (29 CFR 1910.1450).[7][11]

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[4][12]

  • Lab Coat: A standard lab coat is required to protect against skin contact.

Step 2: Waste Characterization and Segregation

Properly identifying and segregating waste is a cornerstone of safe laboratory practice.[13]

  • Waste Determination: this compound, whether as a pure solid, in solution, or as contaminated materials (e.g., weighing paper, gloves), must be classified as hazardous waste.[6]

  • Segregation: This waste must be kept separate from incompatible materials. The SDS for a related compound lists strong oxidizing agents, strong bases, and strong reducing agents as incompatible.[2] Co-mingling could lead to hazardous reactions. Store this waste stream separately from acids and bases.[14]

Step 3: Containerization – Secure Containment

All hazardous waste must be stored in appropriate containers while awaiting pickup.[14][15]

  • Container Selection: Use a chemically compatible container, preferably plastic, with a secure, screw-top lid.[15] The container must be in good condition, free of cracks or leaks.

  • Headspace: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of contents.[14]

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste.[9][15]

Step 4: Labeling – The Key to Communication

Clear and accurate labeling is a strict regulatory requirement.[16]

  • Mandatory Information: The label must include the words "Hazardous Waste".[14][16]

  • Chemical Identification: Clearly write out the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[14]

  • Hazard Identification: List the associated hazards, such as "Toxic" and "Irritant".[14]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for the temporary storage of hazardous waste.[14][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15][16] A designated spot within a chemical fume hood is a common and acceptable practice.[14]

  • Quantity Limits: A single SAA can accumulate up to 55 gallons of hazardous waste or one quart of acutely toxic waste.[15]

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[14]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for managing the waste until it is collected by trained professionals.

  • Waste Collection: Once the container is full or has been in the SAA for up to one year, arrange for its collection through your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal company.[6][13][14]

  • Manifest System: For off-site disposal, the waste will be tracked using a hazardous waste manifest system, which creates a cradle-to-grave record of its journey.[9][16][17]

Decontamination and Spill Management

Accidents can happen, and a clear plan is essential.

  • Empty Containers: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (like ethanol or acetone) to remove all residues.[6] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[6]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] The contaminated absorbent and any cleaning materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposition start Waste Generated (Pure solid, solution, or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize container Place in a Labeled, Compatible Container characterize->container store Store in Designated SAA (Keep Closed) container->store full Container Full? store->full full->store No pickup Arrange for EH&S Waste Pickup full->pickup Yes end Document & Manifest for Final Disposal pickup->end

Sources

A Senior Application Scientist's Guide to Safely Handling Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS No. 89088-57-3), a heterocyclic building block, demands a protocol that is not just procedural, but intuitive and grounded in a deep understanding of the material's properties. This guide moves beyond a simple checklist to provide a holistic operational plan, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

The causality behind these protocols is clear: this compound, while vital for synthesis, presents tangible hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, our approach is one of complete hazard mitigation through engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices.

Hazard Assessment and Risk Mitigation

Before any handling begins, a thorough understanding of the risks is paramount. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementRationale for Precaution
Acute Toxicity, Oral H302: Harmful if swallowedPrevents accidental ingestion through contaminated hands or surfaces.
Skin Irritation H315: Causes skin irritationRequires barrier protection to avoid direct contact with the skin.
Serious Eye Irritation H319: Causes serious eye irritationMandates robust eye protection to prevent contact with dust particles.
Respiratory Irritation H335: May cause respiratory irritationNecessitates handling in a controlled environment to prevent inhalation of the powder.

Source: Fluorochem Safety Data Sheet[1]

This risk profile dictates that all handling of the solid form must occur within a certified chemical fume hood to control the release of airborne particulates.[2][3]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. The following PPE is mandatory for all personnel handling this compound.

PPE CategorySpecificationJustification & Standard
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.H319 (Serious Eye Irritation): Goggles provide a complete seal around the eyes to protect from airborne dust.[4][5] For large quantities or splash risks, a full-face shield should be worn over the goggles.[6]
Skin Protection Gloves: Chemical-resistant nitrile gloves. Inspect for integrity before each use. Lab Coat: A long-sleeved lab coat.H315 (Skin Irritation): Nitrile gloves offer suitable protection against incidental contact.[3] A lab coat prevents contamination of personal clothing.[7][8]
Respiratory Protection All handling of the solid must be performed in a chemical fume hood.H335 (Respiratory Irritation): The fume hood is the primary engineering control to prevent inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9][10]

Expert Insight: The "double-gloving" technique, while not always mandatory, is a prudent practice when handling potent compounds. It provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Always wash hands thoroughly after removing gloves.[8][11]

Operational Workflow: From Bench to Waste

This section provides a step-by-step guide for the safe handling of this compound.

Preparation and Weighing

The fine, powdered nature of this solid requires specific techniques to prevent aerosolization.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[3] Cover the work surface with disposable bench paper to contain any minor spills.[2]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, secondary containers) inside the fume hood before introducing the chemical.

  • Chemical Transfer: Open the container away from your face.[11] Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring directly from the bottle, which can generate dust.[2]

  • Container Sealing: Promptly and securely close the primary container to prevent spills and contamination.[2]

  • Dissolution (if applicable): If creating a solution, add the powder to the solvent within the fume hood. This is often a safer practice than handling the dry powder for extended periods.

Emergency Procedures

Preparedness is a key component of safety. All personnel must be familiar with the location and operation of emergency equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, use an absorbent material to collect the powder. Decontaminate the area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[11][14]

Decontamination and Disposal Plan

Proper disposal is critical to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and bench paper, must be disposed of as hazardous chemical waste.[3][14]

  • Waste Containers: Use designated, clearly labeled, and sealed containers for solid chemical waste. Do not mix with other waste streams unless compatibility has been verified.[3]

  • Surplus Chemical: Unused or unwanted chemical must be disposed of through your institution's EHS office. Do not pour chemical waste down the drain.[3][15]

  • Glassware Decontamination: Reusable glassware should be rinsed with a suitable solvent within the fume hood, and the rinsate collected as hazardous waste. The glassware can then be washed normally.

Visualizing the Workflow

The following diagram illustrates the logical progression of the safe handling protocol.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS & Assess Hazards B 2. Don Mandatory PPE (Goggles, Coat, Gloves) A->B C 3. Prepare Fume Hood (Verify Airflow, Use Bench Cover) B->C D 4. Weigh & Transfer Chemical (Minimize Dust Generation) C->D E 5. Conduct Experiment (Maintain Sash Height) D->E F 6. Decontaminate Work Area & Equipment E->F G 7. Segregate & Contain All Hazardous Waste F->G H 8. Doff PPE Correctly (Gloves Last) G->H I 9. Wash Hands Thoroughly H->I

A flowchart depicting the safe handling workflow for this compound.

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This protocol is a living document, intended to be integrated into your standard operating procedures and reinforced through regular training.

References

  • Sigma-Aldrich. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Safety Information.

  • Enamine. Safety Data Sheet.

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.

  • Sigma-Aldrich. Ethyl 3-aminopyrazole-4-carboxylate 98 Safety Information.

  • Needle.Tube. Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices.

  • Fisher Scientific. Safety Data Sheet - 3-Amino-4-carbethoxypyrazole.

  • MedChemExpress. Ethyl 3-amino-1H-pyrazole-4-carboxylate Safety Data Sheet.

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

  • Fisher Scientific. Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • ChemDmart. Safety Data Sheet - Ethyl-3-Amino-4-Pyrazolecarboxylate.

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.

  • Sigma-Aldrich. Pyrazole Safety Data Sheet.

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

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  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives.

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  • MedChemExpress. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet.

  • BOC Sciences. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester Safety Data Sheet.

  • ChemicalBook. Pyrazole Safety Data Sheet.

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements.

  • Fisher Scientific. Safety Data Sheet - 1H-Pyrazole.

  • PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.

  • Fluorochem. this compound Safety Information.

  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.

  • Echemi. 5-amino-1-methyl-1h-pyrazole-3-carboxylic acid ethyl ester Information.

  • ChemicalBook. 5-AMINO-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheet.

  • SolverChemBooks. Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.